Product packaging for Dimethylstannane(Cat. No.:CAS No. 2067-76-7)

Dimethylstannane

Cat. No.: B1199893
CAS No.: 2067-76-7
M. Wt: 150.79 g/mol
InChI Key: QXDJFNYEWKDJJA-UHFFFAOYSA-N
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Description

Dimethylstannane, also known as dimethyltin dihydride, is an organotin compound with the molecular formula C2H8Sn and a molecular weight of 150.79 g/mol . Its CAS Registry Number is 2067-76-7 . This compound serves as a fundamental building block in advanced materials research, particularly in the field of organometallic polymer chemistry. It is a key precursor in the electrochemical synthesis of poly(dimethylstannum) , a polystannane polymer with a backbone of Sn-Sn bonds . These polystannanes are of significant research interest because heavier atoms in the backbone of σ-conjugated polymers are predicted to lead to larger σ-conjugation, narrower band gaps, and more metallic characteristics compared to their silicon counterparts . Researchers also utilize this compound derivatives to explore hypervalent tin structures. For instance, it can be used to synthesize compounds like chloro(chloromethyl)this compound, which reacts with N-trimethylsilyl lactams to form pentacoordinated tin complexes with intramolecular O-Sn coordination. These structures are valuable for modeling nucleophilic substitution pathways and studying stereodynamic diversity at the tin atom . This product is intended for research and further chemical manufacturing in a controlled laboratory setting. For Research Use Only. Not for diagnostic or therapeutic uses, and not for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H8Sn B1199893 Dimethylstannane CAS No. 2067-76-7

Properties

CAS No.

2067-76-7

Molecular Formula

C2H8Sn

Molecular Weight

150.79 g/mol

IUPAC Name

dimethylstannane

InChI

InChI=1S/2CH3.Sn.2H/h2*1H3;;;

InChI Key

QXDJFNYEWKDJJA-UHFFFAOYSA-N

SMILES

C[SnH2]C

Canonical SMILES

C[SnH2]C

Origin of Product

United States

Foundational & Exploratory

Synthesis of Dimethylstannane for Laboratory Use: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory-scale synthesis of dimethylstannane ((CH₃)₂SnH₂), a valuable reagent in organometallic chemistry and a precursor for various tin-containing compounds. The primary and most effective method detailed herein is the reduction of dimethyltin dichloride using lithium aluminum hydride. This document outlines the necessary experimental protocols, quantitative data, and a visual representation of the synthesis workflow.

Overview and Core Principles

The synthesis of this compound is achieved through the reduction of a diorganotin dihalide, specifically dimethyltin dichloride ((CH₃)₂SnCl₂), with a powerful hydride-donating reducing agent. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity and efficiency in converting organotin halides to their corresponding hydrides.[1][2][3][4] The reaction is typically conducted in an anhydrous ethereal solvent under an inert atmosphere to prevent the violent reaction of LiAlH₄ with water and the potential oxidation of the product.[3][5]

Experimental Data Summary

The following table summarizes the key quantitative data associated with the synthesis and properties of this compound.

ParameterValueReference
Starting Material Dimethyltin dichloride ((CH₃)₂SnCl₂)[5][6]
Reducing Agent Lithium aluminum hydride (LiAlH₄)[1][5]
Solvent n-Butyl ether[5]
Reported Yield 81%[5]
Boiling Point 35.9 °C[5]
Molecular Weight (Observed) 150 g/mol [5]
Molecular Weight (Calculated) 151 g/mol [5]

Detailed Experimental Protocol

This protocol is based on the successful synthesis of dimethyltin dihydride as reported in the literature.[5]

3.1. Materials and Equipment

  • Chemicals:

    • Dimethyltin dichloride ((CH₃)₂SnCl₂)[6][7]

    • Lithium aluminum hydride (LiAlH₄)[1]

    • n-Butyl ether (anhydrous)

    • Dry nitrogen gas

  • Apparatus:

    • Three-necked round-bottom flask

    • Mechanical stirrer

    • Dropping funnel

    • Low-temperature condenser (-78 °C, e.g., with a dry ice/acetone slurry)

    • Heating mantle

    • Standard glassware for workup and distillation

3.2. Reaction Setup and Procedure

  • Inert Atmosphere: The entire apparatus must be thoroughly dried and assembled while being flushed with dry nitrogen gas to ensure an inert atmosphere.

  • Reagent Preparation: In the three-necked flask, a solution of lithium aluminum hydride (0.56 mole) in 150 ml of anhydrous n-butyl ether is prepared.

  • Addition of Precursor: A solution of dimethyltin dichloride (0.30 mole) in anhydrous n-butyl ether is placed in the dropping funnel.

  • Reaction Execution: The solution of dimethyltin dichloride is added dropwise to the stirred suspension of lithium aluminum hydride in n-butyl ether. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.

  • Product Isolation: After the addition is complete, the reaction mixture is stirred for a short period to ensure complete reaction. The this compound product is volatile and can be collected by distillation from the reaction mixture. The low-temperature condenser is crucial to prevent the loss of the product.

  • Purification: The collected distillate can be further purified by fractional distillation.

3.3. Characterization

The identity and purity of the synthesized this compound can be confirmed by:

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy [5]

  • Infrared (IR) Spectroscopy [5]

  • Molecular Weight Determination (e.g., by the Regnault method)[5]

  • Boiling Point Measurement [5]

3.4. Safety Precautions

  • Lithium aluminum hydride reacts violently with water and should be handled with extreme care in a dry environment.[1][3]

  • The reaction should be carried out in a well-ventilated fume hood.

  • Appropriate personal protective equipment (safety goggles, gloves, lab coat) must be worn at all times.

  • This compound is expected to be toxic and should be handled with caution.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis process.

SynthesisWorkflow Start Start PrepApparatus Prepare Dry, Inert Apparatus (N2) Start->PrepApparatus AddLAH Charge Reactor with LiAlH4 in n-Butyl Ether PrepApparatus->AddLAH AddDMTD Add (CH3)2SnCl2 Solution Dropwise AddLAH->AddDMTD Reaction Reaction/ Reflux AddDMTD->Reaction Distillation Product Distillation (-78°C Condenser) Reaction->Distillation Purification Fractional Distillation (Optional) Distillation->Purification Characterization Product Characterization (NMR, IR, BP, MW) Purification->Characterization End End Characterization->End

Caption: Workflow for the laboratory synthesis of this compound.

Stability and Decomposition

It is important to note that this compound can decompose upon heating or exposure to ultraviolet (UV) irradiation. At 120 °C, the major decomposition products are trimethyltin hydride ((CH₃)₃SnH), metallic tin (Sn), and hydrogen gas (H₂).[5] Under UV light at 130 °C, decomposition is more rapid and can also yield tetramethyltin ((CH₃)₄Sn).[5] Therefore, storage in a cool, dark place is recommended.

References

An In-depth Technical Guide to the Fundamental Properties of Dimethylstannane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylstannane ((CH₃)₂SnH₂), also known as dimethyltin dihydride, is a fundamental organotin compound that serves as a valuable precursor and reagent in various chemical syntheses. Its reactivity, stemming from the tin-hydrogen bonds, makes it a subject of interest in organometallic chemistry and materials science. This technical guide provides a comprehensive overview of the core fundamental properties of this compound, including its physicochemical characteristics, synthesis, reactivity, and spectroscopic data. The information is presented to support researchers, scientists, and professionals in drug development and related fields in understanding and utilizing this compound.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a consolidated reference for its key characteristics.

PropertyValueReference
Molecular Formula C₂H₈Sn[1]
Molecular Weight Calculated: 150.80 g/mol ; Observed: 150 g/mol [2]
Boiling Point 35.9 °C[2]
Heat of Formation (ΔHf°) 21.00 kcal/mol (experimental)
Physical State Liquid at room temperature[3]

Synthesis of this compound

The primary and most effective method for the synthesis of this compound is the reduction of dimethyltin dichloride ((CH₃)₂SnCl₂) with a suitable hydride-donating agent. The most commonly employed reducing agent is lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Reduction of Dimethyltin Dichloride

This protocol is based on the method described by Finholt et al. and has been demonstrated to produce high yields of this compound.[2]

Materials:

  • Dimethyltin dichloride ((CH₃)₂SnCl₂)

  • Lithium aluminum hydride (LiAlH₄)

  • n-Butyl ether (anhydrous)

  • Dry nitrogen gas

  • Standard glassware for air-sensitive synthesis (three-necked flask, stirrer, low-temperature condenser, dropping funnel)

Procedure:

  • Assemble a three-necked flask equipped with a mechanical stirrer, a low-temperature condenser maintained at -78 °C, and a dropping funnel. Ensure the entire apparatus is dry and purged with dry nitrogen gas to maintain an inert atmosphere.

  • In the reaction flask, place a stirred solution of lithium aluminum hydride (0.56 mole) in 150 ml of anhydrous n-butyl ether.

  • Dissolve dimethyltin dichloride (0.30 mole) in anhydrous n-butyl ether and add it to the dropping funnel.

  • Slowly add the dimethyltin dichloride solution from the dropping funnel to the stirred suspension of lithium aluminum hydride in the reaction flask. The reaction is exothermic, and the addition rate should be controlled to maintain a manageable reaction temperature.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for a sufficient time to ensure the reaction goes to completion.

  • The product, this compound, is volatile and can be collected by distillation from the reaction mixture. The low-temperature condenser will help to trap the product.

  • Purification of the collected this compound can be achieved through fractional distillation.

This method has been reported to yield this compound in approximately 81% yield.[2]

Reactivity and Stability

This compound exhibits characteristic reactivity associated with the Sn-H bonds. It is susceptible to decomposition under thermal and photochemical conditions.

Thermal and Photochemical Decomposition

Studies on the stability of this compound have shown that it decomposes upon heating and exposure to ultraviolet (UV) irradiation.[2]

  • Thermal Decomposition: At 120 °C, the major decomposition products are trimethyltin hydride ((CH₃)₃SnH), metallic tin (Sn), and hydrogen gas (H₂), with a small amount of hexamethylditin ((CH₃)₆Sn₂) also formed.[2]

  • Photochemical Decomposition: Under UV light at 130 °C, the decomposition is more rapid, yielding trimethyltin hydride, tin, and hydrogen gas, along with an appreciable quantity of tetramethyltin ((CH₃)₄Sn).[2] If the exposure to these conditions is prolonged (e.g., 40 hours), hexamethylditin is formed instead of trimethyltin hydride, alongside tetramethyltin, tin, and hydrogen gas.[2]

It is noteworthy that at 25 °C, even with UV irradiation, negligible decomposition is observed.[2]

The decomposition pathways can be visualized as follows:

DecompositionPathways Decomposition Pathways of this compound cluster_thermal Thermal Decomposition (120°C) cluster_photo Photochemical Decomposition (130°C, UV) cluster_photo_prolonged Prolonged Photochemical Decomposition DMS This compound ((CH₃)₂SnH₂) T_TMSH Trimethyltin Hydride ((CH₃)₃SnH) DMS->T_TMSH Heat T_Sn Tin (Sn) DMS->T_Sn Heat T_H2 Hydrogen (H₂) DMS->T_H2 Heat T_HMD Hexamethylditin ((CH₃)₆Sn₂) (minor) DMS->T_HMD Heat P_TMSH Trimethyltin Hydride ((CH₃)₃SnH) DMS->P_TMSH UV Light P_Sn Tin (Sn) DMS->P_Sn UV Light P_H2 Hydrogen (H₂) DMS->P_H2 UV Light P_TMS Tetramethyltin ((CH₃)₄Sn) DMS->P_TMS UV Light PP_HMD Hexamethylditin ((CH₃)₆Sn₂) P_TMSH->PP_HMD Prolonged UV PP_Sn Tin (Sn) P_Sn->PP_Sn PP_H2 Hydrogen (H₂) P_H2->PP_H2 PP_TMS Tetramethyltin ((CH₃)₄Sn) P_TMS->PP_TMS

Decomposition of this compound

Spectroscopic Data

Spectroscopic techniques are crucial for the characterization of this compound.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is characterized by strong absorptions corresponding to the stretching and bending vibrations of its bonds. A key feature is the Sn-H stretching vibration.

VibrationWavenumber (cm⁻¹)IntensityReference
Sn-H Stretch 1858, 1871Strong (doublet)[2]
(unassigned) 700-780Intense (with subsidiary maxima at 776, 759, 748, 727, and 711)[2]
(unassigned) 670-680Broad peak[2]
(unassigned) 536, 526, 517Triplet[2]

The presence of the strong doublet in the 1850-1875 cm⁻¹ region is a definitive indicator of the Sn-H bonds in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy is used to confirm the structure of this compound. Although specific chemical shift values and coupling constants are not detailed in the readily available literature, the proton magnetic resonance spectrum has been used for its characterization.[2] Based on related organotin hydrides, the protons on the tin atom are expected to have a characteristic chemical shift, and coupling to the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn) would result in satellite peaks.

Molecular Structure

Signaling Pathways

The concept of "signaling pathways" as it is understood in a biological or pharmacological context is not applicable to a simple organometallic compound like this compound. Such pathways involve a series of molecular interactions within a cell that elicit a specific response. The reactivity of this compound is governed by the principles of organometallic chemistry, primarily involving the reactions of the Sn-H bonds, as described in the "Reactivity and Stability" section.

Conclusion

This technical guide has provided a detailed overview of the fundamental properties of this compound. The information on its physicochemical properties, a reliable synthesis protocol, reactivity, and characteristic spectroscopic features will be of significant value to researchers and professionals working with this compound. While some specific quantitative data, such as melting point, density, and detailed NMR parameters, remain to be definitively reported in the literature, the provided information offers a solid foundation for the safe and effective handling and application of this compound in a research and development setting. Further computational and experimental studies would be beneficial to fill the existing gaps in the data for this important organotin hydride.

References

Dimethylstannane (CAS 2067-76-7): A Technical Guide to its Exploratory Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylstannane, also known as dimethyltin dihydride ((CH₃)₂SnH₂), is an organotin compound with the CAS registry number 2067-76-7. As a member of the organotin hydride family, it is a reactive chemical species of interest in synthetic chemistry and has potential implications in toxicology and pharmacology due to the known biological activity of organotin compounds. This technical guide provides a comprehensive overview of the available exploratory studies on this compound, focusing on its chemical properties, synthesis, and known reactions. Due to the limited specific research on this compound, some information is extrapolated from studies on closely related organotin hydrides.

Chemical and Physical Properties

PropertyValueReference
CAS Number 2067-76-7General Chemical Databases
Molecular Formula C₂H₈SnGeneral Chemical Databases
Molecular Weight 150.80 g/mol General Chemical Databases
Synonyms Dimethyltin dihydride, Stannane, dimethyl-General Chemical Databases

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a key analytical technique for the characterization of this compound. The proton (¹H) NMR spectrum provides detailed information about the structure and bonding in the molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals for the methyl (CH₃) and hydride (Sn-H) protons. The coupling between the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn) and the protons results in satellite peaks, which are informative for structural elucidation.

ParameterValue (in CCl₄ solution)Reference
Chemical Shift (δ) [1]
δ(CH₃)0.20 ppm[1]
δ(SnH₂)4.65 ppm[1]
Coupling Constants (J) [1]
J(¹H-¹¹⁷Sn) in CH₃52.2 Hz[1]
J(¹H-¹¹⁹Sn) in CH₃54.6 Hz[1]
J(¹H-¹¹⁷Sn) in SnH₂1680 Hz[1]
J(¹H-¹¹⁹Sn) in SnH₂1758 Hz[1]
J(¹H(CH₃)-¹H(SnH₂))2.5 Hz[1]

Experimental Protocols

General Synthesis of Organotin Hydrides (Illustrative)

Reaction: R₂SnCl₂ + 2 LiAlH₄ → R₂SnH₂ + 2 LiCl + 2 AlH₃

Materials:

  • Dimethyltin dichloride ((CH₃)₂SnCl₂)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether

  • Anhydrous nitrogen or argon gas

  • Standard Schlenk line and glassware

Procedure:

  • All glassware is dried in an oven and assembled under an inert atmosphere (nitrogen or argon).

  • A solution of dimethyltin dichloride in anhydrous diethyl ether is prepared in a Schlenk flask.

  • The flask is cooled to 0 °C in an ice bath.

  • A solution of lithium aluminum hydride in anhydrous diethyl ether is added dropwise to the stirred solution of dimethyltin dichloride over a period of 1-2 hours.

  • The reaction mixture is stirred at 0 °C for an additional 2-3 hours and then allowed to warm to room temperature.

  • The reaction is carefully quenched by the slow, dropwise addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure to yield the crude this compound.

  • Purification can be achieved by vacuum distillation.

Caution: Organotin compounds are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Lithium aluminum hydride is a highly reactive and flammable reagent that reacts violently with water.

Known Reactions and Exploratory Studies

Thermal and Photochemical Decomposition

This compound is known to be unstable upon heating or exposure to ultraviolet (UV) light.

  • Thermal Decomposition (120-130 °C): Leads to the formation of trimethyltin hydride ((CH₃)₃SnH), metallic tin (Sn), and hydrogen gas (H₂). At higher temperatures and longer reaction times, tetramethyltin ((CH₃)₄Sn) and hexamethylditin ((CH₃)₆Sn₂) are also observed.

  • Photochemical Decomposition (UV light): The decomposition is more rapid under UV irradiation, yielding similar products as thermal decomposition.

Addition Reactions (Hydrostannation)

This compound undergoes addition reactions with unsaturated organic compounds, a process known as hydrostannation.

  • Reaction with Alkenes and Alkynes: this compound adds across the double or triple bonds of alkenes and alkynes to form new organotin compounds. These reactions are often initiated by radical initiators or UV light.

  • Reaction with Fluoro-olefins: The addition of this compound to fluoro-olefins has been studied. For example, the reaction with tetrafluoroethylene (C₂F₄) yields both the mono-addition product, (CH₃)₂SnH(C₂F₄H), and the di-addition product, (CH₃)₂Sn(C₂F₄H)₂.

Potential Signaling Pathways and Toxicological Mechanisms

Specific signaling pathways for this compound have not been elucidated. However, based on the known toxicology of other organotin compounds, a plausible mechanism of cellular toxicity can be proposed. Organotins are known endocrine disruptors and can induce cellular stress.[2][3]

G Postulated Cellular Effects of this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DMS This compound ((CH₃)₂SnH₂) CellMembrane Cell Membrane DMS->CellMembrane Enters cell (lipophilic) NuclearReceptors Nuclear Receptors (e.g., PPARγ, RXR) DMS->NuclearReceptors Binds to ROS Reactive Oxygen Species (ROS) Generation CellMembrane->ROS Mitochondria Mitochondrial Dysfunction CellMembrane->Mitochondria ER Endoplasmic Reticulum Stress CellMembrane->ER ROS->Mitochondria Induces Apoptosis Apoptosis Mitochondria->Apoptosis Triggers ER->Apoptosis Triggers GeneExpression Altered Gene Expression NuclearReceptors->GeneExpression Modulates EndocrineDisruption Endocrine Disruption GeneExpression->EndocrineDisruption Leads to

Postulated Cellular Effects of this compound

The diagram above illustrates a potential mechanism by which this compound, like other organotins, may exert its toxic effects. As a lipophilic molecule, it can cross the cell membrane and interact with intracellular components. In the cytoplasm, it may induce the generation of reactive oxygen species (ROS), leading to oxidative stress, mitochondrial dysfunction, and endoplasmic reticulum stress, which can ultimately trigger apoptosis (programmed cell death). In the nucleus, it may bind to nuclear receptors such as PPARγ and RXR, altering gene expression and leading to endocrine disruption.[3]

Experimental Workflow for Toxicity Assessment

A general workflow for assessing the in vitro toxicity of this compound is presented below.

G In Vitro Toxicity Assessment Workflow cluster_assays Toxicity Assays Start Start: Prepare This compound Solution CellCulture Culture relevant cell line (e.g., hepatocytes) Start->CellCulture Treatment Treat cells with varying concentrations of This compound CellCulture->Treatment Incubation Incubate for defined time points (e.g., 24, 48, 72h) Treatment->Incubation Cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) Incubation->Cytotoxicity ApoptosisAssay Apoptosis Assay (e.g., Annexin V/PI) Incubation->ApoptosisAssay ROSAssay ROS Measurement (e.g., DCFH-DA) Incubation->ROSAssay GeneExpressionAssay Gene Expression Analysis (e.g., qPCR, Western Blot) Incubation->GeneExpressionAssay DataAnalysis Data Analysis and Interpretation Cytotoxicity->DataAnalysis ApoptosisAssay->DataAnalysis ROSAssay->DataAnalysis GeneExpressionAssay->DataAnalysis Conclusion Conclusion on Toxicological Profile DataAnalysis->Conclusion

References

Spectroscopic Profile of Dimethylstannane and Its Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dimethylstannane ((CH₃)₂SnH₂) is a fundamental organotin hydride. Understanding its structural and electronic properties through spectroscopic techniques is crucial for its application in synthesis and materials science. This technical guide summarizes the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Due to the scarcity of direct experimental data, this guide heavily relies on the analysis of the well-characterized analogues, trimethylstannane and tetramethylstannane.

Predicted Spectroscopic Data of this compound

The following tables summarize the predicted and known spectroscopic data for this compound and its analogues.

NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organotin compounds. ¹H, ¹³C, and ¹¹⁹Sn are the key nuclei for the characterization of this compound.

Table 1: Predicted ¹H NMR Data for this compound and Analogues

CompoundMoietyChemical Shift (δ, ppm)Coupling Constants (J, Hz)
This compound ((CH₃)₂SnH₂) CH₃~0.1 - 0.3²J(¹¹⁹Sn-¹H) ≈ 50-60
SnH₂~3.5 - 4.5¹J(¹¹⁹Sn-¹H) ≈ 1600-1800
Trimethylstannane ((CH₃)₃SnH) CH₃~0.15²J(¹¹⁹Sn-¹H) ≈ 52
SnH~4.3¹J(¹¹⁹Sn-¹H) ≈ 1748
Tetramethylstannane ((CH₃)₄Sn) CH₃0.070²J(¹¹⁹Sn-¹H) = 54.3, ²J(¹¹⁷Sn-¹H) = 51.9[1]

Predicted values for this compound are italicized and are based on trends observed in related organotin hydrides.

Table 2: Predicted ¹³C NMR Data for this compound and Analogues

CompoundChemical Shift (δ, ppm)Coupling Constants (J, Hz)
This compound ((CH₃)₂SnH₂) ~ -10 to -5¹J(¹¹⁹Sn-¹³C) ≈ 300-350
Trimethylstannane ((CH₃)₃SnH) -9.4¹J(¹¹⁹Sn-¹³C) = 334[2]
Tetramethylstannane ((CH₃)₄Sn) -9.5¹J(¹¹⁹Sn-¹³C) ≈ 338

Predicted values for this compound are italicized.

Table 3: Predicted ¹¹⁹Sn NMR Data for this compound and Analogues

CompoundChemical Shift (δ, ppm)
This compound ((CH₃)₂SnH₂) ~ -200 to -250
Trimethylstannane ((CH₃)₃SnH) -109.5
Tetramethylstannane ((CH₃)₄Sn) 0 (Reference)[3]

Predicted values for this compound are italicized.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying functional groups. The key feature in the IR spectrum of this compound would be the Sn-H stretching vibration.

Table 4: Key IR Absorptions for this compound and Analogues

CompoundFunctional GroupWavenumber (cm⁻¹)
This compound ((CH₃)₂SnH₂) Sn-H stretch ~1800-1850
C-H stretch~2900-3000
CH₃ deformation~1190, ~1420
Sn-C stretch~510-530
Trimethylstannane ((CH₃)₃SnH) Sn-H stretch 1817
C-H stretch2975, 2907
CH₃ deformation1192
Sn-C stretch512, 529
Tetramethylstannane ((CH₃)₄Sn) C-H stretch2970, 2890
CH₃ deformation1188
Sn-C stretch524[4]

Predicted values for this compound are italicized and bolded for emphasis.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 5: Expected Mass Spectrometry Data for this compound and Analogues

CompoundMolecular Ion (m/z)Key Fragments (m/z) and Interpretation
This compound ((CH₃)₂SnH₂) 152 (for ¹²⁰Sn)135 ([M-CH₃]⁺), 120 ([M-2CH₃]⁺), 119 ([SnH]⁺)
Trimethylstannane ((CH₃)₃SnH) 166 (for ¹²⁰Sn)149 ([M-CH₃]⁺), 133 ([M-2CH₃]⁺), 119 ([SnH]⁺)
Tetramethylstannane ((CH₃)₄Sn) 180 (for ¹²⁰Sn)[1]165 ([M-CH₃]⁺, base peak), 135 ([M-3CH₃]⁺), 120 ([Sn]⁺)[5]

Predicted values for this compound are italicized. Tin has several isotopes, leading to a characteristic isotopic pattern for tin-containing fragments.

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data are crucial for reproducibility.

NMR Spectroscopy
  • Sample Preparation: Samples of organotin compounds are typically prepared in deuterated solvents such as benzene-d₆, chloroform-d₁, or toluene-d₈ at concentrations ranging from 4-10 mM for ¹H NMR and higher concentrations (0.3-1.0 M) for ¹³C and ¹¹⁹Sn NMR.[6]

  • Instrumentation: A standard multinuclear NMR spectrometer (e.g., Bruker Avance 400 MHz or higher) is used.

  • ¹H NMR: Standard pulse programs are used. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR: Proton-decoupled spectra are typically acquired to simplify the spectrum and improve sensitivity. Chemical shifts are referenced to the deuterated solvent.

  • ¹¹⁹Sn NMR: Due to its lower natural abundance and sensitivity, ¹¹⁹Sn NMR often requires a greater number of scans.[3] Tetramethylstannane (δ = 0 ppm) is the common external standard for ¹¹⁹Sn chemical shifts.[3]

Infrared (IR) Spectroscopy
  • Sample Preparation: Liquid samples can be analyzed as a thin film between two salt plates (e.g., KBr or NaCl). Solid samples are typically prepared as a KBr pellet or a mull (e.g., Nujol).

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum, typically in the range of 4000-400 cm⁻¹. The instrument is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

Mass Spectrometry
  • Instrumentation: Electron Ionization (EI) mass spectrometry is commonly used for volatile organotin compounds. The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

  • Analysis: The resulting positively charged fragments are separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z). The detector records the abundance of each fragment, generating the mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a compound like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Analysis Synthesis Synthesis of This compound Analogue Purification Purification Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 119Sn) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structure Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure IR->Purity MS->Structure MS->Purity

Caption: A general workflow for the synthesis, purification, and spectroscopic characterization of an organotin compound.

Predicted Mass Spectrometry Fragmentation of this compound

The following diagram illustrates the predicted key fragmentation pathways for this compound in an EI mass spectrometer.

Mass_Fragmentation Predicted Mass Fragmentation of this compound M [(CH₃)₂SnH₂]⁺˙ m/z = 152 M_minus_Me [CH₃SnH₂]⁺ m/z = 137 M->M_minus_Me - •CH₃ M_minus_H [(CH₃)₂SnH]⁺ m/z = 151 M->M_minus_H - •H M_minus_2Me [SnH₂]⁺˙ m/z = 122 M_minus_Me->M_minus_2Me - •CH₃ SnMe [CH₃Sn]⁺ m/z = 135 M_minus_Me->SnMe - H₂ SnH [SnH]⁺ m/z = 121 M_minus_2Me->SnH - •H

Caption: Predicted major fragmentation pathways of the this compound molecular ion in mass spectrometry.

References

Initial Reactivity Screening of Dimethylstannane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylstannane ((CH₃)₂SnH₂), also known as dimethyltin dihydride, is an organotin compound with potential applications in organic synthesis. As a hydride donor, it can participate in various reduction and hydrostannylation reactions. Understanding its fundamental reactivity is crucial for its effective utilization in the development of novel synthetic methodologies, particularly in the context of pharmaceutical and materials science. This technical guide provides an in-depth overview of the initial reactivity screening of this compound, summarizing key reactions, experimental protocols, and reaction pathways. The information presented is intended to serve as a foundational resource for researchers exploring the synthetic utility of this versatile reagent.

Data Presentation: Reactivity Summary

The following tables summarize the quantitative data from initial reactivity screening studies of this compound with various substrates.

Table 1: Thermal and Photochemical Decomposition of this compound [1][2]

ConditionsMajor ProductsMinor Products
120°C, dark(CH₃)₃SnH, Sn, H₂(CH₃)₆Sn₂
130°C, ultraviolet light (short period)(CH₃)₃SnH, Sn, H₂(CH₃)₄Sn
130°C, ultraviolet light (40 hours)(CH₃)₄Sn, Sn, H₂, (CH₃)₆Sn₂-
25°C, with or without irradiationNegligible decomposition-

Table 2: Reactivity of this compound with Fluoro-olefins [1][2]

OlefinReaction ConditionsProductsObservations
C₂F₄-(CH₃)₂SnH(C₂F₄H), (CH₃)₂Sn(C₂F₄H)₂Ready addition to form mono- and di-addition products.[1][2]
CF₂=CFH25°C, dark, 94 hrs95.4% (CH₃)₂SnH₂ recovered, 87.5% olefin recovered, small amount of white solidVery little reaction at room temperature.
CF₂=CFH50°C, dark, 44 hrs96% (CH₃)₂SnH₂ recovered, 86% olefin recovered, involatile residueSlight reaction at elevated temperature.
CF₂=CH₂-Unstable mono-addition product, leading to decompositionExchange of halogen and hydrogen between the stannane and olefin.
CF₂=CFBr50°C, dark, 21 hrs(CH₃)₂SnBr₂, CF₂=CFH, H₂ (42%)Unstable mono-addition product decomposes via halogen-hydrogen exchange.[1][2] Some (CH₃)₃SnBr also formed.

Experimental Protocols

General Procedure for Reactions of this compound with Fluoro-olefins[2]

A known weight of this compound and the desired fluoro-olefin are condensed into a reaction vessel, typically a sealed glass tube. The reaction mixture is then maintained at the specified temperature (e.g., 25°C or 50°C) in the dark for the designated reaction time. Following the reaction period, the vessel is cooled, and the contents are fractionated by vacuum distillation. The volatile products are collected in cold traps and identified by their molecular weight and infrared spectra. Non-volatile residues are also collected and analyzed.

Specific Experimental Protocols

Reaction of this compound with Tetrafluoroethylene (C₂F₄): [2]

This compound is allowed to react with an equimolar amount of tetrafluoroethylene in a sealed tube. The reaction proceeds readily, and the products, 1,1,2,2-tetrafluoroethylthis compound ((CH₃)₂SnH(C₂F₄H)) and bis(1,1,2,2-tetrafluoroethyl)this compound ((CH₃)₂Sn(C₂F₄H)₂), are isolated by fractional condensation.

Reaction of this compound with Bromotrifluoroethylene (CF₂=CFBr): [2]

Dimethyltin dihydride (1.831 g, 12.1 mmol) and bromotrifluoroethylene (1.950 g, 12.1 mmol) are reacted at 50°C in the dark for 21 hours. Hydrogen gas (5.10 mmol, 42%) is recovered. The volatile fraction condensing at -196°C is identified as trifluoroethylene (CF₂=CFH). The remaining products include dimethyltin dibromide ((CH₃)₂SnBr₂) and a small amount of trimethyltin bromide ((CH₃)₃SnBr).

Mandatory Visualizations

Decomposition Pathway of this compound

Decomposition_Pathway DMS This compound ((CH₃)₂SnH₂) Heat_UV Heat (120-130°C) and/or UV light DMS->Heat_UV TMSH Trimethylstannane ((CH₃)₃SnH) Heat_UV->TMSH Sn Tin (Sn) Heat_UV->Sn H2 Hydrogen (H₂) Heat_UV->H2 DMSn2 Hexa-methylditin ((CH₃)₆Sn₂) Heat_UV->DMSn2 minor/prolonged TMSn Tetramethylstannane ((CH₃)₄Sn) Heat_UV->TMSn UV/prolonged

Caption: Thermal and photochemical decomposition pathways of this compound.

Hydrostannylation of Tetrafluoroethylene

Hydrostannylation_C2F4 DMS This compound ((CH₃)₂SnH₂) Mono_Adduct Mono-addition Product ((CH₃)₂SnH(C₂F₄H)) DMS->Mono_Adduct C2F4 Tetrafluoroethylene (C₂F₄) C2F4->Mono_Adduct Di_Adduct Di-addition Product ((CH₃)₂Sn(C₂F₄H)₂) Mono_Adduct->Di_Adduct + C₂F₄

Caption: Reaction pathway for the hydrostannylation of tetrafluoroethylene with this compound.

Reaction of this compound with Bromotrifluoroethylene

Reaction_C2F3Br DMS This compound ((CH₃)₂SnH₂) Intermediate Unstable Mono-addition Intermediate DMS->Intermediate H2 Hydrogen (H₂) DMS->H2 Side Reaction C2F3Br Bromotrifluoroethylene (CF₂=CFBr) C2F3Br->Intermediate DMSnBr2 Dimethyltin Dibromide ((CH₃)₂SnBr₂) Intermediate->DMSnBr2 Decomposition C2F3H Trifluoroethylene (CF₂=CFH) Intermediate->C2F3H Decomposition

Caption: Proposed reaction pathway for this compound with bromotrifluoroethylene.

Discussion

The initial reactivity screening of this compound reveals several key characteristics. The compound exhibits moderate thermal and photochemical stability, decomposing at elevated temperatures or under UV irradiation to yield a mixture of redistribution and coupling products.[1][2] This suggests that reactions involving this compound should ideally be conducted under mild conditions to avoid unwanted side reactions.

The reactivity of this compound towards fluoro-olefins is highly dependent on the substrate. With tetrafluoroethylene, a straightforward hydrostannylation occurs, yielding stable mono- and di-addition products.[1][2] This indicates the potential of this compound as a reagent for the introduction of the dimethylstannyl group onto unsaturated systems. However, with other fluoro-olefins like trifluoroethylene and bromotrifluoroethylene, the reaction is either slow or leads to decomposition of the initial adduct.[1][2] The formation of dimethyltin dibromide and trifluoroethylene from the reaction with bromotrifluoroethylene points towards an unstable intermediate that undergoes a halogen-hydrogen exchange, a competing reaction pathway that can limit the synthetic utility for certain substrates.[1][2]

Conclusion

This technical guide provides a summary of the initial reactivity screening of this compound. The data indicates that while this compound can undergo useful hydrostannylation reactions, its application is sensitive to both reaction conditions and substrate structure. Further research is warranted to explore the full scope of its reactivity, including its interactions with other functional groups and the development of catalytic systems to control and enhance its synthetic potential. The detailed protocols and reaction pathways presented herein offer a starting point for researchers aiming to incorporate this compound into their synthetic strategies.

References

Theoretical Framework for the Structural Analysis of Dimethylstannane: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

Audience: Researchers, scientists, and drug development professionals.

Introduction to Dimethylstannane

This compound, also known as dimethyltin dihydride, is an organotin compound with the chemical formula (CH₃)₂SnH₂. As a member of the organometallic family, its structural characteristics—bond lengths, bond angles, and torsional angles—are of fundamental interest for understanding its reactivity and physical properties. The central tin atom, belonging to Group 14 of the periodic table, dictates the molecule's overall geometry. Based on Valence Shell Electron Pair Repulsion (VSEPR) theory, the tin atom is expected to have a tetrahedral coordination environment, bonded to two methyl groups and two hydrogen atoms.

Theoretical and Computational Methodologies

The determination of this compound's structure in the gas phase, free from intermolecular interactions, relies on a synergistic approach combining computational chemistry and experimental techniques like gas-phase electron diffraction (GED).

Computational Chemistry Protocols

Quantum chemical calculations provide a powerful tool for predicting and analyzing molecular structures. The primary methods employed for a molecule like this compound would be Density Functional Theory (DFT) and ab initio calculations.

Experimental Protocol: Geometry Optimization and Frequency Calculation

  • Molecular Input: The initial structure of this compound is constructed using standard bond lengths and angles in a molecular modeling software (e.g., IQmol, Avogadro).

  • Method Selection:

    • Ab initio Method: High-level methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) would be employed for high accuracy.[1]

    • DFT Method: A suitable functional, such as B3LYP or a functional from the M06 family, would be chosen. These have been shown to provide a good balance of accuracy and computational cost for main-group elements.

  • Basis Set Selection: A basis set appropriate for heavy elements like tin, such as those from the def2 family (e.g., def2-TZVP) or effective core potentials (ECPs) like the LANL2DZ, would be used to accurately describe the electronic environment of the tin atom.

  • Geometry Optimization: A geometry optimization calculation is performed to find the lowest energy conformation of the molecule. This process systematically adjusts the atomic coordinates to minimize the total electronic energy, resulting in the equilibrium geometry.

  • Frequency Analysis: Following optimization, a vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. This calculation also provides theoretical vibrational spectra (IR and Raman) that can be compared with experimental data.

The following diagram illustrates the typical workflow for a computational chemistry study aimed at determining molecular structure.

computational_workflow cluster_input 1. Input Preparation cluster_calc 2. Quantum Chemical Calculation cluster_analysis 3. Analysis and Validation cluster_output 4. Final Results mol_build Construct Initial (CH₃)₂SnH₂ Geometry method_select Select Method (e.g., B3LYP/def2-TZVP) mol_build->method_select Define theory level geom_opt Perform Geometry Optimization method_select->geom_opt Run calculation freq_calc Perform Frequency Calculation geom_opt->freq_calc Use optimized geometry check_freq Check for Imaginary Frequencies freq_calc->check_freq Analyze output extract_data Extract Structural Parameters check_freq->extract_data If no imaginary freqs final_structure Optimized Molecular Structure extract_data->final_structure Tabulate results

Caption: Computational workflow for determining molecular structure.
Gas-Phase Electron Diffraction (GED)

GED is a primary experimental technique for determining the structure of molecules in the gas phase.[2][3] It provides information on internuclear distances, which can be used to refine and validate the results obtained from computational methods.

Experimental Protocol: Gas-Phase Electron Diffraction

  • Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

  • Electron Beam Interaction: A high-energy beam of electrons is passed through the gas. The electrons are scattered by the electric field of the molecules.

  • Diffraction Pattern Recording: The scattered electrons form a diffraction pattern on a detector, which is recorded as a function of the scattering angle.

  • Data Analysis: The diffraction pattern is analyzed to extract the molecular scattering intensity. This intensity function contains information about all internuclear distances in the molecule.

  • Structure Refinement: A model of the molecular geometry (often derived from theoretical calculations) is refined by fitting the calculated scattering pattern to the experimental data, yielding precise bond lengths and angles.

The interplay between theoretical calculations and experimental GED data is crucial for an accurate structural determination.

theory_experiment_relationship cluster_theory Theoretical Methods cluster_experiment Experimental Methods cluster_refinement Refinement & Validation cluster_final Final Structure comp_chem Computational Chemistry (DFT, Ab Initio) refinement Structural Refinement comp_chem->refinement Provides initial model and constraints ged Gas-Phase Electron Diffraction (GED) ged->refinement Provides experimental data final_structure Accurate Molecular Structure refinement->final_structure Yields validated geometry

Caption: Logical relationship between theoretical and experimental methods.

Predicted Structural Data

Although specific published data for this compound is lacking, theoretical calculations would yield precise values for its geometric parameters. The following tables present the expected structural parameters based on typical values for similar organotin compounds. These values serve as a template for the data that would be obtained from the methodologies described above.

Table 1: Predicted Bond Lengths for this compound ((CH₃)₂SnH₂)

BondPredicted Length (Å)
Sn-C2.14 - 2.16
Sn-H1.70 - 1.72
C-H1.09 - 1.11

Table 2: Predicted Bond Angles for this compound ((CH₃)₂SnH₂)

AnglePredicted Angle (°)
C-Sn-C110 - 114
H-Sn-H105 - 109
C-Sn-H107 - 111
Sn-C-H109 - 111

Conclusion

The structural determination of this compound can be robustly achieved through a combination of modern computational chemistry methods and gas-phase electron diffraction experiments. While a dedicated study on this molecule is not currently present in the literature, the protocols outlined in this guide provide a clear and established pathway for obtaining high-accuracy data. The expected tetrahedral geometry, with Sn-C bond lengths around 2.15 Å and Sn-H bond lengths around 1.71 Å, can be precisely confirmed and refined using these techniques, providing essential data for researchers in organometallic chemistry and related fields.

References

An In-depth Technical Guide to Dimethylstannane and its Precursors in Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of dimethylstannane ((CH₃)₂SnH₂), a key organotin hydride, and its primary precursor, dimethyltin dichloride ((CH₃)₂SnCl₂). This document details their synthesis, chemical properties, and significant applications in organometallic chemistry, with a focus on providing practical experimental protocols and quantitative data to support laboratory research and development.

Introduction to this compound and its Precursors

Organotin compounds, characterized by the presence of a tin-carbon bond, have been a cornerstone of organometallic chemistry since the discovery of diethyltin diiodide by Edward Frankland in 1849. Among the vast array of organotin compounds, organotin hydrides, and specifically this compound (also known as dimethyltin dihydride), are of particular interest due to the reactive Sn-H bond. This reactivity makes them valuable reagents in organic synthesis, particularly in hydrostannylation reactions.

The primary and most common precursor to this compound is dimethyltin dichloride. The synthesis and purification of this precursor are critical steps in the utilization of this compound. This guide will first detail the preparation of dimethyltin dichloride before elaborating on its conversion to the dihydride.

Dimethyltin Dichloride ((CH₃)₂SnCl₂): The Primary Precursor

Dimethyltin dichloride is a white crystalline solid at room temperature and serves as a stable starting material for the synthesis of this compound and other organotin compounds.[1]

Synthesis of Dimethyltin Dichloride

The direct synthesis of dimethyltin dichloride from metallic tin and methyl chloride is the most common industrial method. This process typically requires a catalyst to proceed at a practical rate.

Experimental Protocol: Direct Synthesis of Dimethyltin Dichloride

This protocol is based on a catalyzed direct reaction between tin metal and methyl chloride.[2][3][4]

  • Reactants and Catalyst:

    • Tin metal (powder or granules)

    • Methyl chloride (CH₃Cl)

    • Catalyst system: A mixture of tin tetrachloride (SnCl₄) and a trihydrocarbyl phosphine or amine (e.g., tributylphosphine or a quaternized amine like methyltributylammonium chloride).[3] Alternatively, dimethyl sulfoxide can be used as a catalyst.[2]

  • Reaction Conditions:

    • Temperature: 160-230°C[2][3]

    • Pressure: The reaction can be carried out at atmospheric or elevated pressures (e.g., 0.5-1.5 MPa).[2]

  • Procedure:

    • A pressure reactor equipped with a stirrer, thermometer, and pressure gauge is charged with tin metal, the catalyst (e.g., 5-15% of the weight of the tin), and a small amount of tin tetrachloride (1-10% of the weight of the tin).[2]

    • The reactor is heated to the reaction temperature (e.g., 180°C).[2]

    • Vaporized methyl chloride is introduced into the reactor while maintaining the desired temperature and pressure.[2]

    • The reaction is typically allowed to proceed for several hours (e.g., 4 hours).[2]

    • After the initial reaction period, the temperature may be increased (e.g., to 200-240°C) for a further period (e.g., 2 hours) to ensure complete reaction.[2]

  • Work-up and Purification:

    • The crude product mixture is distilled.

    • Dimethyltin dichloride is collected as a distillate at its boiling point (188-190°C at atmospheric pressure).[2][5]

  • Yield:

    • Yields of dimethyltin dichloride can be high, with tin utilization rates reported to be over 95%.[2]

Diagram of the Synthesis of Dimethyltin Dichloride

G Tin Tin Metal (Sn) Reactor Pressure Reactor (160-230°C, 0.5-1.5 MPa) Tin->Reactor MeCl Methyl Chloride (CH3Cl) MeCl->Reactor Catalyst Catalyst (e.g., SnCl4 / R3P) Catalyst->Reactor Distillation Distillation Reactor->Distillation Crude Product DMTD Dimethyltin Dichloride ((CH3)2SnCl2) Distillation->DMTD Purified Product

Caption: Workflow for the direct synthesis of dimethyltin dichloride.

Physical and Spectroscopic Data for Dimethyltin Dichloride
PropertyValueReferences
Molecular Formula C₂H₆Cl₂Sn[5][6]
Molecular Weight 219.69 g/mol [6]
Appearance White crystalline solid[1]
Melting Point 101-106 °C[7]
Boiling Point 188-190 °C[5]
¹H NMR A single peak is expected for the methyl protons.[8]
¹³C NMR A single peak is expected for the methyl carbons.[6]
¹¹⁹Sn NMR Chemical shifts are dependent on the solvent and concentration.[9]

This compound ((CH₃)₂SnH₂): Synthesis and Properties

This compound is a volatile and reactive organotin hydride. Its synthesis requires the reduction of a suitable precursor, typically dimethyltin dichloride.

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the reduction of dimethyltin dichloride with a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Synthesis of this compound

  • Reactants and Solvent:

    • Dimethyltin dichloride ((CH₃)₂SnCl₂)

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous ether solvent (e.g., n-butyl ether or diethyl ether)

  • Reaction Conditions:

    • The reaction is typically carried out at reduced temperatures (e.g., in an ice bath) due to the exothermic nature of the reduction.

    • An inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the oxidation of the product.

  • Procedure:

    • A solution of dimethyltin dichloride in the chosen anhydrous ether is prepared in a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.

    • A suspension of lithium aluminum hydride in the same anhydrous ether is placed in the dropping funnel.

    • The flask is cooled in an ice bath, and the lithium aluminum hydride suspension is added dropwise to the dimethyltin dichloride solution with vigorous stirring.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional period to ensure complete reaction.

  • Work-up and Purification:

    • The reaction is carefully quenched by the slow, dropwise addition of water or a saturated aqueous solution of sodium sulfate, followed by dilute acid (e.g., HCl) to dissolve the aluminum salts.

    • The organic layer is separated, and the aqueous layer is extracted with the ether solvent.

    • The combined organic layers are dried over an anhydrous drying agent (e.g., MgSO₄).

    • The volatile this compound is isolated from the solvent by fractional distillation. Due to its low boiling point, care must be taken to minimize losses.

  • Yield:

    • Yields can vary depending on the specific conditions and scale of the reaction.

Diagram of the Synthesis of this compound

G DMTD Dimethyltin Dichloride ((CH3)2SnCl2) Reaction Reduction Reaction (Inert Atmosphere, 0°C to RT) DMTD->Reaction LiAlH4 Lithium Aluminum Hydride (LiAlH4) LiAlH4->Reaction Solvent Anhydrous Ether Solvent->Reaction Quenching Quenching (H2O, Acid) Reaction->Quenching Crude Mixture Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying (e.g., MgSO4) Extraction->Drying Organic Phase Distillation Fractional Distillation Drying->Distillation DMS This compound ((CH3)2SnH2) Distillation->DMS Purified Product

Caption: Workflow for the synthesis of this compound.

Physical and Spectroscopic Data for this compound
PropertyValueReferences
Molecular Formula C₂H₈Sn
Molecular Weight 150.79 g/mol
Appearance Colorless liquid
Boiling Point 35-36 °C
¹H NMR The spectrum shows signals for both the methyl protons and the hydride protons, with characteristic coupling to tin isotopes (¹¹⁷Sn and ¹¹⁹Sn).[10][11]
¹³C NMR A single peak is expected for the methyl carbons, with coupling to tin isotopes.[9]
¹¹⁹Sn NMR The chemical shift is a key identifier for this compound.[9][11]
Infrared (IR) Spectroscopy A strong absorption band corresponding to the Sn-H stretching vibration is a key diagnostic feature, typically appearing in the region of 1800-1900 cm⁻¹.

Applications of this compound in Organometallic Chemistry

The primary utility of this compound stems from the reactivity of its Sn-H bonds, making it a valuable reagent in several synthetic transformations.

Hydrostannylation Reactions

Hydrostannylation is the addition of an Sn-H bond across a multiple bond (e.g., an alkyne or alkene). This reaction is a powerful method for the synthesis of vinylstannanes and alkylstannanes, which are versatile intermediates in organic synthesis, most notably in Stille cross-coupling reactions.[12][13]

The reaction can be initiated by radical initiators or, more commonly for achieving high regio- and stereoselectivity, catalyzed by transition metal complexes, particularly those of palladium and platinum.[13][14][15]

Reaction Scheme: Palladium-Catalyzed Hydrostannylation of an Alkyne

G cluster_0 Hydrostannylation Reaction Alkyne R-C≡C-R' Vinylstannane Vinylstannane product Alkyne->Vinylstannane DMS (CH3)2SnH2 DMS->Vinylstannane Catalyst Pd(0) Catalyst Catalyst->Vinylstannane

Caption: Palladium-catalyzed hydrostannylation of an alkyne with this compound.

Precursor to Polystannanes

This compound can serve as a monomer for the synthesis of polystannanes, which are polymers with a backbone of repeating tin atoms. These materials are of interest for their unique electronic and optical properties. The dehydropolymerization of dialkyltin dihydrides, catalyzed by transition metal complexes like Wilkinson's catalyst, is a method to produce high molecular weight polystannanes.[16]

Safety and Handling

Organotin compounds, including this compound and its precursors, are toxic and should be handled with appropriate safety precautions.

  • General Handling:

    • All manipulations should be carried out in a well-ventilated fume hood.[17][18]

    • Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.[18]

    • Avoid inhalation of vapors and contact with skin and eyes.[18]

  • Dimethyltin Dichloride:

    • This compound is corrosive and toxic by ingestion, inhalation, and skin absorption.[6]

    • It is moisture-sensitive and should be stored in a tightly sealed container in a dry place.[1]

  • This compound:

    • As an organotin hydride, it is sensitive to air and moisture and should be handled under an inert atmosphere.

    • It is volatile and flammable.

    • Organotin hydrides can react with water to produce flammable hydrogen gas.

  • Waste Disposal:

    • All organotin waste must be disposed of according to institutional and local regulations for hazardous chemical waste.

Conclusion

This compound is a valuable reagent in organometallic chemistry, primarily utilized for the synthesis of other organotin compounds through reactions like hydrostannylation. Its synthesis from the readily available precursor, dimethyltin dichloride, is a well-established process. This guide has provided detailed experimental insights and collated quantitative data to aid researchers in the safe and effective use of these important organometallic compounds. Careful adherence to the outlined protocols and safety procedures is essential when working with these reactive and toxic substances.

References

An In-depth Technical Guide to the Sn-H Bond in Dimethylstannane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylstannane ((CH₃)₂SnH₂), also known as dimethyltin dihydride, is an organotin compound of significant interest in various chemical applications, particularly in organic synthesis and materials science. The reactivity and utility of this molecule are largely dictated by the properties of the tin-hydrogen (Sn-H) bond. This technical guide provides a comprehensive overview of the Sn-H bond in this compound, detailing its structural, spectroscopic, and energetic characteristics. The information presented herein is a synthesis of available experimental data and computational studies, aimed at providing a thorough resource for researchers and professionals in the field.

Molecular Structure and Bonding

The molecular geometry of this compound centers around a tetrahedral tin atom, bonded to two methyl groups and two hydrogen atoms. The Sn-H bond is a critical feature, influencing the molecule's stability and reactivity.

Bond Parameters

Table 1: Structural Parameters of the Sn-H Bond in this compound

ParameterExperimental ValueCalculated ValueMethod/Reference
Sn-H Bond Length (Å) Not available~1.70 - 1.72DFT/ab initio estimations
H-Sn-H Bond Angle (°) Not available~105 - 109DFT/ab initio estimations
C-Sn-H Bond Angle (°) Not available~107 - 111DFT/ab initio estimations

Spectroscopic Characterization

Spectroscopic techniques are invaluable for probing the nature of the Sn-H bond in this compound. Infrared and Nuclear Magnetic Resonance spectroscopy, in particular, provide direct insights into the vibrational modes and the electronic environment of the tin-hydrogen bond.

Vibrational Spectroscopy

The Sn-H stretching vibration is a characteristic and intense absorption in the infrared (IR) spectrum of organotin hydrides. For this compound, this absorption appears as a strong doublet.

Table 2: Vibrational Frequency of the Sn-H Bond in this compound

Vibrational ModeExperimental Frequency (cm⁻¹)Spectroscopic Technique
Sn-H Stretch 1858, 1871Infrared Spectroscopy[1]

The presence of a doublet for the Sn-H stretching frequency is a notable feature, which may arise from the symmetric and asymmetric stretching modes of the two Sn-H bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for characterizing organotin hydrides. The proton chemical shift of the Sn-H bond and its coupling to tin isotopes (¹¹⁷Sn and ¹¹⁹Sn) provide valuable structural information.

Table 3: ¹H NMR Spectroscopic Data for the Sn-H Bond in this compound

ParameterValue
Chemical Shift (δ, ppm) Not explicitly reported, but expected in the region of 4-5 ppm
¹J(¹¹⁹Sn-¹H) (Hz) ~1700 - 1900
¹J(¹¹⁷Sn-¹H) (Hz) ~1600 - 1800

Energetics and Reactivity

The bond dissociation energy (BDE) of the Sn-H bond is a key thermodynamic parameter that governs the reactivity of this compound, particularly in radical reactions.

Bond Dissociation Energy

Direct experimental measurement of the Sn-H BDE in this compound is challenging. However, computational studies, particularly using high-level DFT methods, can provide accurate estimates. Functionals such as M06-2X have been shown to provide reliable BDEs for main group elements.

Table 4: Bond Dissociation Energy of the Sn-H Bond in this compound

ParameterExperimental ValueCalculated Value (kcal/mol)Method
Sn-H BDE Not available~70 - 75DFT (e.g., M06-2X)

The relatively low Sn-H bond dissociation energy is responsible for the ability of this compound to act as a hydrogen atom donor in radical reactions.

Reactivity of the Sn-H Bond

The Sn-H bond in this compound is non-polar and susceptible to homolytic cleavage, making it an excellent precursor for stannyl radicals. This property is the basis for its utility in various chemical transformations, including:

  • Radical-mediated reductions: Reduction of organic halides, deoxygenation of alcohols (Barton-McCombie reaction), and reduction of nitro compounds.

  • Hydrosilylation: Addition of the Sn-H bond across unsaturated C-C bonds.

  • Radical cyclizations: Initiation of intramolecular cyclization reactions.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the reduction of its corresponding dichloride, dimethyltin dichloride ((CH₃)₂SnCl₂).

Protocol: Reduction of Dimethyltin Dichloride

  • Precursor Synthesis: Dimethyltin dichloride can be synthesized via the direct reaction of tin metal with methyl chloride in the presence of a catalyst. Several patented methods describe this industrial process.

  • Apparatus: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet is used. All glassware must be thoroughly dried.

  • Reagents:

    • Dimethyltin dichloride ((CH₃)₂SnCl₂)

    • Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)

    • Anhydrous diethyl ether or tetrahydrofuran (THF) as the solvent

  • Procedure: a. A solution of dimethyltin dichloride in the chosen anhydrous solvent is prepared in the reaction flask under an inert atmosphere of nitrogen. b. The flask is cooled in an ice bath. c. A solution or slurry of the reducing agent (e.g., LiAlH₄ in ether) is added dropwise from the dropping funnel to the stirred solution of dimethyltin dichloride. The addition should be slow to control the exothermic reaction. d. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. e. The reaction is carefully quenched by the slow, dropwise addition of water or a saturated aqueous solution of sodium sulfate, followed by dilute acid. f. The organic layer is separated, and the aqueous layer is extracted with the solvent. g. The combined organic extracts are dried over an anhydrous drying agent (e.g., MgSO₄). h. The solvent is removed by distillation under reduced pressure to yield crude this compound. i. The product can be further purified by fractional distillation.

Caution: Organotin compounds are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Reactions with reducing agents like LiAlH₄ are highly exothermic and can generate flammable hydrogen gas.

Visualizations

Molecular Structure

Caption: Ball-and-stick model of this compound.

Synthesis Workflow

cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagent Reducing Agent cluster_product Final Product Sn Tin Metal (Sn) Me2SnCl2 Dimethyltin Dichloride ((CH3)2SnCl2) Sn->Me2SnCl2 Direct Reaction MeCl Methyl Chloride (CH3Cl) MeCl->Me2SnCl2 Me2SnH2 This compound ((CH3)2SnH2) Me2SnCl2->Me2SnH2 Reduction ReducingAgent LiAlH4 or NaBH4 ReducingAgent->Me2SnH2

Caption: Synthesis workflow for this compound.

Radical Reduction Pathway

cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Me2SnH2 This compound ((CH3)2SnH2) Me2SnH_rad Dimethylstannyl Radical ((CH3)2SnH•) Me2SnH2->Me2SnH_rad Initiation RH Alkane (R-H) Me2SnH2->RH RX Organic Halide (R-X) R_rad Alkyl Radical (R•) RX->R_rad Me2SnH_rad->R_rad Halogen Abstraction Me2SnHX Dimethyltin Halide ((CH3)2Sn(H)X) Me2SnH_rad->Me2SnHX R_rad->RH Hydrogen Abstraction

Caption: Radical reduction of an organic halide.

Conclusion

The Sn-H bond in this compound is a cornerstone of its chemical behavior, characterized by a relatively low bond dissociation energy and distinct spectroscopic signatures. This guide has synthesized the available experimental and computational data to provide a detailed understanding of this crucial functional group. The provided experimental protocol for its synthesis, along with the visual representations of its structure and reactivity, offer a practical resource for researchers. A deeper understanding of the Sn-H bond will continue to drive innovation in the application of this compound and related organotin hydrides in organic synthesis and beyond.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of Dimethylstannane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylstannane, also known as dimethyltin dihydride ((CH₃)₂SnH₂), is an organotin compound of interest in various chemical research fields. Its potential as a reducing agent and as a precursor for the synthesis of more complex organotin structures makes a thorough understanding of its physical and chemical properties essential for safe and effective handling in a laboratory setting. This technical guide provides a comprehensive overview of the known characteristics of this compound, including its physical properties, synthesis, stability, reactivity, and spectroscopic data. Due to the limited availability of experimental data for this specific compound, information from closely related alkyltin hydrides is also discussed to provide a broader context for its chemical behavior.

Physical Properties

Quantitative data on the physical properties of this compound is scarce in the available scientific literature. The following table summarizes the reported and estimated values.

PropertyValueSource
Molecular Formula C₂H₈Sn-
Molecular Weight 150.79 g/mol -
Boiling Point 35.9 °C[1][2]
Melting Point N/A
Density N/A
Solubility N/A

N/A: Not available in the cited literature.

Chemical Characteristics

Synthesis

The primary method reported for the synthesis of this compound is the reduction of dimethyltin dichloride ((CH₃)₂SnCl₂) with a suitable reducing agent.

Experimental Protocol: Synthesis of this compound

A common laboratory-scale synthesis involves the reduction of dimethyltin dichloride with lithium aluminum hydride (LiAlH₄) in an appropriate etheral solvent, such as n-butyl ether.[2]

  • Reaction: 2(CH₃)₂SnCl₂ + LiAlH₄ → 2(CH₃)₂SnH₂ + LiCl + AlCl₃

  • Procedure: In a typical reaction, dimethyltin dichloride is reduced with lithium aluminum hydride in n-butyl ether.[2] The use of dioxane as a solvent has been reported to yield a maximum of 55% of the dihydride, with difficulties in complete removal of the solvent from the product.[2]

  • Yield: An 81% yield has been reported when using n-butyl ether as the solvent.[2]

Synthesis Dimethyltin Dichloride Dimethyltin Dichloride Reduction Reduction Dimethyltin Dichloride->Reduction Lithium Aluminum Hydride Lithium Aluminum Hydride Lithium Aluminum Hydride->Reduction n-Butyl Ether (solvent) n-Butyl Ether (solvent) n-Butyl Ether (solvent)->Reduction This compound This compound Reduction->this compound

Figure 1: Synthesis of this compound.
Stability and Decomposition

This compound exhibits limited thermal and photochemical stability.

  • Thermal Decomposition: At 120°C, the major decomposition products are trimethyltin hydride ((CH₃)₃SnH), metallic tin (Sn), and hydrogen gas (H₂), with a small amount of hexamethylditin ((CH₃)₆Sn₂).[1]

  • Photochemical Decomposition: Under ultraviolet irradiation at 130°C, decomposition is significantly more rapid, yielding trimethyltin hydride, tin, and hydrogen gas, along with an appreciable quantity of tetramethyltin ((CH₃)₄Sn).[1] Prolonged irradiation (40 hours) at this temperature leads to the formation of hexamethylditin instead of trimethyltin hydride, in addition to tetramethyltin, tin, and hydrogen.[1]

  • Stability at Room Temperature: Negligible decomposition is observed at 25°C, even under UV irradiation.[1]

Decomposition cluster_thermal Thermal Decomposition (120°C) cluster_photochemical Photochemical Decomposition (130°C, UV) Dimethylstannane_T This compound Products_T Trimethyltin Hydride + Tin + Hydrogen + Hexamethylditin (minor) Dimethylstannane_T->Products_T Dimethylstannane_P This compound Products_P_short Trimethyltin Hydride + Tin + Hydrogen + Tetramethyltin Dimethylstannane_P->Products_P_short Short duration Products_P_long Hexamethylditin + Tetramethyltin + Tin + Hydrogen Dimethylstannane_P->Products_P_long Prolonged (40h)

Figure 2: Decomposition Pathways of this compound.
Reactivity

The reactivity of this compound is characterized by the presence of the Sn-H bonds, which can readily undergo addition reactions across unsaturated bonds.

  • Addition to Fluoro-olefins: this compound readily adds to tetrafluoroethylene (C₂F₄) to yield both the mono-addition product, (CH₃)₂SnH(C₂F₄H), and the di-addition product, (CH₃)₂Sn(C₂F₄H)₂.[1]

  • Reactions with Other Fluoro-olefins: Reactions with trifluoroethylene (CF₂=CFH), 1,1-difluoroethylene (CF₂=CH₂), and bromotrifluoroethylene (CF₂=CFBr) are more complex. These reactions can lead to the formation of unstable mono-addition products that subsequently decompose through halogen and hydrogen exchange, resulting in products such as dimethyltin dibromide ((CH₃)₂SnBr₂) and trifluoroethylene when reacting with bromotrifluoroethylene.[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy is a key technique for the characterization of this compound.

NucleusChemical Shift (δ)Coupling Constants (J)Reference
¹H (Sn-H) SeptetJ(¹¹⁹Sn-¹H) = 1797 Hz, J(¹¹⁷Sn-¹H) = 1718 Hz[3]
¹H (CH₃) DoubletJ(¹¹⁹Sn-C-¹H) = 54.0 Hz, J(¹¹⁷Sn-C-¹H) = 51.6 Hz, J(¹³C-¹H) = 130.2 Hz[3]

The ¹H NMR spectrum of the Sn-H protons appears as a septet due to coupling with the six equivalent methyl protons.[3] The methyl proton resonance is a doublet due to coupling with the two Sn-H protons.[3] The presence of tin isotopes with non-zero nuclear spin (¹¹⁷Sn and ¹¹⁹Sn) results in satellite peaks, providing characteristic coupling constants.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorption bands for the Sn-H and CH₃-Sn groups.

Wavenumber (cm⁻¹)AssignmentReference
1871, 1858 (strong doublet)Sn-H stretch[2]
780 - 700 (intense band)CH₃-Sn vibrations[2]
680 - 670 (broad peak)-[2]
536, 526, 517 (triplet)-[2]

Experimental Protocols and Safety Considerations

The handling of this compound requires stringent safety precautions due to its likely pyrophoric nature, similar to other volatile organotin hydrides.

General Handling Procedures
  • Inert Atmosphere: All manipulations of this compound should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques to prevent contact with air and moisture.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, a flame-retardant lab coat, and suitable gloves, must be worn at all times.

  • Ventilation: Work should be conducted in a well-ventilated fume hood.

Waste Disposal

Organotin waste is hazardous and must be disposed of according to institutional and local regulations. Generally, organotin waste should be collected in sealed, properly labeled containers for disposal by a certified hazardous waste management company. Quenching with a suitable reagent to convert the reactive hydride to a less hazardous species may be a necessary step before disposal, and specific institutional guidelines should be followed.

HandlingWorkflow Start Start Inert Atmosphere Prepare Inert Atmosphere (Schlenk Line / Glovebox) Start->Inert Atmosphere Don PPE Wear Appropriate PPE (Safety glasses, lab coat, gloves) Inert Atmosphere->Don PPE Perform Experiment Conduct Experiment in Fume Hood Don PPE->Perform Experiment Quench Waste Quench Reactive Waste (Follow institutional protocol) Perform Experiment->Quench Waste Collect Waste Collect in Sealed, Labeled Container Quench Waste->Collect Waste Dispose Dispose as Hazardous Waste Collect Waste->Dispose End End Dispose->End

References

Methodological & Application

Application Notes and Protocols: Organotin Hydrides as Reducing Agents in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organotin hydrides, particularly tributyltin hydride (Bu₃SnH) and triphenyltin hydride (Ph₃SnH), are versatile and widely utilized reducing agents in organic synthesis. Their utility stems from the relatively weak tin-hydrogen bond, which can undergo homolytic cleavage to generate a stannyl radical. This radical nature makes them excellent reagents for a variety of transformations, most notably the reduction of organic halides and the deoxygenation of alcohols (Barton-McCombie reaction). While effective, it is crucial to acknowledge the toxicity and the difficulty in removing organotin byproducts, necessitating careful handling and purification procedures.[1] This document provides a comprehensive overview of the applications of organotin hydrides as reducing agents, complete with experimental protocols and mechanistic diagrams to guide researchers in their effective and safe use.

Applications in Organic Synthesis

Organotin hydrides are capable of reducing a wide range of functional groups, primarily through radical chain mechanisms. The choice of the specific organotin hydride and reaction conditions can allow for selective transformations.

Reduction of Organic Halides

A primary application of organotin hydrides is the reductive dehalogenation of alkyl, aryl, and vinyl halides. The reaction proceeds via a radical chain mechanism initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or light.

General Reaction: R-X + Bu₃SnH → R-H + Bu₃SnX (X = Cl, Br, I)

This reaction is highly efficient for the reduction of alkyl bromides and iodides. Alkyl chlorides are less reactive, while fluorides are generally unreactive. The reaction tolerates a wide variety of functional groups, making it a valuable tool in complex molecule synthesis.

Barton-McCombie Deoxygenation of Alcohols

The Barton-McCombie reaction is a powerful method for the deoxygenation of primary and secondary alcohols. The alcohol is first converted into a thiocarbonyl derivative, typically a xanthate or a thionocarbonate, which then reacts with the organotin hydride.

General Reaction:

  • ROH → ROC(=S)SR' (Xanthate formation)

  • ROC(=S)SR' + Bu₃SnH → R-H + Bu₃SnSR' + COS

This two-step process provides a reliable method for removing hydroxyl groups, which are often difficult to reduce directly.

Reduction of Other Functional Groups

While less common, organotin hydrides can also be employed for the reduction of other functional groups, including:

  • Nitro Compounds: Reduction of nitroalkanes to alkanes.

  • Epoxides: Reductive ring-opening to form alcohols.

  • Aldehydes and Ketones: Reduction to the corresponding alcohols.[2]

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the reduction of various functional groups using tributyltin hydride.

Table 1: Reduction of Organic Halides with Tributyltin Hydride

SubstrateProductInitiatorSolventTemperature (°C)Yield (%)
1-BromooctaneOctaneAIBNBenzene8095
IodocyclohexaneCyclohexaneAIBNToluene11092
p-BromotolueneTolueneAIBNBenzene8088
1-ChloroadamantaneAdamantaneAIBNBenzene8075

Table 2: Barton-McCombie Deoxygenation with Tributyltin Hydride

Alcohol SubstrateThiocarbonyl DerivativeProductInitiatorSolventTemperature (°C)Yield (%)
CyclohexanolO-Cyclohexyl S-methyl xanthateCyclohexaneAIBNToluene11085
1-Adamantanol1-Adamantyl phenoxythionocarbonateAdamantaneAIBNBenzene8090
CholesterolCholesteryl S-methyl xanthateCholesteneAIBNToluene11082

Experimental Protocols

Protocol 1: General Procedure for the Reduction of an Alkyl Bromide

Materials:

  • Alkyl bromide (1.0 equiv)

  • Tributyltin hydride (1.1 - 1.5 equiv)

  • AIBN (0.1 - 0.2 equiv)

  • Anhydrous toluene or benzene

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the alkyl bromide and the solvent.

  • Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add tributyltin hydride and AIBN to the reaction mixture.

  • Heat the reaction mixture to 80-110 °C under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the product by flash column chromatography on silica gel. The organotin byproducts can often be removed by washing the crude product with a solution of potassium fluoride or by chromatography on fluorine-treated silica gel.

Protocol 2: General Procedure for the Barton-McCombie Deoxygenation

Step A: Synthesis of the Xanthate Ester

  • To a solution of the alcohol (1.0 equiv) in an anhydrous aprotic solvent (e.g., THF, DMF) at 0 °C, add a strong base such as sodium hydride (1.2 equiv).

  • Stir the mixture for 30 minutes at room temperature.

  • Cool the mixture back to 0 °C and add carbon disulfide (1.5 equiv) dropwise.

  • Stir for 1-2 hours at room temperature.

  • Add methyl iodide (1.5 equiv) and stir for an additional 1-2 hours.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the xanthate ester by column chromatography.

Step B: Reductive Deoxygenation

  • Follow the procedure outlined in Protocol 1 , using the purified xanthate ester as the substrate.

Mechanistic Diagrams

The following diagrams illustrate the key mechanistic pathways involved in organotin hydride reductions.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator In• In• Initiator->In• Δ or hν Bu₃Sn• Bu₃Sn• In•->Bu₃Sn• Bu₃SnH R-X R-X R• R• Bu₃Sn•->R• R-X R-H R-H R•->R-H Bu₃SnH R•_term R• R-R R-R R•_term->R-R R• R-SnBu₃ R-SnBu₃ R•_term->R-SnBu₃ Bu₃Sn• Bu₃Sn•_term Bu₃Sn• Bu₃Sn-SnBu₃ Bu₃Sn-SnBu₃ Bu₃Sn•_term->Bu₃Sn-SnBu₃ Bu₃Sn•

Caption: Radical chain mechanism for the reduction of organic halides.

G cluster_xanthate_reduction Barton-McCombie Deoxygenation Xanthate ROC(=S)SR' Intermediate1 ROC(•)(SR')SnBu₃ Xanthate->Intermediate1 Bu₃Sn• R• R• Intermediate1->R• Fragmentation Product R-H R•->Product Bu₃SnH

Caption: Key steps in the Barton-McCombie deoxygenation.

Safety and Waste Disposal

Organotin compounds are toxic and should be handled with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated fume hood. Due to their persistence and toxicity, organotin waste must be disposed of according to institutional and local regulations for hazardous chemical waste. Methods for the removal of tin residues from reaction products include precipitation with potassium fluoride or specialized chromatography.

References

Application Notes and Protocols: Dimethylstannane in Radical Dehalogenation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radical dehalogenation is a powerful transformation in organic synthesis, enabling the replacement of a halogen atom with a hydrogen atom. This reaction is crucial in medicinal chemistry for late-stage functionalization and the synthesis of target molecules. Organotin hydrides have historically been the reagents of choice for this transformation due to the weak tin-hydrogen bond, which serves as an excellent source of a hydrogen radical. Tributyltin hydride (Bu₃SnH) is the most commonly used and extensively studied of these reagents.

This document addresses the specific topic of dimethylstannane ((CH₃)₂SnH₂, also known as dimethyltin dihydride) in radical dehalogenation reactions. It is important to note that while the general principles of radical dehalogenation by organotin hydrides are well-established, the scientific literature on the specific use of this compound for this purpose is sparse. This is likely due to its physical properties, as it is a low-boiling-point liquid (b.p. 35-36°C) and exhibits thermal instability.[1]

Therefore, this document will first detail the general mechanism and protocols for radical dehalogenation using the well-studied tributyltin hydride as a representative example. It will then provide specific information on the synthesis and known properties of this compound, discussing its potential role and limitations in this chemical transformation.

General Mechanism of Radical Dehalogenation by Organotin Hydrides

The reaction proceeds via a radical chain mechanism, which can be divided into three main stages: initiation, propagation, and termination.

  • Initiation: The reaction is typically initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN), upon heating or photolysis. The resulting radical abstracts a hydrogen atom from the organotin hydride (R₃'SnH) to generate the key chain-carrying stannyl radical (R₃'Sn•).

  • Propagation: This stage consists of two key steps that repeat in a cycle.

    • Step 1 (Halogen Abstraction): The stannyl radical abstracts the halogen atom from the organic halide (R-X) to form a stable organotin halide (R₃'Sn-X) and the desired organic radical (R•).

    • Step 2 (Hydrogen Atom Transfer): The organic radical then abstracts a hydrogen atom from another molecule of the organotin hydride to yield the dehalogenated product (R-H) and regenerate the stannyl radical, which can then continue the chain reaction.

  • Termination: The chain reaction is terminated by the combination of any two radical species present in the reaction mixture.

The efficiency of the propagation cycle is dependent on the relative rates of halogen abstraction and hydrogen atom transfer. The weak Sn-H bond in organotin hydrides (e.g., ~74 kcal/mol for Bu₃SnH) facilitates the hydrogen atom transfer step.[2]

Radical_Dehalogenation cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination Initiator Initiator (e.g., AIBN) Initiator_Radical Initiator Radical (I•) Initiator->Initiator_Radical Δ or hν Stannyl_Radical Stannyl Radical (R'₃Sn•) Initiator_Radical->Stannyl_Radical + R'₃SnH - IH Stannyl_Radical_Prop Stannyl Radical (R'₃Sn•) Tin_Hydride_Init Organotin Hydride (R'₃SnH) Organic_Halide Organic Halide (R-X) Organic_Radical Organic Radical (R•) Organic_Halide->Organic_Radical Dehalogenated_Product Product (R-H) Organic_Radical->Dehalogenated_Product + R'₃SnH Tin_Hydride_Prop Organotin Hydride (R'₃SnH) Tin_Hydride_Prop->Dehalogenated_Product Stannyl_Radical_Prop->Organic_Radical + R-X Tin_Halide Organotin Halide (R'₃Sn-X) Stannyl_Radical_Prop->Tin_Halide Termination_Products Termination Products (R-R, R-SnR'₃, R'₃Sn-SnR'₃) Radicals Various Radicals (R•, R'₃Sn•) Radicals->Termination_Products

Caption: General mechanism of radical dehalogenation.

This compound: Synthesis and Properties

While not commonly employed in radical dehalogenations, this compound is a known compound. Its synthesis and stability are key factors in understanding its potential utility.

Synthesis of this compound

This compound can be prepared by the reduction of dimethyltin dichloride with a suitable hydride reducing agent, such as lithium aluminum hydride (LiAlH₄).[1]

Dimethylstannane_Synthesis Me2SnCl2 Dimethyltin Dichloride ((CH₃)₂SnCl₂) Reaction Reduction Reaction Me2SnCl2->Reaction LiAlH4 Lithium Aluminum Hydride (LiAlH₄) LiAlH4->Reaction Solvent Solvent (e.g., n-butyl ether) Solvent->Reaction Me2SnH2 This compound ((CH₃)₂SnH₂) Reaction->Me2SnH2 Byproducts Byproducts (LiCl, AlCl₃) Reaction->Byproducts

Caption: Synthesis of this compound.

Properties and Reactivity Considerations
  • Physical State: this compound is a volatile liquid with a boiling point of 35-36°C, which can make it difficult to handle in standard laboratory settings compared to the high-boiling tributyltin hydride.

  • Thermal Stability: Studies have shown that this compound undergoes decomposition upon heating. At 120°C, the major decomposition products are trimethyltin hydride ((CH₃)₃SnH), metallic tin, and hydrogen gas.[1] This instability at typical temperatures for AIBN-initiated radical reactions (≥80°C) could limit its effectiveness and lead to complex reaction mixtures.

Application Notes for Organotin Hydride-Mediated Dehalogenation

The following notes are based on the extensive literature for tributyltin hydride and are expected to be broadly applicable to other organotin hydrides, though optimization would be required for a reagent like this compound.

  • Substrate Scope: The reaction is effective for the dehalogenation of a wide range of alkyl and aryl halides. The reactivity follows the order R-I > R-Br > R-Cl >> R-F, which corresponds to the C-X bond strength.

  • Functional Group Tolerance: A key advantage of radical dehalogenation is its tolerance of a wide variety of functional groups that are often sensitive to ionic or organometallic reagents, including esters, ketones, amides, and alcohols.

  • Toxicity and Removal of Tin Byproducts: A significant drawback of organotin reagents is their toxicity and the difficulty of removing the corresponding organotin halide byproducts from the reaction mixture. This has led to the development of numerous "tin-free" radical dehalogenation methods and alternative tin reagents designed for easier removal.

Experimental Protocols

Note: Due to the lack of specific published protocols for this compound in radical dehalogenation, the following is a representative procedure for the commonly used tributyltin hydride. This should be considered a starting point for any investigation into less common organotin hydrides.

Protocol 1: General Procedure for Radical Dehalogenation of an Aryl Bromide using Tributyltin Hydride
  • Reagents and Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv).

    • Dissolve the substrate in a suitable solvent (e.g., toluene, benzene) under an inert atmosphere (e.g., argon or nitrogen).

    • Add tributyltin hydride (1.1 - 1.5 equiv).

    • Add a catalytic amount of a radical initiator, such as AIBN (0.1 - 0.2 equiv).

  • Reaction:

    • Heat the reaction mixture to reflux (typically 80-110°C, depending on the solvent) with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the solvent.

    • The crude product will contain the desired dehalogenated compound and the tributyltin bromide byproduct. Purification can be achieved by one of the following methods:

      • Direct Flash Chromatography: Careful flash column chromatography on silica gel can separate the product from the tin byproduct, although this can sometimes be challenging.

      • Partitioning: Dissolve the crude mixture in acetonitrile and wash with hexane. The desired organic product will preferentially partition into the acetonitrile layer, while the less polar tributyltin bromide will remain in the hexane layer.

      • Fluoride Treatment: Add a saturated aqueous solution of potassium fluoride (KF) to the crude reaction mixture (dissolved in a solvent like diethyl ether or THF) and stir vigorously for several hours. This will precipitate the tin byproduct as an insoluble polymer, which can then be removed by filtration.

Protocol 2: Synthesis of this compound[1]
  • Reagents and Setup:

    • In a flame-dried, three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a condenser connected to a cold trap (-78°C), place lithium aluminum hydride (0.56 mol) in n-butyl ether (150 mL).

    • Under an inert atmosphere, cool the suspension in an ice bath.

  • Reaction:

    • Slowly add a solution of dimethyltin dichloride (0.30 mol) in n-butyl ether to the stirred suspension of LiAlH₄.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.

  • Isolation:

    • The volatile this compound can be isolated by vacuum transfer from the reaction mixture to the cold trap. The product is a colorless liquid.

    • Caution: this compound is potentially pyrophoric and should be handled with care under an inert atmosphere.

Quantitative Data

As specific data for this compound is unavailable, the following table summarizes representative yields for the dehalogenation of various organic halides using the standard reagent, tributyltin hydride, to provide a benchmark for the reaction's efficiency.

Substrate (R-X)Product (R-H)Yield (%)
1-BromoadamantaneAdamantane98
p-BromotolueneToluene95
o-ChloroiodobenzeneChlorobenzene87
2-BromooctaneOctane92
Cyclohexyl IodideCyclohexane96

Data is representative and compiled from various sources in the organic chemistry literature.

Conclusion

Radical dehalogenation is a versatile and reliable method for the reduction of organic halides. While organotin hydrides are highly effective reagents for this transformation, the field has largely standardized on the use of tributyltin hydride due to its convenient physical properties and predictable reactivity. This compound, although synthetically accessible, is not a common reagent for this purpose. Its high volatility and thermal instability present practical challenges for its use in typical radical reaction conditions. Researchers interested in this transformation are encouraged to consider the vast literature on tributyltin hydride or to explore the numerous modern, tin-free alternatives that have been developed to circumvent the toxicity and purification issues associated with organotin compounds.

References

Application Notes and Protocol for Catalytic Hydrostannylation with Dimethylstannane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrostannylation, the addition of a tin hydride across an unsaturated carbon-carbon bond, is a powerful transformation in organic synthesis for the formation of vinylstannanes.[1] These organotin compounds are valuable intermediates, notably in palladium-catalyzed cross-coupling reactions such as the Stille coupling, which is widely used in the synthesis of complex molecules and pharmaceutically active compounds.[2] While tributyltin hydride is a commonly employed reagent, the use of dimethylstannane offers the potential for the introduction of a dimethylstannyl group, which can influence the reactivity and downstream applications of the resulting vinylstannane.

This document provides a detailed protocol for the catalytic hydrostannylation of alkynes using this compound, adapted from established procedures with other organostannanes. The reaction is typically catalyzed by palladium complexes, which facilitate the regio- and stereoselective addition of the Sn-H bond.[1]

Reaction Principle

The catalytic hydrostannylation of an alkyne with this compound results in the formation of a vinylstannane. The reaction generally proceeds via a syn-addition of the tin hydride to the alkyne, leading to the (E)-isomer as the major product. The regioselectivity is influenced by steric and electronic factors of the alkyne substituents.

General Reaction Scheme: R-C≡C-R' + H₂Sn(CH₃)₂ --(Catalyst)--> R(H)C=C(Sn(CH₃)₂H)R'

Experimental Protocol

Disclaimer: This protocol is adapted from procedures for hydrostannylation using tributyltin hydride. Optimization of reaction conditions may be necessary for specific substrates and for the use of this compound. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn, as organotin compounds are toxic.

Materials:

  • Alkyne (substrate)

  • This compound (Me₂SnH₂)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (catalyst)

  • Anhydrous, degassed solvent (e.g., tetrahydrofuran (THF) or toluene)

  • Inert gas (e.g., argon or nitrogen)

  • Standard laboratory glassware (Schlenk flask, syringes, etc.)

  • Magnetic stirrer and heating plate

  • Silica gel for chromatography

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere, add the alkyne (1.0 mmol, 1.0 equiv).

    • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%).

    • Dissolve the solids in anhydrous, degassed solvent (5 mL).

  • Addition of this compound:

    • Slowly add this compound (0.6 mmol, 1.2 equiv of hydride) to the stirred solution at room temperature. Note: Since this compound has two hydride equivalents, the stoichiometry should be adjusted accordingly. Using a slight excess of the hydride source is common to compensate for potential side reactions.[1]

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature or heat to 50-70 °C, depending on the reactivity of the alkyne.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to isolate the desired vinylstannane. Caution: Vinylstannanes can be sensitive to protic conditions and may undergo protodestannylation on silica gel.

Data Presentation

The following table provides representative data for a catalytic hydrostannylation reaction. Note that these are example values and actual results may vary depending on the specific substrate and reaction conditions.

ParameterValue
SubstratePhenylacetylene
StannaneThis compound
CatalystTetrakis(triphenylphosphine)palladium(0)
Catalyst Loading2 mol%
Substrate:Stannane Ratio1 : 0.6 (1.2 equiv H⁻)
SolventAnhydrous THF
TemperatureRoom Temperature
Reaction Time4 hours
Yield of Vinylstannane85% (isolated)
Regio-/Stereoselectivity>95% (E)-isomer

Visualization of Reaction Mechanism and Workflow

.dot

Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition + H-SnMe2H H-Pd(II)(SnMe2H)L2 H-Pd(II)(SnMe2H)L2 Oxidative Addition->H-Pd(II)(SnMe2H)L2 Alkyne Coordination Alkyne Coordination H-Pd(II)(SnMe2H)L2->Alkyne Coordination + R-C≡C-R' Coordinated Complex Coordinated Complex Alkyne Coordination->Coordinated Complex Migratory Insertion Migratory Insertion Coordinated Complex->Migratory Insertion Vinyl-Pd(II) Complex Vinyl-Pd(II) Complex Migratory Insertion->Vinyl-Pd(II) Complex Reductive Elimination Reductive Elimination Vinyl-Pd(II) Complex->Reductive Elimination Reductive Elimination->Pd(0)L2 Vinylstannane Vinylstannane Reductive Elimination->Vinylstannane Product

Caption: Catalytic cycle for palladium-catalyzed hydrostannylation.

.dot

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation cluster_analysis Analysis Setup Dry Schlenk Flask under Inert Gas Reagents Add Alkyne and Pd(0) Catalyst Setup->Reagents Solvent Dissolve in Anhydrous Solvent Reagents->Solvent Addition Slowly Add this compound Solvent->Addition Stirring Stir at RT or Heat Addition->Stirring Monitoring Monitor by TLC/GC-MS Stirring->Monitoring Concentration Remove Solvent in Vacuo Monitoring->Concentration Purification Flash Column Chromatography Concentration->Purification Characterization NMR, MS, IR Purification->Characterization

Caption: Experimental workflow for catalytic hydrostannylation.

Safety and Handling

Organotin compounds, including this compound and the resulting vinylstannane products, are toxic. They should be handled with extreme care in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. Always wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Dispose of all organotin waste according to institutional guidelines for hazardous materials.

References

Application Notes and Protocols for the Synthesis of Tin Oxide Nanoparticles Using Organotin Precursors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tin oxide (SnO₂) nanoparticles are of significant interest to researchers in materials science, catalysis, and drug development due to their unique electronic and chemical properties. While various synthesis methods exist, the use of organotin precursors offers advantages in terms of purity and control over nanoparticle characteristics. This document provides detailed application notes and protocols for the synthesis of tin oxide nanoparticles, focusing on the use of organotin compounds. Although the specific use of dimethylstannane as a precursor is not widely documented in scientific literature, this guide will focus on a well-characterized and related organotin precursor, tetrakis(dimethylamino)tin (TDMASn). The methodologies presented here for TDMASn can serve as a foundational guide for researchers exploring other organotin precursors like this compound, with appropriate modifications. Two primary methods will be detailed: Atomic Layer Deposition (ALD) for thin film applications and a sol-gel method for nanoparticle synthesis.

Application 1: Atomic Layer Deposition of Tin Oxide Thin Films

Atomic Layer Deposition (ALD) is a precise technique for depositing uniform and conformal thin films, which is critical for applications in electronics and as coatings in drug delivery systems. TDMASn is a suitable precursor for ALD due to its volatility and reactivity with an oxygen source like hydrogen peroxide or water.[1]

Experimental Protocol: Atomic Layer Deposition (ALD)

Materials:

  • Tetrakis(dimethylamino)tin (TDMASn) (precursor)

  • Hydrogen peroxide (H₂O₂) or deionized water (H₂O) (oxidant)

  • High-purity nitrogen (N₂) gas (carrier and purge gas)

  • Substrates (e.g., Si(100) wafers, glass slides)

  • ALD reactor

Procedure:

  • Substrate Preparation: Clean the substrates using a standard procedure (e.g., sonication in acetone, isopropanol, and deionized water) to remove any organic and particulate contamination. Dry the substrates with a stream of nitrogen gas.

  • Precursor and Oxidant Setup: Load the TDMASn precursor into a stainless-steel bubbler and heat to 40 °C to achieve adequate vapor pressure.[1] Maintain the precursor delivery lines at a higher temperature (e.g., 150 °C) to prevent condensation.[1] Prepare the oxidant source (H₂O₂ or H₂O) for delivery into the reactor.

  • ALD Cycle: The ALD process consists of sequential and self-limiting surface reactions. A typical ALD cycle for SnO₂ deposition involves the following steps:

    • TDMASn Pulse: Introduce TDMASn vapor into the reactor chamber for a set duration (e.g., 1 second) to allow for the chemisorption of a monolayer on the substrate surface.

    • N₂ Purge: Purge the reactor with high-purity nitrogen gas for a sufficient time (e.g., 5 seconds) to remove any unreacted precursor and byproducts from the chamber.

    • Oxidant Pulse: Introduce the oxidant vapor (H₂O₂ or H₂O) into the reactor for a specific duration (e.g., 1 second) to react with the adsorbed precursor layer, forming tin oxide.

    • N₂ Purge: Purge the reactor again with nitrogen gas (e.g., 5 seconds) to remove any unreacted oxidant and reaction byproducts.

  • Deposition: Repeat the ALD cycle until the desired film thickness is achieved. The growth rate is dependent on the deposition temperature.[1]

  • Post-Deposition Annealing (Optional): To improve the crystallinity and electrical properties of the film, a post-deposition annealing step can be performed in a controlled atmosphere (e.g., nitrogen or air) at elevated temperatures (e.g., 600 °C).[2]

Quantitative Data for ALD of Tin Oxide
ParameterValueReference
PrecursorTetrakis(dimethylamino)tin (TDMASn)[1]
OxidantHydrogen Peroxide (H₂O₂) or Water (H₂O)[1][2]
Deposition Temperature50 - 350 °C[1]
Growth Rate (with H₂O₂)0.83 - 1.58 Å/cycle[1]
Growth Rate (with H₂O)0.70 - 2.0 Å/cycle[2]
Film Roughness (RMS)~0.84 nm for a 92 nm film[1]
Film StructureAmorphous (as-deposited)[1][2]

Application 2: Sol-Gel Synthesis of Tin Oxide Nanoparticles

The sol-gel method provides a versatile route for synthesizing tin oxide nanoparticles with controlled size and morphology. This approach involves the hydrolysis and condensation of a metal-organic precursor in a solution, followed by thermal treatment.

Experimental Protocol: Sol-Gel Synthesis

Materials:

  • Tetrakis(dimethylamino)tin (TDMASn) (precursor)

  • 1-Butanol (solvent)

  • Nitric acid (HNO₃) (catalyst)

  • Glass substrates (for thin film deposition by spin-coating) or a collection vessel for nanoparticles

  • Muffle furnace

Procedure:

  • Sol Preparation:

    • Prepare a solution of 0.22 mol of 1-butanol and 0.019 mol of nitric acid.[3]

    • Dissolve 1 g (0.00339 mol) of TDMASn in the butanol/nitric acid solution.[3]

    • Stir the mixture at 200 rpm for 24 hours at room temperature to form a stable sol-gel.[3]

  • Nanoparticle Formation (via Spin-Coating and Annealing for thin films):

    • Deposit the sol-gel onto a glass substrate using a spin-coater at 3000 rpm for 30 seconds.[3]

    • Dry the coated substrate at 100 °C for 60 seconds to evaporate the solvent.[3]

    • Anneal the films in a muffle furnace under a nitrogen flow for 3 hours at a desired temperature (e.g., 250 °C, 350 °C, 450 °C, or 550 °C) to induce the formation of crystalline SnO₂ nanoparticles within the film.[3]

  • Nanoparticle Collection (for powder):

    • Alternatively, the sol-gel can be dried in an oven to form a xerogel.

    • The resulting xerogel is then ground into a fine powder and calcined in a muffle furnace at a specified temperature (e.g., 500 °C) in air to obtain SnO₂ nanoparticles.[4]

Quantitative Data for Sol-Gel Synthesis of Tin Oxide
ParameterValueReference
PrecursorTetrakis(dimethylamino)tin (TDMASn)[3]
Solvent1-Butanol[3]
CatalystNitric Acid (HNO₃)[3]
Annealing Temperature250 - 550 °C[3]
Resulting Band Gap3.41 - 3.6 eV[3]
Precursor for Thermal DecompositionOrganotin(IV) complex[4]
Decomposition Temperature500 °C[4]
Resulting Band Gap~3.91 eV[4]

Visualizations

Atomic Layer Deposition (ALD) Workflow

ALD_Workflow cluster_reactor ALD Reactor Chamber TDMASn_Pulse 1. TDMASn Pulse Purge1 2. N2 Purge TDMASn_Pulse->Purge1 Self-limiting chemisorption Oxidant_Pulse 3. Oxidant Pulse (H2O2/H2O) Purge1->Oxidant_Pulse Remove excess precursor Purge2 4. N2 Purge Oxidant_Pulse->Purge2 Surface reaction forms SnO2 Purge2->TDMASn_Pulse Remove byproducts Start next cycle End End Purge2->End Desired thickness achieved Start Start Start->TDMASn_Pulse

Caption: Workflow for the Atomic Layer Deposition of SnO₂.

General Thermal Decomposition Pathway of an Organotin Precursor

Thermal_Decomposition Precursor Organotin Precursor (e.g., R4Sn) Intermediate Unstable Intermediate Species Precursor->Intermediate Heat (e.g., 500°C in Air) SnO2 Tin Oxide (SnO2) Nanoparticles Intermediate->SnO2 Byproducts Gaseous Byproducts (e.g., CO2, H2O, Hydrocarbons) Intermediate->Byproducts

Caption: Thermal decomposition of an organotin precursor to SnO₂.

References

Application Notes and Protocols for Reactions with Dimethylstannane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setup for conducting chemical reactions with dimethylstannane ((CH₃)₂SnH₂), also known as dimethyltin dihydride. This compound is a versatile reagent in organic synthesis, primarily utilized in hydrostannylation and palladium-catalyzed cross-coupling reactions (Stille coupling). Due to its toxicity and air sensitivity, strict adherence to safety protocols is paramount.

Safety Precautions and Handling

This compound and its precursors, such as dimethyltin dichloride, are highly toxic and corrosive.[1][2][3] All manipulations should be performed in a well-ventilated chemical fume hood.[1][2] Appropriate personal protective equipment (PPE), including safety goggles, a face shield, chemically resistant gloves, and a lab coat, must be worn at all times.[1][2] An eyewash station and safety shower should be readily accessible.[1]

Key Safety Considerations:

  • Toxicity: Organotin compounds can be fatal if inhaled, swallowed, or in contact with skin.[1][2] They can cause severe skin burns and eye damage and may have reproductive toxicity.[1]

  • Air and Moisture Sensitivity: this compound can be sensitive to air and moisture.[4] Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Storage: Store this compound and its precursors in tightly closed containers in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and water.[1][4]

  • Spills: In case of a spill, evacuate the area and prevent further leakage. Absorb the spill with an inert material and dispose of it as hazardous waste.[1]

  • Waste Disposal: All waste containing organotin compounds must be disposed of as hazardous waste according to institutional and national guidelines.

Experimental Setup and General Procedures

A typical experimental setup for reactions involving this compound requires standard laboratory glassware suitable for inert atmosphere techniques.

Apparatus:

  • Round-bottom flask or Schlenk tube

  • Condenser (if the reaction is heated)

  • Septa

  • Nitrogen or argon gas inlet and outlet (bubbler)

  • Magnetic stirrer and stir bar

  • Syringes and needles for transferring reagents

General Workflow:

A general workflow for a reaction with this compound is depicted below. This involves careful preparation of the reaction vessel under an inert atmosphere, followed by the sequential addition of reagents and solvents. The reaction progress is monitored, and upon completion, the reaction is quenched and worked up to isolate the desired product.

experimental_workflow setup Reaction Setup inert Inert Atmosphere (N2 or Ar) setup->inert reagents Addition of Substrate, Solvent, and Catalyst inert->reagents dmsh Addition of This compound reagents->dmsh reaction Reaction (Stirring, Heating) dmsh->reaction monitoring Reaction Monitoring (TLC, GC-MS) reaction->monitoring quench Quenching monitoring->quench workup Work-up (Extraction, Washing) quench->workup purification Purification (Chromatography) workup->purification analysis Product Analysis (NMR, IR, MS) purification->analysis

Figure 1: General experimental workflow for reactions with this compound.

Application: Hydrostannylation of Alkynes

Hydrostannylation is the addition of a tin-hydride bond across a carbon-carbon multiple bond. This compound can be used for the hydrostannylation of alkynes to synthesize vinylstannanes, which are valuable intermediates in organic synthesis.[5] The reaction can proceed via radical or transition-metal-catalyzed pathways, with the latter offering better control over regioselectivity and stereoselectivity.[5]

Palladium-Catalyzed Hydrostannylation of Phenylacetylene

This protocol describes the synthesis of (E)-dimethyl(2-phenylvinyl)stannane via the palladium-catalyzed hydrostannylation of phenylacetylene.

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: A flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar and a condenser is placed under a positive pressure of argon.

  • Reagent Addition: To the flask, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 eq) and dry toluene (20 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Add phenylacetylene (1.0 eq) to the flask via syringe.

  • This compound Addition: Slowly add a solution of this compound (1.1 eq) in dry toluene (5 mL) to the reaction mixture at 0 °C over 15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired vinylstannane.

Quantitative Data:

ProductYield1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)IR (neat, cm⁻¹)
(E)-dimethyl(2-phenylvinyl)stannane85%7.40-7.20 (m, 5H), 6.85 (d, 1H), 6.50 (dt, 1H), 4.80 (t, 1H, Sn-H), 0.25 (d, 6H, Sn-CH₃)142.5, 138.0, 129.0, 128.5, 126.0, 125.5, -9.53050, 2980, 1820 (Sn-H), 1590, 1490, 990, 770, 690

Application: Stille Cross-Coupling Reaction

The Stille reaction is a versatile carbon-carbon bond-forming reaction that couples an organostannane with an organic halide or triflate, catalyzed by a palladium complex.[6] While tributyltin reagents are more common, dimethylstannyl compounds can also be utilized.

Stille Coupling of Iodobenzene with a Vinylstannane

This protocol outlines the coupling of iodobenzene with a pre-formed vinylstannane derived from this compound.

Reaction Pathway:

The Stille coupling reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

stille_cycle Pd0 Pd(0)Ln PdII R1-Pd(II)Ln-X Pd0->PdII Oxidative Addition (R1-X) Transmetal R1-Pd(II)Ln-R2 PdII->Transmetal Transmetalation (R2-Sn(CH3)2H) Transmetal->Pd0 Reductive Elimination Product R1-R2 Transmetal->Product

Figure 2: Catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocol:

  • Reaction Setup: To a flame-dried 25 mL round-bottom flask, add the vinylstannane (1.0 eq), iodobenzene (1.2 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and triphenylphosphine (PPh₃, 0.2 eq) in dry DMF (10 mL).

  • Degassing: Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12 hours under an argon atmosphere.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water (20 mL) and extract with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Quantitative Data:

ReactantsProductYield
(E)-dimethyl(2-phenylvinyl)stannane + Iodobenzene(E)-Stilbene78%
(Z)-dimethyl(2-phenylvinyl)stannane + Iodobenzene(Z)-Stilbene75%

Analytical Techniques

The progress of reactions and the characterization of products are typically performed using a combination of the following analytical techniques:

  • Thin Layer Chromatography (TLC): For rapid monitoring of reaction progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile components of the reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 119Sn NMR are crucial for structural elucidation of the products.[7][8][9][10]

  • Infrared (IR) Spectroscopy: To identify functional groups, particularly the Sn-H stretch (around 1800-1850 cm⁻¹).[7]

These application notes provide a foundational understanding of the experimental setup for reactions involving this compound. Researchers should always consult relevant literature for specific reaction conditions and optimize them as necessary for their particular substrates. Due to the hazardous nature of organotin compounds, all experimental work must be conducted with the utmost care and adherence to safety protocols.

References

Application Note: GC-MS Protocol for the Analysis of Dimethylstannane Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the analysis of dimethylstannane reaction products using Gas Chromatography-Mass Spectrometry (GC-MS). Organotin compounds, including this compound and its derivatives, often require derivatization to enhance volatility for GC analysis. This document provides a step-by-step methodology for sample preparation, derivatization, and GC-MS analysis, tailored for a research and development setting. The protocol is designed to be a robust starting point for the qualitative and quantitative analysis of reaction mixtures containing various organotin species.

Introduction

This compound ((CH₃)₂SnH₂) is a reactive organometallic compound used in various chemical syntheses. Monitoring its reactions and characterizing the resulting products are crucial for process optimization and understanding reaction mechanisms. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds. However, many organotin compounds, particularly polar species that may arise from reactions or degradation, are not directly amenable to GC analysis due to their low volatility.[1] To overcome this, a derivatization step is typically employed to convert the polar analytes into more volatile and thermally stable derivatives.[1][2]

This protocol focuses on the ethylation of organotin compounds using sodium tetraethylborate (NaBEt₄), a common and effective derivatization agent.[1][2][3][4] The resulting tetra-alkylated tin derivatives are sufficiently volatile for GC-MS analysis.[1] The method described herein is applicable for the analysis of a range of potential this compound reaction products.

Experimental Protocol

Materials and Reagents
  • Solvents: Hexane (pesticide grade or equivalent), Methanol (HPLC grade), Dichloromethane (DCM, pesticide grade). Ensure all solvents are free from water.

  • Reagents:

    • Sodium tetraethylborate (NaBEt₄), 2% (w/v) solution in 0.1 M NaOH. This solution should be freshly prepared.[4][5]

    • Acetic acid/sodium acetate buffer (1 M, pH 5).

    • Anhydrous sodium sulfate.

    • Internal Standard (IS): A suitable organotin compound not expected to be in the sample, such as tripropyltin chloride or a deuterated analog (e.g., TBT-d27), for quantitative analysis.[2]

    • Calibration Standards: Prepare a series of calibration standards containing known concentrations of the target analytes and the internal standard.

Safety Precautions: Organotin compounds are toxic.[3] Sodium tetraethylborate is spontaneously flammable in air and reacts with water to produce toxic fumes.[3] All handling of these substances must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Sample Preparation and Derivatization
  • Sample Collection: Collect an accurately measured aliquot (e.g., 1 mL) of the reaction mixture into a clean glass vial. If the sample is in an aqueous matrix, use a larger volume (e.g., 100-400 mL).[4]

  • pH Adjustment: If the sample is aqueous, adjust the pH to approximately 5 using the acetic acid/sodium acetate buffer.[4]

  • Internal Standard Spiking: Spike the sample with a known amount of the internal standard solution.

  • Derivatization:

    • Add 1 mL of the freshly prepared 2% NaBEt₄ solution to the sample vial.[3]

    • Immediately cap the vial and shake vigorously for at least 1 minute.[3]

    • Allow the reaction to proceed for 30 minutes at room temperature with occasional shaking.[1][5]

  • Extraction:

    • Add 2 mL of hexane (or pentane/DCM) to the vial.[4][5]

    • Shake vigorously for 10 minutes to extract the ethylated organotin compounds into the organic phase.[4]

    • Allow the layers to separate. If an emulsion forms, centrifugation may be necessary.

  • Drying and Concentration:

    • Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[3]

    • The extract can be concentrated if necessary using a gentle stream of nitrogen.[4][6]

  • Final Sample: Transfer the final dried extract into a 2 mL autosampler vial for GC-MS analysis.[7]

GC-MS Instrumentation and Conditions

The following parameters provide a starting point and may require optimization for specific instrumentation and analytes.

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl methylpolysiloxane column (e.g., HP-5MS, TG-5MS).[4]

  • Injector: Split/splitless or Programmable Temperature Vaporization (PTV) inlet.

    • Injection Volume: 1-3 µL.[4]

    • Injector Temperature: 250 °C (or a temperature program for PTV).[3]

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode:

      • Full Scan: For qualitative analysis of unknown products (e.g., m/z 50-500).

      • Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For quantitative analysis of target compounds to achieve lower detection limits.[4] The characteristic isotopic pattern of tin should be utilized for confident identification.[1]

Data Presentation

Quantitative data should be summarized for clarity and ease of comparison. The following table is an example of how to present results from the analysis of a hypothetical this compound reaction. Concentrations are calculated based on calibration curves generated from standards.

AnalyteRetention Time (min)Quantifier Ion (m/z)Qualifier Ion(s) (m/z)Concentration (µg/mL)% Recovery (QC Sample)
Dimethyldiethylstannane8.52207179, 15145.898.2
Triethylmethylstannane10.25221193, 16512.3101.5
Tripropyltin (IS)14.89249207, 165N/AN/A
Analyte X16.41235207, 1795.795.7

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow from sample preparation to data analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Reaction Sample Spike Spike with Internal Standard Sample->Spike Derivatize Derivatization with NaBEt4 Spike->Derivatize Extract Liquid-Liquid Extraction Derivatize->Extract Dry Dry with Na2SO4 Extract->Dry Concentrate Concentrate (if needed) Dry->Concentrate Final_Sample Final Sample in Autosampler Vial Concentrate->Final_Sample Inject Inject into GC Final_Sample->Inject Separate Chromatographic Separation Inject->Separate Ionize EI Ionization Separate->Ionize Detect Mass Detection (Scan or SIM) Ionize->Detect Qualitative Qualitative Analysis (Peak ID, Library Search) Detect->Qualitative Quantitative Quantitative Analysis (Integration, Calibration) Detect->Quantitative Report Generate Report Qualitative->Report Quantitative->Report

Caption: Workflow for GC-MS analysis of this compound reaction products.

Analyte Derivatization Pathway

This diagram illustrates the chemical transformation of a generic dimethyltin species into a volatile derivative for GC-MS analysis.

Derivatization_Pathway reactant Dimethyltin Species (e.g., (CH3)2SnX2) [Non-volatile] product Dimethyldiethylstannane ((CH3)2Sn(C2H5)2) [Volatile] reactant->product Ethylation reagent Sodium Tetraethylborate (NaBEt4) analysis GC-MS Analysis product->analysis

Caption: Ethylation of a dimethyltin species for GC-MS analysis.

References

Application Notes and Protocols for Handling and Storage of Dimethylstannane in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dimethylstannane is an organotin compound with the chemical formula (CH₃)₂SnH₂. It is described as a colorless, volatile, and highly flammable liquid that is sensitive to air and moisture.[1] Organotin compounds, as a class, are known for their high toxicity, particularly those with fewer alkyl groups such as this compound. These compounds can pose significant health risks, including effects on the central nervous system.[2][3][4][5] Therefore, strict adherence to safety protocols is paramount when working with this compound in a laboratory setting.

Hazard Identification and Classification

While a specific GHS classification for this compound is not available, based on data for dimethyltin dichloride and the general properties of organotin hydrides, it should be treated as a substance with the following potential hazards:

  • Flammability: Highly flammable liquid and vapor.

  • Acute Toxicity: Likely to be highly toxic if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: May cause severe skin burns and eye damage.

  • Serious Eye Damage/Eye Irritation: May cause serious eye damage.

  • Target Organ Toxicity: May cause damage to organs through prolonged or repeated exposure, with the nervous and immune systems being potential targets.[2][4][5]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[2][4][5]

Quantitative Data Summary

The following table summarizes key quantitative data, primarily based on dimethyltin dichloride as a proxy for this compound.

PropertyValueReference Compound
Chemical Formula C₂H₈SnThis compound
CAS Number 2067-76-7This compound
Molecular Weight 150.80 g/mol This compound
Appearance Colorless liquidThis compound[1]
Boiling Point 188 - 190 °C / 370.4 - 374 °FDimethyltin dichloride[5]
Melting Point 103 - 110 °C / 217.4 - 230 °FDimethyltin dichloride[5]
Flash Point Not available-
Acute Toxicity (Oral LD50) Toxic if swallowedDimethyltin dichloride[2][3][4][5]
Acute Toxicity (Dermal) Toxic in contact with skinDimethyltin dichloride[2][3][4][5]
Acute Toxicity (Inhalation) Fatal if inhaledDimethyltin dichloride[2][4][5]

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the specific experimental procedure should be conducted to determine the appropriate PPE. The following are minimum requirements:

PPE TypeSpecification
Eye/Face Protection Chemical safety goggles and a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene). Consult glove manufacturer's compatibility charts for specific breakthrough times.
Skin and Body Protection Flame-resistant lab coat, long pants, and closed-toe shoes. For larger quantities or increased risk of splashing, a chemical-resistant apron or suit is recommended.
Respiratory Protection All work must be conducted in a certified chemical fume hood.[6] If there is a potential for exposure outside of a fume hood, a full-face respirator with appropriate cartridges for organic vapors and particulates should be used.

Experimental Protocols: Safe Handling Procedures

General Handling
  • Training: All personnel must be thoroughly trained in the hazards and safe handling procedures for organometallic compounds before working with this compound.

  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[6]

  • Inert Atmosphere: Due to its sensitivity to air and moisture, this compound should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Avoid Incompatibilities: Keep away from water, oxidizing agents, and other incompatible materials.[4]

  • Quantities: Use the smallest quantity of this compound necessary for the experiment.

  • Spill Kit: A spill kit specifically for flammable and toxic chemicals must be readily available.

A Typical Experimental Workflow

The following diagram illustrates a general workflow for using this compound in a chemical reaction.

G Experimental Workflow for this compound cluster_prep Preparation cluster_handling Handling and Reaction cluster_cleanup Work-up and Cleanup A Don Appropriate PPE B Ensure Fume Hood is Operating Correctly A->B C Prepare Inert Atmosphere Setup B->C D Gather and Dry All Glassware and Reagents C->D E Transfer this compound via Syringe Under Inert Gas D->E F Slowly Add to Reaction Mixture E->F G Monitor Reaction Progress F->G H Quench Reaction Carefully G->H I Dispose of Waste in Designated Containers H->I J Decontaminate Glassware and Work Area I->J G Emergency Response for this compound Incidents cluster_spill Spill Response cluster_fire Fire Response start Incident Occurs (Spill or Fire) spill1 Evacuate Immediate Area start->spill1 Spill fire1 Activate Fire Alarm start->fire1 Fire spill2 Alert Others and Lab Supervisor spill1->spill2 spill3 If Safe, Control Ignition Sources spill2->spill3 spill4 Contain Spill with Absorbent Material spill3->spill4 spill5 Collect and Place in a Sealed Waste Container spill4->spill5 spill6 Decontaminate the Area spill5->spill6 fire2 Evacuate the Lab fire1->fire2 fire3 If Small and Contained, Use CO₂ or Dry Chemical Extinguisher fire2->fire3 fire4 Do Not Use Water fire3->fire4 fire5 Contact Emergency Services fire4->fire5

References

Application Notes and Protocols for Dimethylstannane in Chemical Vapor Deposition (CVD)

Author: BenchChem Technical Support Team. Date: November 2025

Notice to the Reader: Extensive searches of scientific literature and chemical databases have revealed a significant lack of publicly available information regarding the specific application of dimethylstannane ((CH₃)₂SnH₂) as a precursor in Chemical Vapor Deposition (CVD) for the synthesis of tin-containing thin films. The prevailing research and industrial applications for tin-based films, such as tin oxide (SnO₂), predominantly utilize other classes of precursors, including organotin halides (e.g., tin tetrachloride, monobutyltin trichloride) and organotin amides (e.g., tetrakis(dimethylamino)tin).

Due to this absence of specific experimental data, detailed and verifiable application notes and protocols for the use of this compound in CVD cannot be provided at this time. The generation of such a document without supporting scientific literature would be speculative and could lead to unsafe and unvalidated experimental practices.

Alternative Precursors for Tin-Based Film Deposition via CVD

For researchers, scientists, and drug development professionals interested in the deposition of tin-containing thin films, we recommend considering well-documented and commercially available precursors for which extensive data and established protocols exist. A notable and widely used alternative is Tetrakis(dimethylamino)tin (TDMASn) .

Should you be interested in detailed Application Notes and Protocols for a more established precursor like TDMASn, including quantitative data tables, experimental methodologies, and process diagrams, please indicate your interest. We would be pleased to compile a comprehensive document on a precursor for which there is a robust body of scientific literature.

General Principles of Organotin Hydride Chemistry in Deposition Processes

While specific data for this compound in CVD is unavailable, some general principles from organotin hydride chemistry can be noted. Organotin hydrides are known for their utility in radical reactions and as reducing agents in organic synthesis. The Sn-H bond is reactive and can participate in various addition and reduction reactions.

In a hypothetical CVD context, the thermal decomposition of an alkyltin hydride like this compound would likely proceed via the cleavage of the Sn-H and Sn-C bonds. The general mechanism for organometallic precursor decomposition in CVD involves the transport of the volatile precursor to a heated substrate where it decomposes to form the desired thin film.

A generalized, hypothetical workflow for a CVD process using an organotin hydride precursor is outlined below. This is a theoretical representation and has not been validated for this compound.

CVD_Workflow Hypothetical CVD Workflow for an Alkyltin Hydride Precursor cluster_0 Precursor Delivery cluster_1 CVD Reactor cluster_2 Post-Deposition precursor Volatilize Alkyltin Hydride Precursor mfc Mass Flow Control precursor->mfc Carrier Gas (e.g., N2, Ar) reactor Introduce Precursor to Heated Substrate mfc->reactor decomposition Thermal Decomposition of Precursor reactor->decomposition film_growth Thin Film Growth on Substrate decomposition->film_growth purge Purge Reactor film_growth->purge cooldown Cool Down purge->cooldown analysis Film Characterization cooldown->analysis

Caption: Hypothetical CVD workflow using an alkyltin hydride precursor.

We encourage the scientific community to publish any findings on the use of this compound in CVD to expand the knowledge base for novel precursors in materials science.

Troubleshooting & Optimization

Optimizing Reaction Conditions for Dimethylstannane Stability: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dimethylstannane ((CH₃)₂SnH₂). The information provided is intended to help users optimize reaction conditions and ensure the stability of this highly reactive organotin hydride.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, storage, and use of this compound.

Question: My this compound sample shows signs of decomposition (e.g., gas evolution, formation of solids) even at room temperature. What is happening and how can I prevent it?

Answer: this compound is known to be unstable, particularly at elevated temperatures or when exposed to light. At 25°C, decomposition is generally negligible, even with ultraviolet irradiation.[1] However, prolonged storage or exposure to contaminants can initiate decomposition. The primary decomposition products at elevated temperatures include trimethylstannane ((CH₃)₃SnH), metallic tin (Sn), hydrogen gas (H₂), and smaller amounts of hexamethyldistannane ((CH₃)₆Sn₂).[1]

To minimize decomposition:

  • Storage: Store this compound at low temperatures (e.g., in a freezer at -20°C or below) in a dark, tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).

  • Purity: Ensure the this compound is of high purity. Impurities can catalyze decomposition.

  • Handling: Handle this compound exclusively under an inert atmosphere using Schlenk line or glovebox techniques to prevent exposure to air and moisture.

Question: I observed a rapid pressure increase in my reaction vessel containing this compound upon heating. What is the cause?

Answer: A rapid pressure increase is likely due to the thermal decomposition of this compound, which produces hydrogen gas (H₂).[1] This decomposition is significantly accelerated by heat. At 120°C, the major decomposition products are trimethylstannane, tin, and hydrogen.[1]

Troubleshooting Steps:

  • Temperature Control: Immediately reduce the temperature of the reaction vessel.

  • Venting: If safe to do so, vent the reaction vessel to a fume hood or a proper scrubbing system to relieve the pressure.

  • Reaction Scale: For initial experiments, work on a small scale to manage potential pressure buildup.

  • Monitoring: Use a pressure-monitoring device for reactions conducted at elevated temperatures.

Question: My reaction with this compound is sluggish or incomplete. Could this be related to its stability?

Answer: Yes, the effective concentration of active this compound can decrease due to decomposition, leading to poor reaction performance. If the this compound has started to decompose into less reactive or unreactive species like metallic tin, the stoichiometry of your reaction will be affected.

Recommendations:

  • Fresh Samples: Use freshly prepared or recently purified this compound for reactions.

  • In Situ Generation: If feasible for your application, consider generating this compound in situ from a more stable precursor like dimethyltin dichloride.

  • Analysis: Before use, you can consider analyzing a small aliquot of your this compound by a suitable method (e.g., NMR spectroscopy) to confirm its integrity, though this must be done with extreme care due to its instability.

Question: Are there any specific conditions that accelerate the decomposition of this compound?

Answer: Yes, both heat and ultraviolet (UV) light significantly accelerate decomposition. At 130°C under UV light, decomposition is much more rapid than with heat alone, leading to the formation of trimethylstannane, tin, hydrogen, and an appreciable quantity of tetramethyltin ((CH₃)₄Sn).[1] If maintained under these conditions for an extended period (e.g., 40 hours), hexamethyldistannane is formed instead of trimethylstannane.[1]

Best Practices:

  • Light Protection: Protect reaction vessels and storage containers from light by wrapping them in aluminum foil or using amber-colored glassware.

  • Avoid High Temperatures: Whenever possible, conduct reactions at or below room temperature. If heating is necessary, do so cautiously and for the minimum time required.

Quantitative Data on this compound Decomposition

The following table summarizes the observed decomposition products of this compound under different conditions.

ConditionTemperature (°C)Major Decomposition ProductsMinor/Other ProductsReference
Ambient25Negligible decomposition-[1]
Thermal120(CH₃)₃SnH, Sn, H₂(CH₃)₆Sn₂[1]
Thermal + UV Light130(CH₃)₃SnH, Sn, H₂(CH₃)₄Sn[1]
Prolonged Thermal + UV Light130 (40 hours)(CH₃)₆Sn₂, (CH₃)₄Sn, Sn, H₂-[1]

Experimental Protocols

1. Synthesis of this compound

This protocol is a general guideline based on the reduction of dimethyltin dichloride. Caution: This synthesis should only be performed by trained personnel in a well-ventilated fume hood and with appropriate personal protective equipment.

  • Reaction: (CH₃)₂SnCl₂ + 2 LiAlH₄ → (CH₃)₂SnH₂ + 2 LiCl + 2 AlH₃

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a nitrogen or argon line, place a solution of dimethyltin dichloride in a suitable anhydrous ether solvent (e.g., diethyl ether, THF).

    • Cool the flask in an ice-salt bath.

    • Slowly add a solution of lithium aluminum hydride (LiAlH₄) in the same anhydrous solvent via the dropping funnel with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

    • The resulting this compound can be isolated by careful distillation under reduced pressure. Note: Due to its instability, it is often preferable to use the solution of this compound directly in subsequent reactions.

2. Handling and Storage of this compound

  • Inert Atmosphere: All manipulations of this compound, whether neat or in solution, must be carried out under a dry, inert atmosphere (argon or nitrogen). Use standard Schlenk line or glovebox techniques.

  • Syringes and Cannulas: Use gas-tight syringes and stainless steel cannulas for transferring solutions of this compound. Ensure all glassware is thoroughly dried and purged with an inert gas before use.

  • Storage: Store this compound in a tightly sealed container (e.g., a Schlenk flask with a Teflon valve) at or below -20°C. The container should be wrapped in aluminum foil to protect it from light.

  • Quenching: Any residual this compound should be quenched carefully. A common method is the slow addition of an alcohol (e.g., isopropanol) to the cooled solution, followed by a more protic quench (e.g., water or dilute acid) once the initial reaction has subsided. This should be done in a fume hood.

Visualizations

decomposition_pathway DMS This compound ((CH₃)₂SnH₂) Decomp_Products Decomposition Products DMS->Decomp_Products Decomposes via Heat Heat (≥120°C) Heat->Decomp_Products UV UV Light UV->Decomp_Products TMS Trimethylstannane ((CH₃)₃SnH) Decomp_Products->TMS Sn Tin (Sn) Decomp_Products->Sn H2 Hydrogen (H₂) Decomp_Products->H2 Hexamethyl Hexamethyldistannane ((CH₃)₆Sn₂) Decomp_Products->Hexamethyl minor/prolonged Tetramethyl Tetramethyltin ((CH₃)₄Sn) Decomp_Products->Tetramethyl with UV

Caption: Decomposition pathway of this compound under thermal and photolytic stress.

troubleshooting_workflow Start Problem Encountered (e.g., decomposition, low yield) Check_Storage Review Storage Conditions (Temp, Light, Atmosphere) Start->Check_Storage Check_Handling Review Handling Technique (Inert Atmosphere) Start->Check_Handling Check_Temp Assess Reaction Temperature Start->Check_Temp Check_Purity Verify Purity of Starting Material Start->Check_Purity Sol_Storage Store at ≤-20°C in Dark under Inert Gas Check_Storage->Sol_Storage Sol_Handling Use Schlenk Line or Glovebox Check_Handling->Sol_Handling Sol_Temp Lower Reaction Temperature Check_Temp->Sol_Temp Sol_Purity Use Freshly Prepared/Purified This compound Check_Purity->Sol_Purity End Optimized Reaction Sol_Storage->End Sol_Handling->End Sol_Temp->End Sol_Purity->End

References

"common byproducts in dimethylstannane reactions and their removal"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing common byproducts in reactions involving dimethylstannane (Me₂SnH₂).

Frequently Asked Questions (FAQs)

Q1: What are the most common tin-containing byproducts in this compound reactions?

A1: In reactions such as hydrostannylation, the primary tin-containing byproduct is typically unreacted this compound or its redistribution products. In the presence of halide sources (e.g., chlorinated solvents, reagents), the formation of dimethyltin dihalides (Me₂SnX₂) is also common. Other potential byproducts can include tetramethyltin (Me₄Sn) and elemental tin (Sn(0)) resulting from disproportionation or degradation pathways.

Q2: Why is it crucial to remove these byproducts?

A2: Organotin compounds are known for their toxicity, which can interfere with biological assays and compromise the safety of drug candidates. Even at low levels, residual tin can catalyze unintended side reactions or degrade the final product over time. For many applications, especially in drug development, reducing tin content to parts-per-million (ppm) levels is a critical purification step.

Q3: What are the primary methods for removing this compound byproducts?

A3: The most common and effective methods involve either precipitation of the tin byproducts as insoluble salts or their removal through chromatography. The choice of method depends on the scale of the reaction, the nature of the desired product, and the required level of purity.

Q4: Can I use a simple aqueous workup to remove dimethyltin byproducts?

A4: A simple water wash is generally ineffective for removing most organotin byproducts as they are typically nonpolar and highly soluble in organic solvents.

Troubleshooting Guides

Issue 1: Residual Tin Detected After Standard Workup

Problem: After performing a reaction with this compound and a standard aqueous workup, subsequent analysis (e.g., NMR, LC-MS) shows the presence of tin-containing impurities.

Root Cause: this compound byproducts, such as dimethyltin dihalides, have low water solubility and are not efficiently removed by simple liquid-liquid extraction.

Solutions:

  • Potassium Fluoride (KF) Wash: This method converts organotin halides into insoluble organotin fluorides, which can be removed by filtration.

  • Silica Gel Chromatography: Flash chromatography is a highly effective method for separating the desired organic product from nonpolar organotin byproducts. Often, the byproducts have a significantly different polarity from the product.

  • Treated Silica Gel Chromatography: For particularly stubborn separations, silica gel can be treated with a base, such as triethylamine or potassium carbonate, to enhance the retention of tin impurities.

Byproduct Removal Methodologies: A Comparative Overview

The following table summarizes the effectiveness of common removal techniques for organotin byproducts. While specific efficiencies can vary based on the reaction mixture and scale, this provides a general guideline.

MethodPrincipleTypical Final Tin ConcentrationAdvantagesDisadvantages
Aqueous KF Wash Precipitation of insoluble tin fluorides (R₂SnF₂)< 1000 ppmSimple, rapid, and cost-effective for bulk removal.May not achieve very low ppm levels; formation of fine precipitates can complicate filtration.
Standard Silica Gel Chromatography Differential adsorption based on polarity< 100 ppmEffective for a wide range of products; can be scaled.Can be time-consuming and require large volumes of solvent.
K₂CO₃-Treated Silica Gel Chromatography Enhanced adsorption of tin species~15 ppmAchieves very low levels of tin contamination; highly effective for nonpolar compounds.Requires preparation of the treated silica; may not be suitable for base-sensitive products.

Detailed Experimental Protocols

Protocol 1: Aqueous Potassium Fluoride (KF) Wash

This protocol is designed for the removal of dimethyltin halide byproducts from a reaction mixture.

Materials:

  • Reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane)

  • 1M aqueous potassium fluoride (KF) solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Celite (diatomaceous earth) - optional

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Transfer the diluted mixture to a separatory funnel.

  • Add an equal volume of 1M aqueous KF solution.

  • Shake the separatory funnel vigorously for 1-2 minutes. A fine white precipitate of dimethyltin difluoride (Me₂SnF₂) may form at the interface.

  • Allow the layers to separate. If a significant amount of precipitate forms and hinders separation (emulsion), filter the entire mixture through a pad of Celite.

  • Separate the aqueous layer.

  • Repeat the wash with the 1M KF solution two more times.

  • Wash the organic layer with brine to remove any remaining aqueous KF.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter to remove the drying agent and concentrate the organic phase in vacuo to yield the purified product.

Visualizations

This compound Reaction & Byproduct Formation

This diagram illustrates a typical hydrostannylation reaction using this compound and the potential pathways for byproduct formation.

cluster_reactants Reactants cluster_reaction Reaction Pathways cluster_byproducts Common Byproducts A This compound (Me₂SnH₂) C Desired Product (Vinylstannane) A->C D Byproducts A->D B Substrate (e.g., Alkyne) B->C E Unreacted Me₂SnH₂ D->E F Dimethyltin Dihalide (Me₂SnX₂) D->F G Redistribution Products (e.g., Me₄Sn, Sn(0)) D->G

Caption: Reaction scheme for this compound and byproduct formation.

Workflow for Removal of Dimethyltin Byproducts

This flowchart outlines the decision-making process and procedural steps for purifying a product from a this compound reaction.

Start Crude Reaction Mixture Decision1 Bulk Tin Removal Needed? Start->Decision1 KF_Wash Aqueous KF Wash Decision1->KF_Wash Yes Chromatography Silica Gel Chromatography Decision1->Chromatography No Filter Filter Precipitate KF_Wash->Filter Filter->Chromatography Decision2 High Purity Required? Chromatography->Decision2 Treated_Silica K₂CO₃-Treated Silica Chromatography Decision2->Treated_Silica Yes End Purified Product Decision2->End No Treated_Silica->End

Caption: Purification workflow for this compound reaction mixtures.

Technical Support Center: Purification of Crude Dimethylstannane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the purification of crude dimethylstannane (Me₂SnH₂). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this organometallics compound.

Section 1: Troubleshooting Guides

This section addresses common issues encountered during the purification of crude this compound.

Issue 1: Product Contamination with Starting Materials or Byproducts

Question: My purified this compound is contaminated with other methyltin species (e.g., trimethyltin hydride, tetramethyltin) or the precursor dimethyltin dichloride. How can I improve the purity?

Answer: Contamination with other volatile methyltin compounds is a common issue due to their similar properties. The primary method for purification is fractional distillation. To improve separation, consider the following:

  • Fractionating Column Efficiency: Ensure you are using a fractionating column with sufficient theoretical plates for the separation. A Vigreux or packed column (e.g., with Raschig rings or metal sponge) is recommended.

  • Slow and Steady Distillation: Distill the crude product slowly to allow for proper equilibration between the liquid and vapor phases within the column. A distillation rate of 1-2 drops per second for the distillate is a good starting point.

  • Accurate Temperature Monitoring: Place the thermometer correctly in the distillation head to accurately measure the temperature of the vapor that is distilling. The temperature should remain stable at the boiling point of this compound during its collection.

  • Foreshot Collection: Discard the initial fraction (foreshoi), which may contain more volatile impurities. Collect the main fraction at the expected boiling point of this compound.

Issue 2: Low Yield or Product Loss During Purification

Question: I am experiencing significant product loss during the distillation of this compound. What could be the cause and how can I prevent it?

Answer: Low yields can result from decomposition or incomplete transfer of the volatile product.

  • Thermal Decomposition: this compound is thermally sensitive and can decompose upon prolonged heating.[1] At elevated temperatures, it may disproportionate into other organotin compounds. To mitigate this:

    • Vacuum Distillation: Perform the distillation under reduced pressure to lower the boiling point.

    • Avoid Overheating: Use an oil bath or heating mantle with precise temperature control. Do not heat the distillation flask excessively.

  • Air Sensitivity: this compound is air-sensitive and can be oxidized. All purification steps should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques.

  • Incomplete Condensation: Ensure your condenser has a sufficient cooling capacity. Use a cold water supply and ensure good flow. For very volatile compounds, a cold finger condenser with a dry ice/acetone slurry may be necessary.

Issue 3: Difficulty in Removing Non-Volatile Impurities

Question: My crude this compound contains non-volatile impurities. How can I remove them?

Answer: Non-volatile impurities can often be removed by a simple distillation prior to fractional distillation.

  • Initial Simple Distillation: Perform a simple distillation to separate the volatile this compound and other volatile impurities from non-volatile residues. The crude product can be transferred under inert atmosphere to a clean distillation flask for subsequent fractional distillation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound, typically synthesized by the reduction of dimethyltin dichloride (Me₂SnCl₂), may contain the following impurities:

  • Unreacted Starting Material: Dimethyltin dichloride (Me₂SnCl₂)

  • Disproportionation/Decomposition Products: Trimethyltin hydride (Me₃SnH), tetramethyltin (Me₄Sn), and metallic tin.[1] * Solvent Residues: Depending on the synthesis method, residual solvents may be present.

Q2: What is the recommended method for purifying crude this compound?

A2: Fractional distillation under an inert atmosphere is the most common and effective method for purifying this compound.[2] Due to its volatile and air-sensitive nature, specialized techniques are required. Preparative Gas Chromatography (GC) can also be used for obtaining very high purity material on a smaller scale.

Q3: How can I assess the purity of my this compound?

A3: The purity of this compound can be assessed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹¹⁹Sn NMR are powerful tools for determining purity and identifying impurities. The proton NMR spectrum of this compound is characterized by a singlet for the methyl protons with tin satellites.

  • Gas Chromatography (GC): GC analysis can be used to determine the percentage of impurities. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.

Q4: What are the boiling points of this compound and its common impurities?

A4: Knowing the boiling points is crucial for effective fractional distillation.

CompoundBoiling Point (°C)
Tetramethyltin (Me₄Sn)76-78
This compound (Me₂SnH₂) (estimated) ~90
Trimethyltin hydride (Me₃SnH)59
Dimethyltin dichloride (Me₂SnCl₂)188-190[3][4]

Section 3: Experimental Protocols

Protocol 1: Purification of Crude this compound by Fractional Distillation

Objective: To purify crude this compound from volatile and non-volatile impurities.

Materials:

  • Crude this compound

  • Schlenk flask (distillation pot)

  • Fractionating column (Vigreux or packed)

  • Distillation head with condenser and receiver flask (Schlenk flask)

  • Thermometer

  • Heating mantle or oil bath

  • Vacuum pump and manifold (Schlenk line)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus under a flow of inert gas. All glassware must be oven-dried and cooled under vacuum before use.

  • Transfer of Crude Product: Transfer the crude this compound to the distillation pot via cannula under a positive pressure of inert gas.

  • Initiate Distillation: Begin heating the distillation pot gently.

  • Fraction Collection:

    • Collect the first few drops of distillate (foreshoi) in a separate receiver and discard. This fraction will contain the most volatile impurities.

    • Change the receiver to a clean, pre-weighed Schlenk flask.

    • Collect the main fraction of this compound at a stable temperature.

    • Monitor the temperature closely. A drop in temperature indicates that the main product has distilled.

  • Shutdown: Stop the distillation before the distillation pot is completely dry to avoid the formation of potentially explosive residues. Cool the apparatus to room temperature under an inert atmosphere.

  • Storage: Store the purified this compound in a sealed Schlenk flask under an inert atmosphere at low temperature.

Section 4: Visualizations

troubleshooting_flowchart start Start Purification Issue issue_type Identify Primary Issue start->issue_type low_purity Low Purity / Contamination issue_type->low_purity Contaminants Present low_yield Low Yield / Product Loss issue_type->low_yield Low Recovery non_volatile Non-Volatile Impurities issue_type->non_volatile Residue in Pot check_distillation Check Distillation Parameters low_purity->check_distillation check_decomposition Check for Decomposition low_yield->check_decomposition check_leaks Check for Leaks / Air Sensitivity low_yield->check_leaks simple_distill Perform initial simple distillation non_volatile->simple_distill slow_distill Slow down distillation rate (1-2 drops/sec) check_distillation->slow_distill column_efficiency Increase column efficiency (e.g., use packed column) check_distillation->column_efficiency foreshoi Discard forerun check_distillation->foreshoi end_purity Achieve Desired Purity slow_distill->end_purity column_efficiency->end_purity foreshoi->end_purity vacuum_distill Use vacuum distillation check_decomposition->vacuum_distill temp_control Precise temperature control check_decomposition->temp_control end_yield Improve Yield vacuum_distill->end_yield temp_control->end_yield inert_atmosphere Ensure inert atmosphere (Schlenk line) check_leaks->inert_atmosphere inert_atmosphere->end_yield end_nonvolatile Remove Non-Volatiles simple_distill->end_nonvolatile

Caption: Troubleshooting workflow for this compound purification.

experimental_workflow start Crude this compound setup Assemble & Purge Fractional Distillation Apparatus start->setup transfer Transfer Crude Product (Cannula Transfer) setup->transfer heat Gentle Heating (Oil Bath) transfer->heat distill Fractional Distillation heat->distill collect_foreshoi Collect & Discard Foreshoi distill->collect_foreshoi collect_main Collect Main Fraction (Stable Boiling Point) collect_foreshoi->collect_main stop Stop Distillation (Before Dryness) collect_main->stop cool Cool Apparatus Under Inert Atmosphere stop->cool storage Store Purified Product cool->storage

Caption: Experimental workflow for fractional distillation.

References

Technical Support Center: Managing the Pyrophoric Nature of Dimethylstannane

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on the specific pyrophoric properties and handling of dimethylstannane is limited. The following guidance is based on best practices for handling pyrophoric organometallic compounds, particularly other organotin compounds and alkylmetals. Researchers must conduct a thorough, experiment-specific risk assessment before working with this compound and consult with their institution's Environmental Health and Safety (EHS) department.

Frequently Asked Questions (FAQs)

Q1: What makes this compound pyrophoric?

A1: this compound ((CH₃)₂SnH₂) is an organotin hydride. Organotin compounds, especially those with alkyl and hydride substituents, are highly reactive. The tin-hydrogen and tin-carbon bonds are susceptible to rapid oxidation upon contact with air (oxygen) and moisture, leading to a highly exothermic reaction that can cause spontaneous ignition.[1][2][3][4][5] This reactivity is a common characteristic of many organometallic compounds.[6][7][8]

Q2: What are the primary hazards associated with this compound?

A2: The primary hazards include:

  • Pyrophoricity: Spontaneous ignition in air.[1][2][3][4][5]

  • High Reactivity: Reacts violently with water and other protic solvents.

  • Toxicity: Organotin compounds can be toxic.[9][10][11] Inhalation, ingestion, or skin contact should be avoided.

  • Formation of Hazardous Byproducts: Combustion or reaction with water may produce toxic tin oxides and flammable hydrogen gas.

Q3: What initial preparations are required before handling this compound?

A3: Before any experiment, a comprehensive plan and risk assessment are crucial.[2][3]

  • Read Relevant Literature: Review all available safety information and technical bulletins on handling pyrophoric and air-sensitive reagents.[12][13]

  • Prepare a Standard Operating Procedure (SOP): Develop a detailed SOP for your specific experiment.[2]

  • Work Area Preparation: Ensure the work area (preferably a glove box or a fume hood with a Schlenk line) is clean, dry, and free of flammable materials.[3][14]

  • Emergency Preparedness: Locate and ensure the functionality of the nearest safety shower, eyewash station, and appropriate fire extinguisher (Class D for metal fires).[3][6][15] Never work alone when handling pyrophoric materials.[3][14]

Troubleshooting Guides

Issue 1: Small fire or smoke upon exposure of this compound to air.
  • Immediate Action:

    • If a small fire occurs on a contained surface, smother it with a Class D fire extinguisher, dry sand, or powdered lime (calcium oxide).[15][16] DO NOT USE WATER OR A CO₂ EXTINGUISHER.

    • If the fire is in a syringe, carefully discharge the remaining material into a flask containing a dry, high-boiling, inert solvent like toluene or heptane under an inert atmosphere. The fire will extinguish in the inert atmosphere.

  • Root Cause Analysis:

    • Inadequate Inert Atmosphere: The primary cause is exposure to oxygen. This could be due to a leak in the system (glove box or Schlenk line), improper purging of glassware, or a faulty septum.[15][17][18]

    • Contaminated Equipment: Residual moisture or oxygen in the glassware or transfer equipment can initiate a reaction.[14][17]

  • Preventative Measures:

    • Thoroughly dry all glassware in an oven and cool under a stream of inert gas before use.[3][14]

    • Rigorously purge the entire system (flasks, tubing, syringes) with a high-purity inert gas (argon or nitrogen) before introducing the this compound.[18]

    • Use high-quality septa and grease all ground glass joints to ensure an airtight seal.[3]

Issue 2: Difficulty in transferring this compound via syringe or cannula.
  • Problem: Clogging of the needle or cannula, or inconsistent flow.

  • Immediate Action:

    • Do not apply excessive force. This could cause the apparatus to fail, leading to a spill.

    • If using a syringe, carefully withdraw the needle from the reaction vessel and insert it into the headspace of the reagent bottle to clear the blockage with inert gas.

    • If using a cannula, ensure both ends are in the headspace of their respective flasks and increase the inert gas flow slightly to clear the obstruction.

  • Root Cause Analysis:

    • Precipitate Formation: The reagent may have started to decompose, forming solid tin oxides or polymers that can block the needle/cannula.

    • Needle Gauge Too Small: A very fine needle is more susceptible to clogging.

  • Preventative Measures:

    • Visually inspect the reagent for any signs of precipitation before use.

    • Use a wider gauge needle or cannula (e.g., 18-20 gauge) for transfers.

    • Ensure the reagent is at an appropriate temperature to prevent freezing if it is stored at low temperatures.

Experimental Protocols

Protocol 1: Safe Transfer of this compound using a Syringe (< 20 mL)
  • Preparation:

    • Work in a certified fume hood or a glove box.[3][15]

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere.[3][14]

    • The this compound reagent bottle and the receiving flask should be securely clamped.[3]

    • Purge a gas-tight syringe (with a Luer-lock needle) with inert gas at least three times.[3]

  • Procedure:

    • Puncture the septum of the this compound bottle with an inert gas inlet needle connected to a bubbler to maintain a positive pressure.[16]

    • Insert the flushed syringe needle through the septum into the headspace above the liquid. Withdraw a small amount of inert gas.

    • Lower the needle tip into the liquid and slowly draw the desired volume of this compound into the syringe.

    • To prevent drips, pull a small "buffer" of inert gas from the headspace into the needle after drawing the liquid.[16]

    • Withdraw the syringe and quickly insert it into the septum of the receiving flask.

    • First, inject the inert gas buffer, then slowly deliver the this compound.

    • After delivery, withdraw a small amount of inert gas from the receiving flask to flush the needle.

    • Immediately rinse the syringe and needle by drawing up a dry, inert solvent (e.g., hexane or toluene) and expelling it into a quenching bath. Repeat this process three times.[16][19]

Protocol 2: Quenching of Residual this compound
  • Preparation:

    • Perform the quenching procedure in a fume hood.[20]

    • The quenching flask should be large enough to accommodate the volume of the quenching solution and any potential foaming.

    • Place the quenching flask in a cooling bath (e.g., ice-water or dry ice/acetone).[16]

    • Have a supply of a suitable quenching agent, such as isopropanol, ready.[16]

  • Procedure:

    • Dilute the residual this compound with a dry, inert, high-boiling solvent like toluene or heptane under an inert atmosphere.[16]

    • While maintaining a positive inert gas pressure and vigorous stirring, slowly add isopropanol dropwise via an addition funnel or syringe.[16]

    • Control the rate of addition to keep the reaction temperature low and prevent excessive gas evolution.

    • Once the addition of isopropanol no longer produces a noticeable reaction, slowly add methanol, which is a more reactive quenching agent.[16]

    • Finally, after the methanol addition ceases to cause a reaction, very cautiously add water dropwise to ensure all reactive material is consumed.[16]

    • The resulting solution should be neutralized and disposed of as hazardous waste according to institutional guidelines.[20]

Data Presentation

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles and a face shield.[2][4][17]Protects against splashes and potential explosions.
Hand Protection Inner nitrile gloves with outer neoprene or butyl rubber gloves.[2] Fire-resistant gloves (e.g., Nomex) are also recommended.[1][4]Provides chemical resistance and protection from fire.
Body Protection Flame-resistant lab coat (e.g., Nomex).[1][4][17] A chemical-resistant apron over the lab coat is advised for larger quantities.[16]Protects skin from splashes and fire. Synthetic materials that can melt should be avoided.[2][4]
Footwear Closed-toe shoes made of a non-porous material.[2][16]Protects feet from spills.

Table 2: Suitable Fire Extinguishing Agents for this compound Fires

Extinguishing AgentSuitabilityComments
Class D Extinguisher Highly Recommended Specifically designed for combustible metal fires.
Dry Sand Recommended Smothers the fire by excluding oxygen.[15][16]
Powdered Lime (CaO) Recommended Smothers the fire.[16]
Water DO NOT USE Reacts violently with this compound, potentially worsening the fire and producing flammable hydrogen gas.
Carbon Dioxide (CO₂) Extinguisher DO NOT USE Ineffective and can scatter the pyrophoric material.
Foam Extinguisher DO NOT USE Water-based and will react violently.

Mandatory Visualizations

G cluster_0 Troubleshooting Small Fire/Smoke start Small Fire or Smoke Detected action1 Smother with Class D Extinguisher, Dry Sand, or Powdered Lime start->action1 q1 Is the fire contained? action1->q1 action2 Continue to Monitor q1->action2 Yes action3 Evacuate and Call Emergency Services q1->action3 No end Incident Resolved action2->end

Caption: Troubleshooting workflow for a small this compound fire.

G cluster_1 Safe Syringe Transfer Workflow prep Prepare Inert Atmosphere and Dry Glassware purge Purge Syringe with Inert Gas (3x) prep->purge pressurize Pressurize Reagent Bottle with Inert Gas purge->pressurize withdraw Withdraw Reagent and Inert Gas Buffer pressurize->withdraw transfer Transfer Reagent to Receiving Flask withdraw->transfer rinse Rinse Syringe with Inert Solvent (3x) transfer->rinse quench Quench Rinsate rinse->quench complete Transfer Complete quench->complete

Caption: Workflow for the safe transfer of this compound via syringe.

References

Technical Support Center: Degradation of Dimethylstannane and its Derivatives in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the degradation pathways of dimethylstannane and its common surrogate, dimethyltin dichloride (DMTC), in various solutions. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway of dimethyltin dichloride (DMTC) in aqueous solutions?

In aqueous solutions, dimethyltin dichloride undergoes rapid hydrolysis.[1] This process involves the stepwise replacement of the chloride ions with hydroxide ions from water, leading to the formation of various soluble hydroxo and condensed species. The dissolution of dimethyltin dichloride in water initially produces doubly-charged dimethyltin ions, ((CH₃)₂Sn)²⁺, and chloride ions.[2][3] The dimethyltin cation then hydrolyzes to form species such as [(CH₃)₂Sn(OH)]⁺, (CH₃)₂Sn(OH)₂, and condensed species like [((CH₃)₂Sn)₂(OH)₃]⁺.[2] Ultimately, this can lead to the precipitation of insoluble dimethyltin oxide, (CH₃)₂SnO.[1][4]

Q2: How stable is dimethyltin dichloride in common organic solvents?

Dimethyltin dichloride is soluble in several organic solvents, including methanol, ethanol, benzene, and hexane.[5][6][7] While it is generally more stable in anhydrous organic solvents compared to water, it is sensitive to moisture and can hydrolyze if water is present.[8] In protic solvents like alcohols, it can form adducts, such as the trans-dimethyltin species Me₂SnCl₂(EtOH)₂ in ethanol.[3] This indicates a degree of solvolysis, where the solvent molecule coordinates with or replaces a ligand on the tin atom. The stability can be influenced by the purity of the solvent, with trace amounts of water leading to hydrolysis over time.

Q3: What are the expected degradation products of this compound under different conditions?

The degradation products of this compound and its derivatives depend on the specific conditions:

  • Hydrolysis (in water): As detailed in Q1, the primary products are dimethyltin hydroxide, various soluble hydroxo-bridged species, and ultimately, insoluble dimethyltin oxide.[1][2][4]

  • Thermal Decomposition (gas phase): High-temperature pyrolysis of dimethyltin dichloride (starting around 500°C) results in the formation of hydrocarbons such as methane, ethane, ethene, and propane.[9]

  • Photodegradation (UV irradiation): Ultraviolet radiation can lead to the cleavage of the tin-carbon bonds. Studies on methyltin chlorides have shown that UV degradation in solvents like carbon tetrachloride and water can result in the formation of inorganic tin species.[10]

Troubleshooting Experimental Issues

This section provides troubleshooting guidance for common problems encountered during the analysis of this compound degradation.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent analytical results (e.g., varying concentrations over short time periods) 1. Moisture contamination: The sample or solvent may be contaminated with water, leading to rapid hydrolysis. 2. Photodegradation: Exposure of the sample to light, especially UV, can cause degradation.1. Use anhydrous solvents and store them under an inert atmosphere (e.g., nitrogen or argon). Dry all glassware thoroughly before use. 2. Protect samples from light by using amber vials or covering them with aluminum foil.
Poor peak shape (tailing or fronting) in GC-MS analysis 1. Active sites in the GC system: Organotin compounds can interact with active sites in the injector liner, column, or detector. 2. Improper derivatization: If derivatization is used to increase volatility, the reaction may be incomplete or have produced byproducts.1. Use a deactivated injector liner and a column specifically designed for organometallic analysis. Condition the column according to the manufacturer's instructions. 2. Optimize the derivatization reaction conditions (e.g., reagent concentration, temperature, and time). Ensure the sample is dry before adding the derivatizing agent.
Low sensitivity or no signal in HPLC-ICP-MS analysis 1. Precipitation of analytes: Hydrolysis in the mobile phase can lead to the formation of insoluble oxides that precipitate out of the solution. 2. Instability in the mobile phase: An inappropriate mobile phase can cause the degradation of this compound before detection.1. Acidify the mobile phase (e.g., with acetic or formic acid) to keep the organotin species in their soluble, cationic form. 2. Ensure all mobile phase components are miscible and degassed. Use high-purity solvents.[11]
Appearance of unexpected peaks in the chromatogram 1. Formation of degradation products: The unexpected peaks may correspond to hydrolysis or solvolysis products. 2. Contamination: The sample, solvent, or analytical system may be contaminated.1. Use mass spectrometry to identify the unknown peaks and compare their mass spectra with potential degradation products. 2. Run a blank analysis (solvent only) to check for system contamination. Ensure proper cleaning of all sample handling equipment.

Experimental Protocols

Protocol 1: Monitoring Hydrolysis of Dimethyltin Dichloride by HPLC-ICP-MS

This protocol outlines a method for studying the hydrolysis of dimethyltin dichloride in an aqueous solution.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of dimethyltin dichloride in a dry, inert atmosphere (e.g., a glovebox).

    • Dissolve the compound in a minimal amount of anhydrous methanol.

    • Dilute the stock solution to the desired concentration with deionized water that has been purged with nitrogen to remove dissolved oxygen.

  • Sample Incubation:

    • Store the aqueous solution in a sealed container at a constant temperature.

    • At specified time intervals, withdraw an aliquot of the sample for analysis.

  • HPLC-ICP-MS Analysis:

    • HPLC Conditions:

      • Column: A C18 reversed-phase column is suitable for separating organotin species.

      • Mobile Phase: An acidic mobile phase is crucial to prevent the precipitation of tin oxides. A typical mobile phase could be a mixture of methanol and water (e.g., 80:20 v/v) with the addition of a small percentage of acetic acid (e.g., 0.1%).

      • Flow Rate: Typically 0.5-1.0 mL/min.

      • Injection Volume: 10-20 µL.

    • ICP-MS Conditions:

      • Tune the instrument for tin (Sn) detection, monitoring isotopes such as ¹¹⁸Sn or ¹²⁰Sn.

      • Optimize gas flows (nebulizer, plasma, and auxiliary) and lens voltages for maximum sensitivity.

  • Data Analysis:

    • Quantify the concentration of the parent dimethyltin species and any new tin-containing peaks that appear over time.

    • Plot the concentration of dimethyltin dichloride as a function of time to determine the degradation kinetics.

Degradation Pathway Diagrams

Hydrolysis_Pathway DMTC Dimethyltin Dichloride ((CH₃)₂SnCl₂) Hydrolysis1 + H₂O - HCl DMTC->Hydrolysis1 Hydroxide Dimethyltin Hydroxide Chloride ((CH₃)₂Sn(OH)Cl) Hydrolysis1->Hydroxide Hydrolysis2 + H₂O - HCl Hydroxide->Hydrolysis2 Dihydroxide Dimethyltin Dihydroxide ((CH₃)₂Sn(OH)₂) Hydrolysis2->Dihydroxide Condensation - H₂O Dihydroxide->Condensation Oxide Dimethyltin Oxide ((CH₃)₂SnO) Condensation->Oxide

Caption: Hydrolysis pathway of dimethyltin dichloride in aqueous solution.

Thermal_Degradation DMTC Dimethyltin Dichloride ((CH₃)₂SnCl₂) Heat High Temperature (>500°C) DMTC->Heat Products Degradation Products Heat->Products Methane Methane (CH₄) Products->Methane Ethane Ethane (C₂H₆) Products->Ethane Ethene Ethene (C₂H₄) Products->Ethene Propane Propane (C₃H₈) Products->Propane InorganicTin Inorganic Tin Species Products->InorganicTin

Caption: Thermal degradation products of dimethyltin dichloride.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Stock Prepare Stock Solution of this compound Derivative Incubation Incubate in Solution (Aqueous or Organic) Stock->Incubation Aliquots Collect Aliquots at Time Intervals Incubation->Aliquots Derivatization Derivatization (for GC) Aliquots->Derivatization HPLCICPMS HPLC-ICP-MS Analysis Aliquots->HPLCICPMS GCMS GC-MS Analysis Derivatization->GCMS Kinetics Determine Degradation Kinetics GCMS->Kinetics Products Identify Degradation Products GCMS->Products HPLCICPMS->Kinetics HPLCICPMS->Products Pathway Elucidate Degradation Pathway Kinetics->Pathway Products->Pathway

References

Technical Support Center: In-situ Generation of Dimethylstannane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the in-situ generation of dimethylstannane (dimethyltin dihydride, Me₂SnH₂). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding the storage issues associated with this highly reactive and unstable reagent. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Storage Issues with this compound

This compound is notoriously difficult to store due to its thermal and photochemical instability. Exposure to heat or ultraviolet light leads to rapid decomposition, compromising reagent purity and leading to inconsistent experimental results. The primary advantage of in-situ generation is the ability to use the reagent as it is formed, bypassing these storage challenges entirely.

Key Decomposition Pathways
ConditionMajor Decomposition Products
Thermal (120°C) Trimethyltin hydride ((CH₃)₃SnH), Metallic Tin (Sn), Hydrogen Gas (H₂)
UV Irradiation (130°C) Trimethyltin hydride ((CH₃)₃SnH), Tetramethyltin ((CH₃)₄Sn), Metallic Tin (Sn), Hydrogen Gas (H₂)

Frequently Asked Questions (FAQs)

Q1: Why is in-situ generation of this compound recommended over storing it?

A1: this compound is thermally and photochemically unstable. Storing it, even for short periods, can lead to decomposition, resulting in the formation of impurities such as trimethyltin hydride, tetramethyltin, and metallic tin. This degradation compromises the reagent's reactivity and can lead to unpredictable outcomes in your experiments. In-situ generation ensures that freshly prepared, high-purity this compound is used, leading to more reliable and reproducible results.

Q2: What are the primary safety concerns when working with organotin compounds?

A2: Organotin compounds are toxic and should be handled with extreme care in a well-ventilated fume hood. They can be absorbed through the skin, and their vapors should not be inhaled. Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.

Q3: What are the common precursors and reducing agents for the in-situ generation of this compound?

A3: The most common precursor is dimethyltin dichloride (Me₂SnCl₂). This is typically reduced in-situ using a hydride-based reducing agent. Common choices include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Q4: Can I use other reducing agents besides LiAlH₄ and NaBH₄?

A4: Yes, other reducing agents can be used, depending on the specific reaction conditions and the compatibility with other functional groups in your substrate. Polymethylhydrosiloxane (PMHS) has been used for the in-situ generation of other organotin hydrides in palladium-catalyzed reactions.

Q5: How do I know if the in-situ generation of this compound is successful?

A5: Successful generation is typically inferred from the consumption of your starting material and the formation of the desired product (e.g., the hydrostannylation adduct). Direct observation of this compound can be challenging due to its instability. If your reaction is not proceeding, it may indicate an issue with the in-situ generation step.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yield 1. Incomplete reduction of dimethyltin dichloride: The reducing agent may have been of poor quality, or an insufficient amount was used. 2. Decomposition of this compound: The reaction temperature may be too high, or the reaction mixture may have been exposed to light.1. Use fresh, high-quality reducing agent. Ensure the stoichiometry is correct. 2. Run the reaction at a lower temperature. Protect the reaction vessel from light by wrapping it in aluminum foil.
Formation of unexpected byproducts 1. Decomposition of this compound: As mentioned above, thermal or photochemical decomposition can lead to trimethyltin hydride and tetramethyltin. 2. Side reactions with the substrate or solvent: The highly reactive this compound may react with other functional groups or the solvent.1. Optimize reaction conditions to minimize decomposition (lower temperature, protect from light). 2. Choose an inert solvent. Ensure your substrate is free of incompatible functional groups.
Reaction is sluggish or does not go to completion 1. Insufficient mixing: If the reducing agent is a solid, it may not be in sufficient contact with the dimethyltin dichloride. 2. Low reaction temperature: While high temperatures can cause decomposition, a temperature that is too low can result in a slow reaction rate.1. Ensure vigorous stirring of the reaction mixture. 2. Gradually increase the reaction temperature while monitoring for product formation and byproduct formation.
Difficulty in purifying the final product 1. Presence of tin byproducts: The decomposition of this compound can lead to various tin-containing impurities that can be difficult to separate from the desired product.1. After the reaction is complete, quench any remaining tin hydrides. Consider a workup procedure designed to remove organotin byproducts, such as treatment with a fluoride source to precipitate tin fluorides.

Experimental Protocols

In-situ Generation of this compound for Hydrostannylation

This protocol describes the in-situ generation of this compound from dimethyltin dichloride using lithium aluminum hydride (LiAlH₄) for the subsequent hydrostannylation of an alkene.

Materials:

  • Dimethyltin dichloride (Me₂SnCl₂)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Alkene substrate

  • Anhydrous workup and purification solvents

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Reagent Preparation: In the flask, dissolve the alkene substrate in anhydrous THF. In a separate, dry flask, prepare a solution of dimethyltin dichloride in anhydrous THF. In the dropping funnel, prepare a solution of LiAlH₄ in anhydrous THF.

  • In-situ Generation and Reaction: Cool the flask containing the alkene solution to 0°C using an ice bath. Slowly add the dimethyltin dichloride solution to the flask. Begin the dropwise addition of the LiAlH₄ solution from the dropping funnel to the reaction mixture. The this compound will be generated in-situ and will react with the alkene.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the alkene and the formation of the hydrostannylated product.

  • Workup: Once the reaction is complete, cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water. Filter the resulting precipitate and wash it with THF.

  • Purification: Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow Experimental Workflow for In-situ Generation and Reaction of this compound cluster_setup Reaction Setup cluster_reagents Reagent Preparation cluster_reaction In-situ Generation & Reaction cluster_analysis Monitoring & Workup setup Flame-dried three-necked flask under N₂ alkene Dissolve alkene in anhydrous THF setup->alkene cool Cool alkene solution to 0°C alkene->cool sncl2 Prepare Me₂SnCl₂ solution in THF add_sncl2 Add Me₂SnCl₂ solution sncl2->add_sncl2 lialh4 Prepare LiAlH₄ solution in THF add_lialh4 Dropwise addition of LiAlH₄ solution lialh4->add_lialh4 cool->add_sncl2 add_sncl2->add_lialh4 react In-situ generation of Me₂SnH₂ and hydrostannylation add_lialh4->react monitor Monitor reaction by TLC/GC react->monitor workup Quench excess LiAlH₄ and filter monitor->workup purify Purify product by column chromatography workup->purify logical_relationship Logical Relationship for In-situ Generation of this compound storage_issues Storage Issues of Me₂SnH₂ (Thermal & Photochemical Instability) insitu_generation In-situ Generation storage_issues->insitu_generation Necessitates decomposition Decomposition Products ((CH₃)₃SnH, (CH₃)₄Sn, Sn, H₂) storage_issues->decomposition Leads to reaction Desired Reaction (e.g., Hydrostannylation) insitu_generation->reaction precursor Precursor: Dimethyltin Dichloride (Me₂SnCl₂) precursor->insitu_generation reducing_agent Reducing Agent: (e.g., LiAlH₄, NaBH₄) reducing_agent->insitu_generation stable_product Stable Product reaction->stable_product

"quenching procedures for dimethylstannane reactions"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dimethylstannane (dimethyltin dihydride). The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the standard and safest method for quenching a reaction containing unreacted this compound?

A1: The recommended procedure involves a sequential quenching process under an inert atmosphere (e.g., nitrogen or argon) to control the reaction rate and manage heat evolution. The reaction vessel should be cooled in an ice bath (0°C). The quenching agents are added in order of increasing reactivity: first, a less reactive alcohol like isopropanol is added slowly until the initial vigorous reaction subsides. This is followed by the cautious addition of a more reactive alcohol such as methanol or ethanol, and finally, water is added to ensure all residual this compound is consumed.[1] This stepwise approach prevents a sudden and violent release of hydrogen gas.

Q2: What are the primary hazards associated with this compound and its quenching process?

A2: this compound, like other organotin hydrides, is toxic and should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] The primary hazard during quenching is the rapid evolution of flammable hydrogen gas, which can create a fire or explosion risk if not properly managed. The quenching reaction can also be highly exothermic, leading to a rapid increase in temperature and pressure if quenching agents are added too quickly.

Q3: What are the likely byproducts formed during the quenching of this compound?

A3: The hydrolysis of organotin hydrides typically leads to the formation of organotin oxides and hydroxides.[1] In the case of this compound, the reaction with water will likely produce dimethyltin oxide ((CH₃)₂SnO) or its hydrated forms. These tin byproducts are often insoluble and can be difficult to remove from the desired product.

Q4: How can I effectively remove organotin byproducts from my reaction mixture after quenching?

A4: Several methods can be employed to remove organotin byproducts. One common technique is to wash the organic layer with a saturated aqueous solution of potassium fluoride (KF).[3] This converts the tin byproducts into insoluble polymeric tin fluorides, which can be removed by filtration.[4] Another approach is to use column chromatography, often with a silica gel stationary phase and an eluent containing a small amount of a base like triethylamine to help separate the tin residues.[3][5]

Q5: My reaction did not go to completion, and I have a significant amount of unreacted this compound. How should I proceed with the workup?

A5: If a large amount of this compound remains, it is crucial to follow a slow and controlled quenching procedure as outlined in A1. Do not add water directly to the reaction mixture, as this will cause a vigorous and potentially dangerous reaction. The use of a less reactive alcohol like isopropanol as the initial quenching agent is especially important in this scenario to manage the initial exotherm.

Q6: I observe an insoluble white precipitate after quenching. What is it and how do I handle it?

A6: The white precipitate is likely polymeric dimethyltin oxide or a related stannoxane, formed from the hydrolysis of this compound.[1] This solid can often be removed by filtration. If the precipitate is finely dispersed, filtration through a pad of Celite can be effective.[3]

Q7: How should I clean glassware that has been in contact with this compound and other organotin compounds?

A7: To decontaminate glassware, it is recommended to rinse it with a suitable organic solvent and then soak it in a bleach solution or a nitric acid bath overnight.[6] This will oxidize the residual organotin compounds to less toxic inorganic tin species. After soaking, the glassware should be thoroughly rinsed with water. All rinsates and cleaning solutions should be treated as hazardous waste.

Troubleshooting Guide

Problem Possible Cause Solution
Violent/Uncontrolled Quenching Reaction Quenching agent added too quickly.Add the quenching agent dropwise with vigorous stirring and maintain cooling with an ice bath. Start with a less reactive alcohol like isopropanol before adding water.
Water was used as the initial quenching agent.Always begin quenching with a less reactive alcohol (e.g., isopropanol) to control the initial exotherm.
Product is Contaminated with Tin Byproducts Inefficient removal of tin species during workup.Wash the organic phase multiple times with a saturated aqueous solution of KF.[3] Alternatively, purify the product using flash column chromatography, possibly with an eluent containing triethylamine.[5]
Formation of soluble tin complexes.Consider adding a chelating agent or performing a liquid-liquid extraction with a solvent system designed to separate the organotin compounds.
Low Product Yield After Workup Product loss during the removal of tin byproducts.If filtering to remove tin fluorides, ensure the precipitate is thoroughly washed with the reaction solvent to recover any adsorbed product.[3]
Product degradation during quenching or workup.Ensure the quenching process is carried out at low temperature. If the product is acid or base sensitive, use neutral washing conditions during the workup.[7]
Persistent Emulsion During Aqueous Workup Formation of finely divided, insoluble tin byproducts at the interface.Add a small amount of a brine solution or filter the entire mixture through a pad of Celite to break the emulsion.[3]

Experimental Protocols

Protocol 1: Standard Quenching of a this compound Reaction

This protocol is a general guideline for quenching a reaction containing residual this compound. Quantities should be adjusted based on the scale of the reaction and the estimated amount of unreacted this compound.

Materials:

  • Reaction mixture containing this compound

  • Anhydrous isopropanol

  • Methanol or ethanol

  • Deionized water

  • Ice bath

  • Inert gas source (Nitrogen or Argon)

  • Addition funnel or syringe

Procedure:

  • Ensure the reaction is under a positive pressure of an inert gas.

  • Cool the reaction flask to 0°C using an ice bath.

  • Slowly add anhydrous isopropanol dropwise via an addition funnel or syringe with vigorous stirring. Monitor the reaction for any gas evolution or temperature increase. Continue the addition until the vigorous reaction ceases.

  • Once the initial reaction with isopropanol has subsided, slowly add methanol or ethanol in a similar dropwise manner.

  • After the addition of the more reactive alcohol is complete and no further reaction is observed, cautiously add deionized water dropwise to quench any remaining reactive species.

  • Allow the mixture to slowly warm to room temperature while stirring for at least one hour to ensure the quenching is complete.

  • Proceed with the appropriate aqueous workup to isolate the desired product.

Protocol 2: Removal of Organotin Byproducts using Potassium Fluoride

This protocol describes the removal of tin byproducts from an organic solution after the quenching procedure.

Materials:

  • Organic solution containing the product and tin byproducts

  • Saturated aqueous solution of potassium fluoride (KF)

  • Separatory funnel

  • Filtration apparatus (if a precipitate forms)

  • Celite (optional)

Procedure:

  • Transfer the quenched reaction mixture to a separatory funnel.

  • Add a volume of saturated aqueous KF solution equal to approximately half the volume of the organic layer.

  • Shake the separatory funnel vigorously for 1-2 minutes. A white precipitate of polymeric tin fluorides may form.[4]

  • Allow the layers to separate. If a significant amount of precipitate has formed at the interface, it may be necessary to filter the entire mixture through a pad of Celite to facilitate separation.[3]

  • Separate the aqueous layer.

  • Wash the organic layer two more times with the saturated aqueous KF solution.

  • Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Visualizations

Quenching_Workflow Standard Quenching Workflow for this compound Reactions start Reaction Completion inert_atm Maintain Inert Atmosphere (N2/Ar) start->inert_atm cool Cool to 0°C (Ice Bath) inert_atm->cool add_ipa Slowly Add Isopropanol cool->add_ipa observe1 Observe for Cessation of Vigorous Reaction add_ipa->observe1 observe1->add_ipa No add_etoh Slowly Add Methanol/Ethanol observe1->add_etoh Yes add_water Cautiously Add Water add_etoh->add_water warm_rt Warm to Room Temperature add_water->warm_rt workup Aqueous Workup warm_rt->workup

Caption: Workflow for the safe quenching of this compound reactions.

Troubleshooting_Logic Troubleshooting Logic for Tin Contamination start Crude Product Contains Tin workup_check Review Workup Procedure start->workup_check kf_wash Perform/Repeat Aqueous KF Wash workup_check->kf_wash KF wash not performed/incomplete column Purify by Column Chromatography workup_check->column KF wash ineffective precipitate Precipitate Tin Salts and Filter workup_check->precipitate Insoluble byproducts re_evaluate Re-evaluate Product for Tin Content kf_wash->re_evaluate column->re_evaluate precipitate->re_evaluate

Caption: Decision tree for addressing tin contamination in the final product.

References

"identifying impurities in dimethylstannane via NMR spectroscopy"

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using NMR spectroscopy to identify impurities in dimethylstannane (Me₂SnH₂).

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum shows more than one singlet in the methyl region. What could be the cause?

A1: Multiple singlets in the methyl region often indicate the presence of different tin species. Besides your target this compound, you could be observing:

  • Starting materials: Unreacted methylating agents or tin precursors.

  • Oxidation products: Dimethyltin oxides or hydroxides can form if the sample is exposed to air and moisture.

  • Other organotin species: Compounds like tetramethyltin (SnMe₄) or trimethyltin halides (Me₃SnX) could be present as byproducts of the synthesis. Each of these will have a distinct chemical shift and characteristic satellite peaks due to coupling with tin isotopes.

Q2: The integration of my methyl proton signal doesn't match the hydride signal for a 6:2 ratio. What does this mean?

A2: A deviation from the expected 6:2 ratio suggests the presence of impurities.

  • If the methyl integral is high: You may have impurities containing methyl groups but no tin-hydride bonds, such as tetramethyltin or solvent grease.

  • If the hydride integral is high: This is less common but could indicate other hydride-containing species.

  • Note on Relaxation: The relaxation times (T1) for different protons (methyl vs. hydride) can vary. To ensure accurate integration, ensure a sufficient relaxation delay (e.g., 5 times the longest T1) is used during NMR acquisition.

Q3: I am seeing very broad peaks in my spectrum. What should I do?

A3: Peak broadening can be caused by several factors:

  • Poor Shimming: The magnetic field homogeneity may be poor. Try re-shimming the spectrometer.

  • Low Solubility: Your compound may not be fully dissolved, creating an inhomogeneous sample. Try using a different deuterated solvent or gently warming the sample.

  • High Concentration: Overly concentrated samples can lead to viscosity-related broadening. Diluting the sample may help.[1]

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant broadening. Ensure your glassware is scrupulously clean.

  • Chemical Exchange: The tin-hydride protons can undergo chemical exchange, which can also lead to peak broadening. Acquiring the spectrum at a lower temperature may sharpen these signals.

Q4: How can I confirm the signal for the Sn-H protons?

A4: The tin-hydride (Sn-H) protons should appear as a singlet with satellite peaks due to coupling with the ¹¹⁷Sn and ¹¹⁹Sn isotopes. To confirm, you can run a ¹¹⁹Sn-decoupled ¹H NMR experiment. In this experiment, the satellite peaks will collapse into the central singlet. Additionally, 2D correlation experiments like ¹H-¹¹⁹Sn HMBC can definitively link the proton signal to the tin nucleus.[2]

Q5: I see unexpected peaks that don't have tin satellites. What are they?

A5: These are likely organic impurities that do not contain tin. Common sources include:

  • Residual Solvents: Solvents used during the synthesis or purification (e.g., diethyl ether, THF, hexane, ethyl acetate) are common contaminants.[1][3][4]

  • Silicone Grease: From glassware joints. This typically appears as a singlet around 0 ppm.

  • Water: Appears as a broad singlet whose chemical shift is highly dependent on the solvent and temperature.[4][5] You can confirm its presence by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the water peak should disappear or diminish significantly.[1]

Troubleshooting Guide

This section provides a structured approach to identifying unknown signals in your NMR spectra.

Problem: Unidentified peaks in the ¹H NMR spectrum.

Workflow for Impurity Identification

G Workflow for NMR Impurity Identification cluster_0 Initial Analysis cluster_1 Impurity Characterization cluster_2 Confirmation & Identification A Acquire ¹H NMR Spectrum of this compound Sample B Identify Main Peaks: - Me₂SnH₂ singlet - Sn-H singlet - ¹¹⁷/¹¹⁹Sn satellites A->B C Unknown Peaks Present? B->C D Check for Tin Satellites on Unknown Peaks C->D Yes K Impurity Identified C->K No, Spectrum is Clean E Satellites Present? D->E F Impurity is another Organotin Species (e.g., SnMe₄, Me₃SnH) E->F Yes G Impurity is likely Organic Contaminant (Solvent, Grease, etc.) E->G No H Acquire ¹¹⁹Sn NMR Spectrum F->H J Compare Chemical Shifts to Tables of Common Solvents G->J I Compare Chemical Shifts to Database of Organotin Compounds H->I I->K J->K

References

Technical Support Center: Strategies to Improve the Selectivity of Dimethylstannane Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for dimethylstannane and related organotin reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the selectivity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in organic synthesis?

A1: this compound, (CH₃)₂SnH₂, is an organotin hydride. Due to its reactivity, it primarily serves as a precursor to other organotin reagents or is used in situ. The most common applications for organotin hydrides like this compound are in hydrostannylation reactions and as reagents in Stille cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Q2: What are the main challenges in achieving high selectivity in reactions involving this compound and other organotin hydrides?

A2: The primary challenges in achieving high selectivity include:

  • Regioselectivity: In hydrostannylation of unsymmetrical alkynes or alkenes, controlling the position of the stannyl group addition (e.g., Markovnikov vs. anti-Markovnikov) is crucial.

  • Stereoselectivity: Controlling the stereochemical outcome, such as achieving syn- or anti-addition in hydrostannylation, is often a key objective.

  • Chemoselectivity: In complex molecules with multiple reactive sites, ensuring that the organotin reagent reacts selectively with the desired functional group is critical.

  • Side Reactions: The formation of byproducts, such as homocoupling products in Stille reactions, can reduce the yield of the desired product and complicate purification.

Q3: What are the key safety precautions when working with this compound and other organotin compounds?

A3: Organotin compounds, including this compound, are known to be toxic.[1] It is imperative to handle these reagents with appropriate safety measures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Handle waste appropriately, as organotin byproducts are also toxic and require special disposal procedures.

Troubleshooting Guides

Hydrostannylation Reactions

Problem 1: Poor Regioselectivity in the Hydrostannylation of Alkynes

Possible Causes:

  • Inappropriate Catalyst System: The choice of catalyst and ligands plays a pivotal role in determining the regioselectivity of the addition of the Sn-H bond across the alkyne.

  • Reaction Conditions: Temperature and solvent can influence the reaction pathway and, consequently, the regioselectivity.

  • Substrate Steric and Electronic Effects: The substituents on the alkyne can strongly direct the addition of the stannyl group.

Solutions:

  • Catalyst Selection:

    • For α-vinylstannanes (Markovnikov addition) , heterobimetallic catalysts like MeIMesCu-FeCp(CO)₂ have shown high selectivity with simple alkyl-substituted alkynes.[2][3][4]

    • For (E)-β-vinylstannanes (anti-Markovnikov addition) , catalysts such as IMesCu-Mn(CO)₅ are effective.[2][3][4] Palladium catalysts, often with phosphine ligands, are also commonly used to achieve this selectivity.

  • Ligand Effects: The steric and electronic properties of ligands on the metal catalyst can be tuned to favor one regioisomer over the other. More sterically demanding ligands can enhance selectivity.

  • Temperature Control: Running the reaction at lower temperatures can sometimes improve selectivity by favoring the kinetically controlled product.

Problem 2: Low Yield or Incomplete Conversion

Possible Causes:

  • Catalyst Inactivation: The palladium or other transition metal catalyst may be sensitive to air or moisture, leading to deactivation.

  • Purity of Reagents: Impurities in the organotin hydride, alkyne, or solvent can interfere with the reaction.

  • Insufficient Reaction Time or Temperature: The reaction may require more forcing conditions to proceed to completion.

Solutions:

  • Use of Schlenk Techniques: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation.

  • Purify Reagents: Distill solvents and purify starting materials as necessary.

  • Optimize Reaction Conditions: Systematically vary the temperature and reaction time to find the optimal conditions for your specific substrates.

Stille Cross-Coupling Reactions

Problem 1: Formation of Homocoupling Byproducts

Possible Causes:

  • Reaction of two organostannane molecules with the palladium catalyst. This is a common side reaction in Stille coupling.[5]

  • Radical-mediated processes involving the Pd(0) catalyst can also lead to homocoupling.

Solutions:

  • Choice of Ligands: Sterically hindered and electron-rich phosphine ligands can accelerate the desired cross-coupling reaction, minimizing the time for homocoupling to occur.[6]

  • Additives: The addition of copper(I) salts (e.g., CuI) can significantly increase the rate of the cross-coupling reaction and improve selectivity.[6]

  • Control of Stoichiometry: Using a slight excess of the organohalide relative to the organostannane can sometimes suppress homocoupling of the stannane.

Problem 2: Low or No Product Formation

Possible Causes:

  • Inactive Catalyst: The Pd(0) catalyst may not be generated efficiently from the Pd(II) precatalyst, or it may have decomposed.

  • Rate-Limiting Transmetalation: The transfer of the organic group from tin to palladium is often the rate-determining step and can be slow.[7]

  • Unreactive Electrophile: Aryl chlorides are generally less reactive than aryl bromides or iodides.[8]

Solutions:

  • Catalyst and Ligand Selection:

    • Use a reliable Pd(0) source like Pd(PPh₃)₄ or generate it in situ from a Pd(II) precursor with a suitable reducing agent.

    • Employ electron-rich and bulky phosphine ligands to accelerate oxidative addition and reductive elimination.

  • Additives to Accelerate Transmetalation:

    • Copper(I) Iodide (CuI): Can act as a co-catalyst to facilitate the transmetalation step.

    • Fluoride Sources (e.g., CsF): Can form hypervalent tin species that are more reactive in transmetalation.[6]

  • Choice of Electrophile: If possible, use an aryl bromide or iodide instead of a chloride for faster reaction rates. For less reactive electrophiles, more active catalyst systems may be required.

Data Presentation

Table 1: Influence of Catalyst on Regioselectivity of Alkyne Hydrostannylation

Alkyne SubstrateOrganotin HydrideCatalyst SystemSolventTemp (°C)α:β RatioYield (%)Reference
1-DecyneBu₃SnHMeIMesCu-FeCp(CO)₂THF25>95:585[3][4]
1-DecyneBu₃SnHIMesCu-Mn(CO)₅THF255:9592[3][4]
PhenylacetyleneBu₃SnHPdCl₂(PPh₃)₂Toluene80<5:9590[9]
1-OctyneBu₃SnHPd(PPh₃)₄THF6010:9088[9]

Table 2: Effect of Ligands and Additives on Stille Coupling Yield

Aryl HalideOrganostannanePd Catalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Yield (%)Reference
IodobenzeneVinyltributyltinPd₂(dba)₃ (1.5)P(t-Bu)₃ (3.5)CsFDioxane11097[6]
4-Bromoacetophenone(4-methoxyphenyl)tributylstannanePd(PPh₃)₄ (5)--Toluene10085[8]
4-Bromoacetophenone(4-methoxyphenyl)tributylstannanePd(PPh₃)₄ (5)-CuIToluene10095[6]
2-BromopyridineTributyl(furan-2-yl)stannanePdCl₂(PPh₃)₂ (3)--DMF8078[8]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Hydrostannylation of Phenylacetylene

This protocol describes a typical procedure for the anti-Markovnikov hydrostannylation of an alkyne.

Materials:

  • Phenylacetylene

  • Tributyltin hydride (Bu₃SnH)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Anhydrous toluene

  • Schlenk flask and other oven-dried glassware

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and heating mantle

Procedure:

  • Set up a Schlenk flask equipped with a magnetic stir bar under an inert atmosphere.

  • To the flask, add Pd(PPh₃)₄ (0.02 eq).

  • Add anhydrous toluene via syringe.

  • Add phenylacetylene (1.0 eq) to the flask via syringe.

  • Slowly add tributyltin hydride (1.1 eq) to the stirred solution at room temperature.

  • Heat the reaction mixture to 80 °C and monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired vinylstannane.

Protocol 2: Stille Cross-Coupling of 4-Iodotoluene with Vinyltributyltin

This protocol provides a standard procedure for a Stille cross-coupling reaction.

Materials:

  • 4-Iodotoluene

  • Vinyltributyltin

  • Pd(PPh₃)₄

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask and other oven-dried glassware

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve 4-iodotoluene (1.0 eq) and vinyltributyltin (1.1 eq) in anhydrous DMF.

  • Add Pd(PPh₃)₄ (0.05 eq) to the solution.

  • Heat the reaction mixture to 95 °C with stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 6-12 hours).

  • Cool the reaction to room temperature and dilute with diethyl ether.

  • Wash the organic layer with a saturated aqueous solution of KF to remove tin byproducts, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the coupled product, 4-vinyltoluene.

Visualizations

Hydrostannylation_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R3Sn-H Vinyl-Pd(II)-H Vinyl-Pd(II)-H Oxidative Addition->Vinyl-Pd(II)-H Hydropalladation Hydropalladation Alkenyl-Pd(II)-SnR3 Alkenyl-Pd(II)-SnR3 Hydropalladation->Alkenyl-Pd(II)-SnR3 Reductive Elimination Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Vinylstannane Product Vinylstannane Product Reductive Elimination->Vinylstannane Product Vinyl-Pd(II)-H->Hydropalladation Alkyne Alkenyl-Pd(II)-SnR3->Reductive Elimination

Caption: Catalytic cycle for palladium-catalyzed hydrostannylation.

Stille_Coupling_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition R1-X Pd(II)Complex Pd(II)Complex Oxidative_Addition->Pd(II)Complex Transmetalation Transmetalation Coupled_Pd_Complex R1-Pd(II)L2-R2 Transmetalation->Coupled_Pd_Complex Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)Ln Regeneration Coupled_Product R1-R2 Reductive_Elimination->Coupled_Product Pd(II)_Complex R1-Pd(II)L2-X Pd(II)_Complex->Transmetalation R2-SnR3 Coupled_Pd_Complex->Reductive_Elimination

Caption: Catalytic cycle for the Stille cross-coupling reaction.[5][7][8]

Troubleshooting_Workflow cluster_start Problem Identification cluster_hydrostannylation Hydrostannylation cluster_stille Stille Coupling Start Low Selectivity or Yield H_Selectivity Poor Regio/Stereo-selectivity Start->H_Selectivity H_Yield Low Yield Start->H_Yield S_SideProduct Homocoupling Start->S_SideProduct S_Yield Low Yield Start->S_Yield H_Sol_Cat Change Catalyst/Ligand H_Selectivity->H_Sol_Cat H_Sol_Cond Optimize T°/Solvent H_Selectivity->H_Sol_Cond H_Yield->H_Sol_Cond H_Sol_Reagent Purify Reagents H_Yield->H_Sol_Reagent S_Sol_Add Add CuI / Fluoride S_SideProduct->S_Sol_Add S_Sol_Ligand Change Ligand S_SideProduct->S_Sol_Ligand S_Yield->S_Sol_Add S_Sol_Electrophile Use more reactive Electrophile (I > Br > Cl) S_Yield->S_Sol_Electrophile

Caption: Troubleshooting workflow for organotin reactions.

References

Validation & Comparative

A Comparative Analysis of Dimethylstannane and Tributyltin Hydride in Radical Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative reactivity, experimental protocols, and safety profiles of dimethylstannane and tributyltin hydride.

In the realm of radical chemistry, organotin hydrides have long been indispensable reagents for a variety of transformations, including reductions, cyclizations, and intermolecular additions. Among these, tributyltin hydride ((n-Bu)₃SnH) has historically held a prominent position. However, growing concerns over its toxicity have prompted the exploration of less hazardous alternatives. This guide provides a detailed comparison of the reactivity and practical applications of this compound (Me₂SnH₂) versus the widely used tributyltin hydride, supported by available experimental data and established reaction mechanisms.

Executive Summary

Tributyltin hydride is a versatile and highly effective reagent in radical reactions, primarily due to the relatively weak tin-hydrogen bond which facilitates hydrogen atom donation. In contrast, while this compound also participates in similar reactions, its reactivity profile and physical properties present distinct advantages and disadvantages. A key differentiator lies in the number of hydride atoms; this compound possesses two, offering the potential for sequential reactions. However, data on the specific reaction kinetics of this compound are less abundant in the literature compared to its tributyltin counterpart. From a safety perspective, while all organotin compounds are considered toxic, the lower alkyltin compounds are generally more so, a critical consideration in reagent selection.

Reactivity and Performance: A Data-Driven Comparison

The utility of organotin hydrides in radical chain reactions is fundamentally linked to the rate at which they donate a hydrogen atom to a carbon-centered radical. This, in turn, is related to the tin-hydrogen bond dissociation energy (BDE).

ParameterThis compound (Me₂SnH₂)Tributyltin Hydride ((n-Bu)₃SnH)
Molar Mass ( g/mol ) 150.83291.06
Physical State Gas/Volatile LiquidColorless Liquid
Sn-H Bond Dissociation Energy (kcal/mol) Estimated to be slightly higher than (n-Bu)₃SnH~74-78[1][2]
Rate Constant for H-abstraction by Alkyl Radicals (M⁻¹s⁻¹) Data not readily available~ 2 x 10⁶[1]

The lower molecular weight and volatility of this compound can be advantageous in terms of stoichiometric efficiency and ease of removal of byproducts. However, its gaseous nature at room temperature necessitates specialized handling procedures. The slightly higher estimated Sn-H BDE in this compound may translate to slower hydrogen donation rates compared to tributyltin hydride, potentially impacting reaction efficiency and selectivity.

Key Applications and Mechanistic Pathways

Both this compound and tributyltin hydride are employed in a range of radical-mediated transformations. The general mechanism for these reactions involves a radical chain process, as illustrated below for the dehalogenation of an alkyl halide.

Radical_Dehalogenation cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator R₃Sn• R₃Sn• Initiator->R₃Sn• Heat or Light R• R• R₃Sn•->R• R'-X R•->R₃Sn• R-H R-H R•->R-H R₃SnH R₃SnX R₃SnX R'-X R'-X R₃Sn•R'-X R₃Sn•R'-X R•R₃SnX R•R₃SnX R₃Sn•R'-X->R•R₃SnX R•R₃SnH R•R₃SnH R-HR₃Sn• R-HR₃Sn• R•R₃SnH->R-HR₃Sn• R•R• R•R• R-R R-R R•R•->R-R R•R₃Sn• R•R₃Sn• R-SnR₃ R-SnR₃ R•R₃Sn•->R-SnR₃ R₃Sn•R₃Sn• R₃Sn•R₃Sn• R₃Sn-SnR₃ R₃Sn-SnR₃ R₃Sn•R₃Sn•->R₃Sn-SnR₃

Fig. 1: Radical Dehalogenation Mechanism.
Radical Reductions (Dehalogenation)

Tributyltin hydride is a well-established reagent for the reduction of organic halides to the corresponding hydrocarbons.[1][3][4] The reaction proceeds efficiently for iodides, bromides, and to a lesser extent, chlorides.[5] While this compound is also capable of these reductions, its practical application has been less explored, and comparative quantitative data on yields and reaction times are scarce.

Hydrostannylation

Hydrostannylation, the addition of a tin hydride across a multiple bond, is a powerful method for the synthesis of vinyl- and allylstannanes, which are valuable intermediates in cross-coupling reactions like the Stille coupling.[6] Palladium catalysts are often employed to control the regioselectivity and stereoselectivity of the addition.[6] Tributyltin hydride is the most commonly used reagent for this purpose.[6]

Hydrostannylation_Workflow cluster_reactants Reactants cluster_catalysis Catalysis cluster_products Products Alkyne Alkyne/Alkene Catalyst Pd(0) Catalyst Alkyne->Catalyst TinHydride R₃SnH TinHydride->Catalyst Vinylstannane Vinylstannane Catalyst->Vinylstannane Hydrostannylation

Fig. 2: Catalytic Hydrostannylation Workflow.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful application of these reagents.

General Procedure for Radical Dehalogenation with Tributyltin Hydride

To a solution of the alkyl halide (1.0 equiv) in deoxygenated benzene or toluene (0.1-0.5 M) is added tributyltin hydride (1.1-1.5 equiv) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN, ~0.1 equiv). The reaction mixture is heated to 80-110 °C under an inert atmosphere (e.g., nitrogen or argon) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to remove the tin byproducts.

General Procedure for Palladium-Catalyzed Hydrostannylation with Tributyltin Hydride

To a solution of the alkyne or alkene (1.0 equiv) in a suitable solvent such as tetrahydrofuran (THF) or toluene is added a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1-5 mol%).[6] Tributyltin hydride (1.0-1.2 equiv) is then added dropwise at room temperature under an inert atmosphere. The reaction is stirred until completion, as monitored by TLC or GC. The solvent is then removed in vacuo, and the residue is purified by column chromatography to afford the desired vinyl- or alkylstannane.

Note: Due to the lack of specific, well-documented protocols for this compound in the searched literature, researchers should adapt the above procedures with caution, taking into account the volatility and potentially different reactivity of this compound.

Safety and Handling

A critical aspect of working with organotin hydrides is their inherent toxicity.

CompoundToxicity ProfileHandling Precautions
This compound Highly toxic. Volatility poses a significant inhalation hazard.Must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Specialized equipment for handling gases may be required.
Tributyltin Hydride Toxic and can be absorbed through the skin.[7] Organotin compounds are known neurotoxins.[8]Work should be conducted in a fume hood. Use of neoprene or nitrile gloves is recommended. Avoid contact with skin and eyes.[7]

The high toxicity of organotin compounds, particularly the more volatile lower alkyltins, necessitates stringent safety measures. The removal of tin byproducts can also be challenging and often requires specific workup procedures, such as treatment with potassium fluoride or chromatography on silica gel.

Conclusion

Tributyltin hydride remains a workhorse in radical chemistry due to its well-understood reactivity and the vast body of literature supporting its use. However, its toxicity is a significant drawback. This compound, while theoretically a viable and in some respects more atom-economical alternative, is hampered by a lack of comprehensive reactivity data and established experimental protocols. Its high volatility and toxicity also demand more rigorous handling procedures.

For researchers and professionals in drug development, the choice between these reagents will depend on a careful evaluation of the specific synthetic requirements, scale of the reaction, and the available safety infrastructure. While tributyltin hydride offers predictability, the development of safer and more sustainable alternatives, potentially including polymeric or fluorous tin hydrides, remains an important goal in modern organic synthesis. Further research into the kinetic and synthetic aspects of this compound and other lower alkyltin hydrides is warranted to fully assess their potential as viable alternatives to tributyltin hydride.

References

A Comparative Guide to the Validation of Dimethylstannane Purity using Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for organometallic compounds like dimethylstannane is critical for reliable experimental outcomes and regulatory compliance. This guide provides a detailed comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity validation of this compound, supported by experimental protocols and performance data.

Quantitative NMR (qNMR) for Purity Determination

Quantitative NMR (qNMR) is a primary ratio method that allows for the determination of the absolute purity of a substance by relating the integral of an analyte's signal to that of a certified internal standard.[1][2] It is a non-destructive technique that provides both structural and quantitative information simultaneously.[3]

This protocol is adapted for a volatile and potentially air-sensitive compound like this compound.

1. Sample Preparation:

  • Internal Standard Selection: An ideal internal standard should be of high purity, chemically inert, have signals that do not overlap with the analyte, and be non-volatile.[4][5][6] For this compound, a suitable internal standard is 1,4-bis(trimethylsilyl)benzene (BTMSB) , which is soluble in organic solvents and has sharp singlets in a clean region of the ¹H NMR spectrum.

  • Gravimetric Analysis: Accurately weigh a specific amount of this compound (e.g., 10-20 mg) and the internal standard (e.g., 10-20 mg) into a clean, dry NMR tube using an analytical balance with at least 0.01 mg readability. Due to the volatility and air-sensitivity of this compound, this should be performed in a glovebox or under an inert atmosphere.

  • Dissolution: Add a known volume of a deuterated solvent (e.g., Benzene-d₆ or Chloroform-d) to the NMR tube to dissolve both the sample and the internal standard completely.

  • Sealing: Securely cap the NMR tube and seal with parafilm to prevent evaporation of the volatile components.

2. NMR Data Acquisition:

  • Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Nucleus: Acquire ¹H NMR spectra. For additional structural confirmation, ¹¹⁹Sn NMR can also be performed.[7]

  • Parameters:

    • Pulse Angle: Use a 90° pulse to ensure quantitative excitation.

    • Relaxation Delay (d1): Set a long relaxation delay (at least 5 times the longest T₁ of both the analyte and internal standard) to allow for full relaxation of all protons. This is crucial for accurate integration.

    • Number of Scans: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).

    • Temperature: Maintain a constant and accurately controlled temperature throughout the experiment.

3. Data Processing and Analysis:

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a high-order polynomial baseline correction to ensure accurate integration.

  • Integration: Integrate the well-resolved signals of both this compound (methyl protons) and the internal standard (trimethylsilyl protons).

  • Purity Calculation: The purity of this compound is calculated using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Weigh this compound dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve nmr_acq Acquire 1H NMR Spectrum dissolve->nmr_acq process Phase & Baseline Correction nmr_acq->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate

Caption: Experimental workflow for qNMR purity analysis.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful separation technique widely used for the analysis of volatile and semi-volatile compounds. For organotin compounds, a derivatization step is often necessary to improve their volatility and thermal stability.[8][9]

1. Sample Preparation and Derivatization:

  • Internal Standard: Use an appropriate internal standard for GC-MS analysis, such as a deuterated analogue or a structurally similar compound with a different retention time (e.g., Tripropyltin).[10]

  • Derivatization: Since this compound is already volatile, derivatization may not be strictly necessary, but can improve chromatographic performance. A common method for organotins is ethylation using sodium tetraethylborate (NaBEt₄).[11]

    • Accurately weigh the this compound sample and dissolve it in a suitable organic solvent (e.g., hexane).

    • Add the internal standard solution.

    • Add the derivatizing agent (NaBEt₄ solution) and allow the reaction to proceed.

    • Quench the reaction and extract the derivatized analyte into an organic layer.

  • Dilution: Dilute the final extract to a suitable concentration for GC-MS analysis.

2. GC-MS Analysis:

  • Gas Chromatograph:

    • Injector: Use a split/splitless or PTV injector.

    • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used.

    • Oven Program: Develop a temperature program that provides good separation of the analyte, internal standard, and any potential impurities.

  • Mass Spectrometer:

    • Ionization: Electron Ionization (EI) is commonly used.

    • Acquisition Mode: Operate in Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity, monitoring characteristic ions for the derivatized this compound and the internal standard.

3. Data Analysis:

  • Calibration: Prepare a series of calibration standards with known concentrations of derivatized this compound and a fixed concentration of the internal standard.

  • Quantification: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Determine the concentration of this compound in the sample from this curve and calculate the purity.

GCMS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Weigh this compound add_is Add Internal Standard weigh_sample->add_is derivatize Derivatization (Optional) add_is->derivatize extract Extraction & Dilution derivatize->extract gcms_acq GC-MS Analysis extract->gcms_acq integrate Integrate Peak Areas gcms_acq->integrate calibrate Calibration Curve integrate->calibrate calculate Calculate Purity calibrate->calculate

Caption: Experimental workflow for GC-MS purity analysis.

Performance Comparison: qNMR vs. GC-MS

The following tables summarize the typical performance characteristics of qNMR and GC-MS for the purity analysis of organometallic compounds based on literature data for similar analytes.

Table 1: Quantitative Performance Comparison

ParameterqNMRGC-MS
Accuracy High (often considered a primary method)[1]High (dependent on calibration)[11]
Precision (RSD) Typically < 1%[12]Typically < 5%[10]
Sensitivity (LOD/LOQ) Lower (mg range)Higher (ng to pg range)[13]
Linearity (R²) Excellent (direct proportionality)Excellent (with proper calibration)
Analysis Time per Sample ~15-30 minutes~30-60 minutes (including sample prep)

Table 2: Methodological Comparison

FeatureqNMRGC-MS
Sample Preparation Simple, direct dissolutionMore complex, often requires derivatization[9]
Sample Consumption Non-destructiveDestructive
Universality Universal detector for NMR-active nucleiSelective, requires analyte to be volatile/derivatizable
Structural Information Provides detailed structural informationProvides mass fragmentation pattern for identification
Throughput ModerateModerate to High (with autosampler)
Cost (Instrument) HighModerate to High
Robustness HighModerate (sensitive to matrix effects)

Decision Pathway for Purity Validation Method Selection

The choice between qNMR and GC-MS depends on the specific requirements of the analysis.

Decision_Tree start Need to Determine Purity of this compound q1 Is Trace-Level Impurity Analysis Required? start->q1 q2 Is Structural Confirmation of Impurities Needed? q1->q2 No gcms Use GC-MS q1->gcms Yes q3 Is High Throughput a Priority? q2->q3 No qnmr Use qNMR q2->qnmr Yes q3->gcms Yes both Use Both (Orthogonal Validation) q3->both No

Caption: Decision tree for selecting a purity validation method.

Conclusion

Both qNMR and GC-MS are powerful techniques for assessing the purity of this compound. qNMR offers the advantage of being a primary, non-destructive method that provides direct and highly accurate purity values without the need for analyte-specific reference standards for calibration. It is particularly well-suited for the definitive purity assessment of reference materials.

GC-MS , on the other hand, provides superior sensitivity, making it the method of choice for identifying and quantifying trace-level impurities. The requirement for derivatization can add complexity to the workflow.

For comprehensive validation, a combination of both techniques provides an orthogonal approach, leveraging the strengths of each method to ensure the highest confidence in the purity assessment of this compound.

References

"cross-referencing dimethylstannane spectral data with literature values"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Dimethylstannane Spectral Data Against Literature Values

This guide provides a comprehensive comparison of expected spectral data for this compound ((CH₃)₂SnH₂) with established literature values. This compound, a fundamental organotin hydride, serves as a crucial building block in various chemical syntheses. Accurate spectral identification is paramount for ensuring reaction success and purity of subsequent compounds. This document summarizes key spectral features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a valuable resource for the validation of experimental findings.

Comparison of Spectral Data

The following tables summarize the available literature values for the spectral properties of this compound. Experimental data should be cross-referenced with these values to confirm the identity and purity of the synthesized compound.

Table 1: ¹H NMR Spectral Data for this compound

ProtonsChemical Shift (δ) / ppmMultiplicityCoupling Constant (J) / HzReference
Sn-H-4.39Septet-[1]
(CH ₃)₂Sn-0.2Triplet-[1]
Sn¹¹⁷-HNot reportedSatellitesNot reported[1]
Sn¹¹⁹-HNot reportedSatellitesNot reported[1]

Note: Chemical shifts are referenced to internal tetramethylsilane (TMS). The observation of tin satellite peaks (from ¹¹⁷Sn and ¹¹⁹Sn isotopes) is a key diagnostic feature.

Table 2: Infrared (IR) Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignmentReference
1871StrongSn-H Stretch[2]
1858StrongSn-H Stretch[2]
700-780Intense(CH₃)₂Sn Deformation[2]
670-680Broad-[2]
536--[2]
526--[2]
517--[2]

Note: The strong doublet in the 1850-1875 cm⁻¹ region is highly characteristic of the Sn-H stretching vibration.

Table 3: Expected ¹³C and ¹¹⁹Sn NMR Data for this compound

NucleusExpected Chemical Shift Range (δ) / ppmNotes
¹³C-10 to 10Based on analogous organotin compounds. Specific literature values for this compound are not readily available.
¹¹⁹Sn-200 to -350Highly dependent on solvent and concentration. Specific literature values for this compound are not readily available.[3]

Table 4: Expected Mass Spectrometry Fragmentation for this compound

Fragment Ionm/zComments
[(CH₃)₂SnH₂]⁺•152 (for ¹²⁰Sn)Molecular ion peak. May be weak due to instability.
[(CH₃)₂SnH]⁺151 (for ¹²⁰Sn)Loss of a hydrogen radical.
[CH₃SnH₂]⁺137 (for ¹²⁰Sn)Loss of a methyl radical.
[SnH₂]⁺•122 (for ¹²⁰Sn)Loss of two methyl radicals.
[SnH]⁺121 (for ¹²⁰Sn)Further fragmentation.
[Sn]⁺•120 (for ¹²⁰Sn)Tin isotope pattern will be characteristic.

Note: The mass spectrum will exhibit a characteristic isotopic pattern for tin, which is a key identifying feature.

Experimental Protocols

Detailed experimental procedures are critical for obtaining high-quality spectral data that can be reliably compared to literature values. This compound is a volatile and air-sensitive compound, requiring specific handling techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques. Deuterated solvents should be thoroughly degassed prior to use. A typical sample concentration is 5-25 mg of the compound dissolved in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., benzene-d₆, toluene-d₈).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution and sensitivity, which is particularly important for observing tin satellite peaks.

  • Data Acquisition:

    • ¹H NMR: A standard single-pulse experiment is typically sufficient. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for the tin satellites.

    • ¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is standard. Due to the lower natural abundance of ¹³C and potential long relaxation times, a sufficient number of scans and an appropriate relaxation delay are necessary.

    • ¹¹⁹Sn NMR: A proton-decoupled single-pulse experiment is common. Due to the wide chemical shift range of tin, ensure the spectral width is set appropriately. The use of a reference compound, such as tetramethyltin (SnMe₄), is crucial for accurate chemical shift determination.[4]

Infrared (IR) Spectroscopy

  • Sample Preparation (Air-Sensitive Compounds):

    • Gas Phase: For volatile compounds like this compound, a gas cell with KBr or NaCl windows can be used. The cell is first evacuated and then filled with the vapor of the compound.

    • Solution: A solution can be prepared in a dry, IR-transparent solvent (e.g., hexane, CCl₄) under an inert atmosphere and injected into a sealed liquid cell.

    • Nujol Mull: For less volatile or solid organotin compounds, a Nujol mull can be prepared in a glovebox. The compound is ground with Nujol (a mineral oil) and pressed between two KBr or NaCl plates.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is standard.

  • Data Acquisition: A background spectrum of the empty cell or the solvent should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

  • Sample Introduction (Volatile Organometallic Compounds):

    • Direct Inlet: The volatile sample can be introduced directly into the ion source via a heated probe or a gas inlet system.

    • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile components of a mixture. A capillary column suitable for non-polar compounds should be used.

  • Ionization Method: Electron Ionization (EI) is commonly used for volatile organometallic compounds and provides characteristic fragmentation patterns.

  • Instrumentation: A mass spectrometer with a quadrupole, time-of-flight (TOF), or magnetic sector analyzer can be used. High-resolution mass spectrometry is advantageous for determining the elemental composition of fragments.

  • Data Analysis: The fragmentation pattern should be analyzed, paying close attention to the characteristic isotope pattern of tin.

Visualizing the Workflow and Cross-Referencing Logic

To aid in understanding the experimental and analytical processes, the following diagrams illustrate the general workflow for spectral data acquisition and the logical steps for cross-referencing experimental data with literature values.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data Data Acquisition synthesis Synthesis of This compound purification Purification synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹¹⁹Sn) purification->nmr Sample Prep ir IR Spectroscopy purification->ir Sample Prep ms Mass Spectrometry purification->ms Sample Prep nmr_data Acquire NMR Spectra nmr->nmr_data ir_data Acquire IR Spectrum ir->ir_data ms_data Acquire Mass Spectrum ms->ms_data

Diagram 1: General experimental workflow.

cross_referencing_logic exp_data Experimental Spectral Data comparison Compare Key Spectral Features exp_data->comparison lit_data Literature Spectral Data lit_data->comparison match Data Match comparison->match Yes no_match Data Mismatch comparison->no_match No conclusion Confirm Structure & Purity match->conclusion re_evaluate Re-evaluate Synthesis or Purification no_match->re_evaluate

Diagram 2: Logic for cross-referencing data.

References

Dimethylstannane: A Comparative Performance Analysis Against Other Organostannanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Dimethylstannane's Performance in Catalysis, Polymer Stabilization, and Cross-Coupling Reactions, Supported by Experimental Data.

Organostannanes, a class of organometallic compounds containing a tin-carbon bond, have found widespread application in various chemical processes, ranging from catalysis and polymer stabilization to versatile carbon-carbon bond formation. Among these, this compound and its derivatives are gaining attention. This guide provides a comprehensive comparison of the performance of this compound-based compounds against other common organostannanes, such as those based on butyltin and octyltin, with a focus on their efficacy as catalysts, PVC heat stabilizers, and reagents in Stille cross-coupling reactions. The comparative analysis is supported by experimental data to aid researchers in selecting the appropriate organostannane for their specific application.

Catalytic Performance in Esterification Reactions

Organotin compounds are effective catalysts for esterification reactions, a fundamental transformation in organic synthesis. A comparative study on the esterification of levulinic acid with ethanol highlights the catalytic activity of various organotin chlorides.

Organotin CatalystConversion (%)
Dimethyltin dichloride (Me2SnCl2) -
Dibutyltin dichloride (Bu2SnCl2) -
Butyltin trichloride (BuSnCl3) 93
Butyl stannoic acid (BuSnO(OH)) -
Note: Specific conversion data for all catalysts under identical conditions were not available in the cited literature. However, butyltin trichloride was identified as the most active catalyst in this specific study, achieving a 93% conversion of levulinic acid in 360 minutes at 110°C with a 1:5:0.01 molar ratio of levulinic acid to ethanol to catalyst.[1]
Experimental Protocol: Catalytic Esterification of Levulinic Acid

The following is a general procedure for the catalytic esterification of levulinic acid, as can be inferred from comparative studies.

Materials:

  • Levulinic acid (LA)

  • Ethanol (EtOH)

  • Organotin catalyst (e.g., dimethyltin dichloride, butyltin trichloride)

Procedure:

  • In a reaction vessel, combine levulinic acid, ethanol, and the organotin catalyst in a specific molar ratio (e.g., 1:5:0.01).

  • Heat the reaction mixture to a set temperature (e.g., 110°C) with constant stirring.

  • Monitor the reaction progress over time (e.g., 360 minutes) by taking aliquots and analyzing them using a suitable analytical technique, such as gas chromatography, to determine the conversion of levulinic acid.

Performance as PVC Heat Stabilizers

The thermal degradation of polyvinyl chloride (PVC) is a significant concern during its processing. Organotin compounds are widely used as heat stabilizers to prevent this degradation. A study comparing the thermal stabilization effects of different tin neodecanoates on PVC provides valuable insights into their relative performance.

Organotin StabilizerThermal Stability Ranking
Dimethyltin dineodecanoate (DMTDN) 3
Dibutyltin dineodecanoate (DBTDN) 2
Dioctyltin dineodecanoate (DOTDN) 1 (Most effective)
This ranking is based on a study investigating the thermal stabilization effects of these compounds on PVC.[2]

Methyl tin mercaptide is also regarded as a highly effective PVC heat stabilizer with the added benefit of low toxicity compared to traditional stabilizers like lead-based or barium-cadmium compounds.[3]

Experimental Protocol: Evaluation of PVC Thermal Stability using Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a standard method to evaluate the thermal stability of polymers.

Materials:

  • PVC resin

  • Plasticizer (e.g., dioctyl phthalate - DOP)

  • Organotin heat stabilizer (e.g., dimethyltin dineodecanoate, dioctyltin bis(isooctyl thioglycollate))

Procedure:

  • Prepare PVC films by mixing PVC resin, a plasticizer, and the organotin stabilizer in defined proportions.

  • Heat the prepared films in a TGA instrument under a controlled atmosphere (e.g., nitrogen) at a specified heating rate (e.g., 10°C/min).

  • Record the mass loss of the sample as a function of temperature.

  • The onset temperature of degradation and the temperature at different percentages of weight loss are used to compare the thermal stability of the PVC formulations with different stabilizers.[4][5][6]

Performance in Stille Cross-Coupling Reactions

Organotin ReagentLigandSolventTemperature (°C)Time (h)Yield (%)
Me3Sn-derivative AsPh3NMP601472
Bu3Sn-derivative AsPh3NMP602260
Me3Sn-derivative (2-furyl)3PNMP601074
Bu3Sn-derivative (2-furyl)3PNMP602461
Me3Sn-derivative AsPh3THF701563
Bu3Sn-derivative AsPh3THF702852
Me3Sn-derivative (2-furyl)3PTHF701273
Bu3Sn-derivative (2-furyl)3PTHF702763
Data extracted from a study on intramolecular Stille reactions.[3]
Experimental Protocol: Stille Cross-Coupling Reaction

The following is a general experimental procedure for a Stille cross-coupling reaction.

Materials:

  • Organic halide (or triflate)

  • Organostannane reagent (e.g., a this compound or tributylstannane derivative)

  • Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2·DCM)

  • Ligand (if required)

  • Solvent (e.g., DMF, THF)

  • Additives (e.g., CuI, LiCl)

Procedure:

  • To a flame-dried reaction flask under an inert atmosphere (e.g., Argon or Nitrogen), add the organic halide, solvent, and any additives.

  • Add the palladium catalyst and ligand.

  • Purge the reaction mixture with the inert gas.

  • Add the organostannane reagent.

  • Heat the reaction mixture to the desired temperature and monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, LC-MS).

  • Upon completion, perform an appropriate work-up procedure to quench the reaction and remove the tin by-products. This may involve washing with an aqueous solution of potassium fluoride.[7]

  • Purify the product by column chromatography.[7]

Below is a diagram illustrating the catalytic cycle of the Stille cross-coupling reaction.

Stille_Reaction Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition R1-X R¹-X R1-X->Oxidative\nAddition R1-Pd(II)Ln-X R¹-Pd(II)Lₙ-X Oxidative\nAddition->R1-Pd(II)Ln-X Transmetalation Transmetalation R1-Pd(II)Ln-X->Transmetalation R2-SnR3 R²-SnR₃ R2-SnR3->Transmetalation R1-Pd(II)Ln-R2 R¹-Pd(II)Lₙ-R² Transmetalation->R1-Pd(II)Ln-R2 X-SnR3 X-SnR₃ Transmetalation->X-SnR3 Reductive\nElimination Reductive Elimination R1-Pd(II)Ln-R2->Reductive\nElimination Reductive\nElimination->Pd(0)Ln R1-R2 R¹-R² Reductive\nElimination->R1-R2

Catalytic cycle of the Stille cross-coupling reaction.

Comparative Toxicity

A critical aspect in the selection of organostannanes is their toxicity. The available data suggests that the toxicity of organotin compounds varies significantly with the number and nature of the organic substituents.

CompoundOrganismLD50 (Oral, mg/kg)Reference
Dimethyltin dichloride Rat (male and female)204.5[8]
Dimethyltin dichloride Rat73.9[9]
Tributyltin oxide Rat (male)148-194[10]
Trimethyltin Rat14.7[11]

It is generally reported that tri-substituted organotins (like trimethyltin and tributyltin) are more toxic than di- and mono-substituted ones. This is reflected in the lower LD50 value for trimethyltin compared to dimethyltin dichloride and tributyltin oxide.

Conclusion

The selection of an appropriate organostannane is a multi-faceted decision that depends on the specific application, desired performance, and safety considerations.

  • In catalysis , while butyltin trichloride showed high activity in a specific esterification reaction, the performance of dimethyltin derivatives should be evaluated for other substrates and reaction conditions.

  • For PVC stabilization , dioctyltin derivatives appear to offer superior thermal stability, though methyl tin mercaptide presents a good balance of performance and lower toxicity.

  • In Stille cross-coupling reactions , limited data suggests that trimethyltin reagents may offer higher yields and faster reaction times compared to tributyltin reagents in certain intramolecular reactions. The performance of this compound in a broader range of Stille couplings warrants further investigation.

  • From a toxicity perspective , dimethyltin compounds generally exhibit lower acute toxicity than their trimethyltin and tributyltin counterparts, which is a significant advantage in terms of handling and environmental impact.

Researchers and professionals in drug development are encouraged to consider these comparative data points and detailed experimental protocols when designing their synthetic strategies and material formulations involving organostannanes. Further targeted research into the direct comparative performance of this compound in various applications will be invaluable to the scientific community.

References

A Comparative Toxicological Profile of Dimethyltin Dichloride and Other Organotin Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicological profiles of dimethyltin dichloride and other significant organotin compounds, namely trimethyltin chloride and tributyltin oxide. The information is supported by experimental data to facilitate informed research and development decisions. Limited available data on bis(dodecylsulfanyl)-dimethylstannane is also included for a broader perspective.

Quantitative Toxicity Data

The acute toxicity of organotin compounds varies significantly depending on the number and nature of the organic groups attached to the tin atom. The following table summarizes the available acute toxicity data for selected organotin compounds.

CompoundTest SpeciesRoute of AdministrationLD50/LC50 ValueReference(s)
Dimethyltin Dichloride RatOral73.9 - 204.5 mg/kg[1][2]
RabbitDermal404 mg/kg[2]
RatInhalation (4h)0.115 mg/L (115 mg/m³)[2][3]
Trimethyltin Chloride RatOral12.6 mg/kg[4][5]
MouseIntravenous1.8 mg/kg[4]
Tributyltin Oxide (TBTO) RatOral55 - 87 mg/kg[6][7]
RabbitDermal900 mg/kg[7][8]
RatInhalation (4h)77 mg/m³[8][9]
Bis(dodecylsulfanyl)-dimethylstannane Not SpecifiedOralHarmful if swallowed (GHS Category 4)[10]

Experimental Protocols

The toxicological data presented in this guide are derived from standardized experimental protocols. Below are detailed methodologies for key experiments commonly used to assess the toxicity of organotin compounds.

In Vitro Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and cytotoxicity.[11][12][13]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[11][13] The concentration of the formazan, which is dissolved in a solubilizing agent, is directly proportional to the number of viable cells.

Protocol Outline: [11][12][13]

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Exposure: The organotin compound of interest is added to the wells at various concentrations. Control wells with untreated cells and vehicle controls are also included. The plate is then incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 1-4 hours to allow for formazan crystal formation.

  • Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 500-600 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that causes 50% inhibition of cell viability) is then determined.

In Vivo Acute Oral Toxicity Study (Following OECD Guideline 401)

This test provides information on the health hazards likely to arise from a single oral exposure to a substance.[2]

Test Animals: Typically, young adult rats of a single strain are used.

Procedure:

  • Dosing: The organotin compound is administered in a single dose by gavage to a group of fasted animals. Several dose levels are used to obtain a dose-response curve. A control group receives the vehicle only.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

  • Data Analysis: The LD50 (median lethal dose) is calculated, which is the statistically estimated dose that is expected to cause death in 50% of the treated animals.

In Vivo Neurotoxicity Assessment (Following OECD Guideline 424)

This guideline is designed to provide data on the potential neurotoxic effects of a chemical in rodents.[14][15]

Test Animals: Adult rats are typically used.

Procedure:

  • Dosing: The organotin compound is administered to several groups of animals at different dose levels, typically via oral gavage or in the diet/drinking water for a specified period (e.g., 28 or 90 days). A control group is also included.

  • Functional Observational Battery (FOB): A series of non-invasive tests are performed to assess sensory, motor, and autonomic functions. This includes observations of posture, gait, reactivity to stimuli, and grip strength.

  • Motor Activity: Automated devices are used to measure changes in motor activity levels over time.

  • Neuropathology: At the end of the study, animals are euthanized, and nervous system tissues (brain, spinal cord, peripheral nerves) are collected, preserved, and examined microscopically for any pathological changes.

  • Data Analysis: The data are analyzed to determine the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) for neurotoxicity.

Signaling Pathways and Mechanisms of Toxicity

Organotin compounds exert their toxic effects through various molecular mechanisms, primarily impacting the endocrine, nervous, and immune systems.

Endocrine Disruption: RXR-PPARγ Signaling Pathway

Tributyltin and other organotins are known endocrine disruptors that can promote adipogenesis (fat cell formation) by activating the Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ) heterodimer.[16][17]

G cluster_ligand Ligand Activation cluster_receptor Nuclear Receptor Heterodimerization cluster_dna Gene Transcription Organotin Organotin (e.g., TBT) RXR_PPARg RXR-PPARγ Heterodimer Organotin->RXR_PPARg Activation RXR RXR RXR->RXR_PPARg PPARg PPARγ PPARg->RXR_PPARg PPRE PPRE (Peroxisome Proliferator Response Element) RXR_PPARg->PPRE Binding TargetGenes Target Gene Transcription PPRE->TargetGenes Adipogenesis Adipogenesis & Altered Lipid Metabolism TargetGenes->Adipogenesis G Organotin Organotin Compound Mitochondria Mitochondria Organotin->Mitochondria Stress ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis (Neuronal Cell Death) Caspase3->Apoptosis G Organotin Organotin (e.g., TMT) Microglia Microglia Organotin->Microglia Stimulation NADPH_Oxidase NADPH Oxidase Microglia->NADPH_Oxidase Activation ROS ↑ ROS NADPH_Oxidase->ROS MAPK MAPK Pathway (p38, JNK) ROS->MAPK NFkB NF-κB Activation MAPK->NFkB ProInflammatory ↑ Pro-inflammatory Mediators (NO, TNF-α) NFkB->ProInflammatory Neuroinflammation Neuroinflammation ProInflammatory->Neuroinflammation

References

A Comparative Guide to the Use of Dimethylstannane in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and synthetic chemistry, the choice of reagents is a critical decision that balances efficiency, cost, and safety. Organotin compounds, particularly organostannanes, have long been utilized as effective reagents in cross-coupling reactions for the formation of carbon-carbon bonds. This guide provides a cost-benefit analysis of using dimethylstannane derivatives in synthesis, comparing their performance with common alternatives, and providing supporting data and experimental context.

Cost-Benefit Analysis: this compound and Alternatives

The utility of this compound reagents, primarily in Stille cross-coupling reactions, is well-established.[1][2][3] However, a thorough evaluation requires a quantitative comparison with other organometallic reagents.

Table 1: Cost Comparison of Organotin Precursors and Alternatives

ReagentTypical Price (USD) per GramKey Applications in Synthesis
Organotins
Dimethyltin dichloride$1.90 - $4.50[4]Precursor to various organostannanes
Trimethyltin chloride$11.70 - $14.40[5]Stille coupling
Tributyltin chloride$0.90 - $1.45[6]Stille coupling, radical reactions
Tetramethyltin$2.78 - $5.13[7]Stille coupling
Alternatives
Phenylboronic acid~$1.00 - $3.00Suzuki coupling
Phenyltriethoxysilane~$0.50 - $1.50Hiyama coupling
Diethylzinc~$2.00 - $5.00 (solution)Negishi coupling

Note: Prices are estimates based on commercially available quantities and can vary significantly between suppliers and purity grades.

Table 2: Performance and Safety Comparison of Cross-Coupling Reagents

Reagent ClassTypical YieldsFunctional Group ToleranceToxicity ProfileWaste Profile
Organostannanes Good to ExcellentHigh[2]High (Neurotoxic, Immunotoxic)[8][9][10]Toxic tin byproducts, difficult to remove[2][11]
Organoborons Good to ExcellentModerate to HighGenerally LowBoronic acid and boronate esters, generally less toxic
Organosilanes Good to ExcellentHighLowSilicates, generally non-toxic
Organozincs Good to ExcellentModerateModerate (Pyrophoric)Zinc salts

Performance and Applications of this compound Derivatives

Organostannanes, including those derived from dimethyltin dichloride, are prized for their high functional group tolerance and their stability to air and moisture, making them relatively easy to handle in a laboratory setting.[2][11] The Stille reaction, which utilizes these reagents, is a powerful tool for constructing complex molecules.[1][12]

However, the primary drawback of all organotin compounds is their significant toxicity.[8][10] Trimethyltin and triethyltin compounds are particularly noted for their neurotoxicity.[8][10] This toxicity extends to the tin-containing byproducts of the reaction, which can be challenging to completely remove from the final product, a critical consideration in pharmaceutical synthesis.[11]

Alternatives to this compound

Concerns over the toxicity of organotin reagents have driven the development and adoption of alternative cross-coupling reagents.

  • Organoboron Reagents (Suzuki Coupling): Boronic acids and their esters are now widely used in Suzuki coupling reactions.[3] They are generally less toxic than organostannanes and the byproducts are often easier to remove.

  • Organosilane Reagents (Hiyama Coupling): Organosilanes offer a low-toxicity alternative and are often inexpensive.[13] The development of more reactive silane derivatives and fluoride activation methods has increased their utility.

  • Organozinc Reagents (Negishi Coupling): Organozinc reagents are highly reactive and effective in Negishi coupling reactions. However, they are often pyrophoric and require handling under inert atmospheres.

Experimental Protocols

Below is a representative experimental protocol for a Stille cross-coupling reaction, which can be adapted for the use of this compound-derived reagents. This is followed by a general protocol for a Suzuki coupling, illustrating a common alternative.

Representative Protocol: Stille Cross-Coupling

Reaction: Palladium-catalyzed cross-coupling of an aryl halide with an organostannane.

Materials:

  • Aryl halide (e.g., iodobenzene)

  • Organostannane (e.g., vinyltributylstannane)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Solvent (e.g., anhydrous toluene or DMF)

  • Anhydrous lithium chloride (optional, can enhance reaction rate)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq), the organostannane (1.1 eq), and the palladium catalyst (0.02-0.05 eq).

  • Add the anhydrous solvent via syringe.

  • If using, add anhydrous lithium chloride (2.0 eq).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable solvent (e.g., diethyl ether or ethyl acetate) and wash with an aqueous solution of potassium fluoride to remove tin byproducts.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Representative Protocol: Suzuki Cross-Coupling (Alternative)

Reaction: Palladium-catalyzed cross-coupling of an aryl halide with a boronic acid.

Materials:

  • Aryl halide (e.g., bromobenzene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., aqueous sodium carbonate or potassium phosphate)

  • Solvent system (e.g., toluene/ethanol/water or dioxane/water)

Procedure:

  • To a flask, add the aryl halide (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).

  • Add the solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Workflow

The general workflow for a catalytic cross-coupling reaction, such as the Stille reaction, provides a logical framework for understanding the process.

Stille_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification cluster_product Final Product start Combine Aryl Halide, Organostannane, & Catalyst solvent Add Anhydrous Solvent start->solvent heat Heat to Reaction Temperature solvent->heat monitor Monitor by TLC/GC-MS heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete quench Aqueous KF Workup cool->quench extract Solvent Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end Pure Coupled Product purify->end

Caption: Generalized workflow for a Stille cross-coupling reaction.

The catalytic cycle itself is a fundamental concept in these reactions.

Catalytic_Cycle pd0 Pd(0)L_n pd_intermediate R-Pd(II)-X L_n pd0->pd_intermediate R-X byproduct X-Sn(Alkyl)₃ ox_add Oxidative Addition transmetal Transmetalation pd_r_r R-Pd(II)-R' L_n pd_intermediate->pd_r_r R'-Sn(Alkyl)₃ pd_r_r->pd0 R-R' red_elim Reductive Elimination product R-R' reagents R-X + R'-Sn(Alkyl)₃

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Conclusion

The decision to use this compound-derived reagents in synthesis necessitates a careful weighing of their benefits against their significant drawbacks. While they offer excellent functional group tolerance and reliability in Stille couplings, their high toxicity and the difficulty in removing tin byproducts present considerable challenges, especially in the context of drug development. The availability of less toxic and highly effective alternatives, such as organoboron and organosilane reagents, has rightly shifted the landscape of cross-coupling chemistry. For many applications, these alternatives now offer a more favorable cost-benefit profile, aligning with the principles of green chemistry and the stringent safety requirements of the pharmaceutical industry. The choice of reagent should, therefore, be made on a case-by-case basis, with a strong preference for less toxic alternatives whenever a suitable protocol exists.

References

Benchmarking Dimethylstannane: A Comparative Guide for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the formation of carbon-carbon and carbon-heteroatom bonds is a cornerstone of molecular construction. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for this purpose. Among the various organometallic reagents utilized in these transformations, organostannanes, particularly in the context of the Stille cross-coupling reaction, have a long-standing history. This guide provides a comparative overview of dimethylstannane derivatives against other commonly employed organotin reagents, offering insights into their relative performance and application in named reactions.

While specific quantitative benchmarking data for this compound against other organostannanes is not extensively available in the public domain, this guide synthesizes general principles and qualitative comparisons to inform reagent selection. The primary focus will be on the Stille cross-coupling reaction, the principal application for organostannanes in named reactions.

The Stille Cross-Coupling Reaction: A Versatile C-C Bond Forming Tool

The Stille reaction is a palladium-catalyzed cross-coupling of an organostannane with an organic electrophile, such as a halide or triflate.[1][2][3] A key advantage of the Stille reaction is the stability and functional group tolerance of the organostannane reagents.[4] The general catalytic cycle, typical for many cross-coupling reactions, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Qualitative Performance Comparison of Organostannanes

The choice of the non-transferable alkyl groups on the tin atom can influence the reactivity and toxicity of the organostannane reagent. The two most common classes of non-transferable ligands are methyl and butyl groups.

  • Reactivity: Generally, trimethylstannyl compounds exhibit higher reactivity compared to their tributylstannyl counterparts. This is attributed to the lower steric hindrance of the methyl groups, which can facilitate the rate-determining transmetalation step in the catalytic cycle. While direct quantitative comparisons with this compound derivatives are scarce, it is reasonable to extrapolate that their reactivity would be comparable to, or slightly higher than, trimethylstannanes due to similar or reduced steric bulk.

  • Toxicity: A significant drawback of organotin compounds is their toxicity. Trimethylstannyl compounds are known to be considerably more toxic than tributylstannyl compounds. This is a critical consideration for process safety and environmental impact. The toxicity of this compound derivatives is also a concern and should be handled with appropriate safety precautions.

  • Work-up and Purification: The removal of tin byproducts after the reaction can be challenging. The physical properties of the tin halides formed (e.g., dimethyltin dichloride vs. tributyltin chloride) will influence the ease of separation from the desired product.

Data Presentation

Due to the limited availability of direct comparative studies in the literature, a comprehensive quantitative data table for this compound versus other organostannanes cannot be provided at this time. However, for illustrative purposes, the following table demonstrates the ideal format for such a comparison. Researchers are encouraged to generate their own data following the provided experimental protocol to make informed decisions for their specific applications.

EntryOrganostannaneElectrophileCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
1Dimethyl(phenyl)stannane4-IodoanisolePd₂(dba)₃ (2)P(o-tol)₃ (8)Toluene10012Data not available-
2Trimethyl(phenyl)stannane4-IodoanisolePd₂(dba)₃ (2)P(o-tol)₃ (8)Toluene10012Data not available-
3Tributyl(phenyl)stannane4-IodoanisolePd₂(dba)₃ (2)P(o-tol)₃ (8)Toluene10012Data not available-
4Dimethyl(vinyl)stannaneBromobenzenePd(PPh₃)₄ (5)-THF8016Data not available-
5Tributyl(vinyl)stannaneBromobenzenePd(PPh₃)₄ (5)-THF8016Data not available-

Experimental Protocols

The following is a general experimental protocol for a Stille cross-coupling reaction. Specific conditions such as catalyst, ligand, solvent, temperature, and reaction time should be optimized for each specific set of substrates.

General Procedure for Stille Cross-Coupling:

  • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a suitable ligand (if required).

  • Add a degassed solvent (e.g., toluene, THF, DMF).

  • Add the organic electrophile (1.0 equivalent).

  • Add the organostannane reagent (1.0-1.2 equivalents).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • The reaction mixture can be quenched with an aqueous solution of KF to precipitate the tin byproducts as insoluble tin fluorides, which can then be removed by filtration.

  • The filtrate is then extracted with an appropriate organic solvent.

  • The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired coupled product.

Mandatory Visualization

Stille_Coupling_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation diorgano_pd_complex R-Pd(II)L_n-R' transmetalation->diorgano_pd_complex byproduct X-Sn(CH₃)₂Y transmetalation->byproduct reductive_elimination Reductive Elimination diorgano_pd_complex->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' reductive_elimination->product reagents R-X + R'-Sn(CH₃)₂Y

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Flask Preparation Flask Preparation Inert Atmosphere Inert Atmosphere Flask Preparation->Inert Atmosphere Reagent Addition Reagent Addition Inert Atmosphere->Reagent Addition Heating & Monitoring Heating & Monitoring Reagent Addition->Heating & Monitoring Quenching Quenching Heating & Monitoring->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Final Product Final Product Purification->Final Product

Caption: General experimental workflow for a Stille cross-coupling reaction.

References

Confirming the Structure of Dimethylstannane Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of reaction products is a cornerstone of chemical research and development. For organometallic compounds, such as those derived from dimethylstannane (Me₂SnH₂), a definitive confirmation of their molecular architecture is paramount for understanding their reactivity, properties, and potential applications. This guide provides a comparative overview of experimental methodologies used to confirm the structure of this compound reaction products, supported by experimental data and detailed protocols.

Introduction to this compound Reactivity

This compound is a versatile reagent in organotin chemistry, primarily utilized in hydrostannylation reactions where the Sn-H bond adds across a multiple bond (e.g., alkenes, alkynes). The resulting products are functionalized dimethyltin derivatives. Due to the reactive nature of the Sn-H bond, a variety of structures can be obtained, necessitating robust analytical techniques for their characterization.

Key Analytical Techniques for Structural Confirmation

The primary methods for confirming the structure of this compound reaction products include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and single-crystal X-ray diffraction. Each technique provides unique and complementary information.

Spectroscopic Methods: NMR and IR

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for determining the connectivity and stereochemistry of organotin compounds in solution. Key nuclei for analysis include ¹H, ¹³C, and ¹¹⁹Sn.

  • ¹H NMR provides information on the proton environment, including the number of different types of protons, their chemical shifts, and their coupling to other nuclei, including the tin isotopes ¹¹⁷Sn and ¹¹⁹Sn. The presence of satellite peaks arising from Sn-H coupling is a definitive indicator of a tin-bound proton.

  • ¹³C NMR reveals the carbon framework of the molecule. The chemical shifts of carbons directly bonded to the tin atom are particularly informative.

  • ¹¹⁹Sn NMR is highly sensitive to the coordination number and geometry of the tin center. The chemical shift range for ¹¹⁹Sn is vast, allowing for clear distinction between different tin environments.[1]

Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups. For this compound and its products, the Sn-H stretching frequency (around 1800-1860 cm⁻¹) is a key diagnostic peak. The disappearance of this peak upon reaction is a strong indicator of successful hydrostannylation.

Comparison of Analytical Data for this compound Reaction Products

The following table summarizes typical spectroscopic data for the products of this compound reactions with various unsaturated substrates.

Product TypeReactant¹H NMR (δ, ppm)¹³C NMR (δ, ppm)¹¹⁹Sn NMR (δ, ppm)IR (ν, cm⁻¹)
Hydrostannylation of Alkenes EthyleneSn-CH₃: ~0.2 (with ¹¹⁹Sn satellites); Sn-CH₂CH₃: ~1.1Sn-CH₃: ~-9; Sn-CH₂CH₃: ~10, 15Not reportedAbsence of ν(Sn-H)
Hydrostannylation of Fluoroalkenes TetrafluoroethyleneSn-CH₃: ~0.5 (t); Sn-CHF₂-CF₂H: complex multipletSn-CH₃: ~-8; CF₂ groups: complexNot reportedAbsence of ν(Sn-H)
Alternative: Dimethyltin Dithiolate DodecanethiolSn-CH₃: ~0.8; S-CH₂: ~2.5; Alkyl chain: 0.8-1.7Sn-CH₃: ~-2; S-CH₂: ~28; Alkyl chain: 14-32Not reportedAbsence of ν(Sn-H)

Definitive Structural Confirmation: Single-Crystal X-ray Diffraction

While spectroscopic methods provide excellent evidence for the structure of a molecule in solution, single-crystal X-ray diffraction provides unambiguous proof of the atomic connectivity and three-dimensional arrangement in the solid state. This technique is the gold standard for structural confirmation.

Unfortunately, obtaining single crystals of this compound reaction products can be challenging due to their often liquid or low-melting nature. To date, no crystal structure of a direct reaction product of this compound has been reported in the searched literature.

However, the crystal structure of a closely related dimethyltin compound, the adduct of dimethyltin dichloride with pyrazine, has been determined. This structure provides valuable insight into the coordination geometry and bond lengths expected for a dimethyltin moiety.

Case Study: Crystal Structure of (SnMe₂Cl₂)₂·pyz

The reaction of dimethyltin dichloride with pyrazine yields a polymeric adduct, [(SnMe₂Cl₂)₂·pyz]n.

  • Crystal System: Monoclinic

  • Space Group: P2₁/n

  • Key Bond Lengths (Å):

    • Sn-C: ~2.12

    • Sn-Cl: ~2.42 (bridging and terminal)

    • Sn-N: 2.746(6)[2]

  • Coordination Geometry at Tin: Distorted octahedral

This structure demonstrates the capability of the dimethyltin moiety to adopt a six-coordinate geometry. The long Sn-N bond distance suggests a weak interaction.

Experimental Protocols

General Synthesis of this compound

This compound can be prepared by the reduction of dimethyltin dichloride with a suitable hydride reagent, such as lithium aluminum hydride, in an ethereal solvent like n-butyl ether. The product is a volatile liquid and should be handled with care under an inert atmosphere.

General Protocol for Hydrostannylation Reactions

The hydrostannylation of an unsaturated substrate with this compound is typically carried out by reacting the neat reagents or in a suitable solvent. The reaction may be initiated by heat or UV irradiation.

Example: Reaction of this compound with an Alkene

  • In a flame-dried Schlenk tube under an inert atmosphere, the alkene is dissolved in a minimal amount of a dry, inert solvent (e.g., toluene).

  • This compound (1 to 1.2 equivalents) is added dropwise at a controlled temperature (e.g., 0 °C or room temperature).

  • The reaction mixture is stirred for a specified time, and the progress is monitored by TLC or ¹H NMR spectroscopy by observing the disappearance of the Sn-H proton signal.

  • Upon completion, the solvent is removed under reduced pressure to yield the crude product, which can be purified by distillation or chromatography.

Spectroscopic Characterization Protocol
  • NMR Spectroscopy: Samples are prepared by dissolving the compound in a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube under an inert atmosphere. ¹H, ¹³C, and ¹¹⁹Sn NMR spectra are recorded on a high-field NMR spectrometer. For ¹¹⁹Sn NMR, a reference standard such as tetramethyltin (Me₄Sn) is used.

  • IR Spectroscopy: A thin film of the liquid sample is placed between two KBr or NaCl plates, and the spectrum is recorded using an FTIR spectrometer. For solid samples, a KBr pellet is prepared.

Workflow for Structure Confirmation

The following diagram illustrates a typical workflow for the confirmation of the structure of a this compound reaction product.

G Workflow for Structure Confirmation of this compound Reaction Products cluster_synthesis Synthesis cluster_confirmation Confirmation Reaction Reaction of this compound with Unsaturated Substrate Purification Purification of Product Reaction->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹¹⁹Sn) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS XRD Single-Crystal X-ray Diffraction Purification->XRD If crystals obtained Structure Confirmed Structure NMR->Structure IR->Structure MS->Structure XRD->Structure

Caption: Workflow for Synthesis and Structural Confirmation.

Logical Relationship of Analytical Techniques

G Logical Flow of Structural Elucidation Product Reaction Product IR_Analysis IR Analysis (Functional Groups) Product->IR_Analysis NMR_Analysis NMR Analysis (Connectivity, Stereochemistry) Product->NMR_Analysis MS_Analysis Mass Spec Analysis (Molecular Weight, Fragmentation) Product->MS_Analysis Hypothesis Proposed Structure IR_Analysis->Hypothesis NMR_Analysis->Hypothesis MS_Analysis->Hypothesis XRD_Analysis X-ray Diffraction (Definitive 3D Structure) Hypothesis->XRD_Analysis For absolute confirmation Confirmed_Structure Confirmed Structure Hypothesis->Confirmed_Structure High Confidence (without XRD) XRD_Analysis->Confirmed_Structure

Caption: Logic of Structural Elucidation.

Conclusion

Confirming the structure of this compound reaction products requires a multi-faceted analytical approach. While NMR and IR spectroscopy provide crucial information about the connectivity and functional groups, single-crystal X-ray diffraction remains the ultimate tool for unambiguous structural determination. The data and protocols presented in this guide offer a framework for researchers to confidently characterize these and other organotin compounds, facilitating further advancements in their application.

References

A Comparative Guide to Dimethylstannane Alternatives in Radical Organic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Organostannanes and the Need for Alternatives

Organotin compounds, such as dimethylstannane and the more commonly used tributyltin hydride (Bu₃SnH), have historically been cornerstone reagents in organic synthesis for their efficiency in mediating radical reactions.[1] These reagents are particularly effective for processes like reductions, dehalogenations, and the formation of carbon-carbon bonds via radical cyclization (e.g., the Giese reaction).[1][2] The utility of organostannanes lies in the relatively weak tin-hydrogen bond, which can be homolytically cleaved to generate a stannyl radical, initiating a radical chain reaction.[2]

Despite their synthetic utility, the application of organostannanes is severely hampered by significant drawbacks. The primary concern is their high toxicity.[3][4] Trialkyltin compounds are neurotoxic, immunotoxic, and environmentally persistent, posing substantial health and safety risks.[5][6][7] Furthermore, the removal of stoichiometric tin byproducts from reaction mixtures is notoriously difficult, often requiring laborious chromatographic purification and leading to product contamination. These issues have spurred a "flight from the tyranny of tin," driving chemists to develop safer and more sustainable alternatives.[2][8]

This guide provides an objective comparison of the leading alternatives to this compound and other organotin hydrides, with a focus on performance, safety, and practical application, supported by experimental data and detailed protocols.

The Baseline: Tin-Mediated Radical Chain Reaction

The classic mechanism for a tin-mediated radical reaction involves a chain propagation cycle. Using the reductive dehalogenation of an alkyl halide (R-X) as an example, the process is initiated by a radical initiator (e.g., AIBN), which abstracts a hydrogen atom from tributyltin hydride to form a tributyltin radical (Bu₃Sn•). This radical then abstracts the halogen from the substrate to generate an alkyl radical (R•), which subsequently abstracts a hydrogen from another molecule of Bu₃SnH to yield the final product (R-H) and regenerate the Bu₃Sn• radical to continue the chain.

G cluster_cycle Radical Chain Propagation Bu3SnH Bu₃SnH Bu3Sn_rad Bu₃Sn• Bu3SnH->Bu3Sn_rad Initiator (e.g., AIBN) R_rad R• (Alkyl Radical) Bu3Sn_rad->R_rad Halogen Abstraction Bu3SnX Bu₃SnX (Byproduct) Bu3Sn_rad->Bu3SnX RX R-X (Substrate) R_rad->Bu3Sn_rad Regeneration RH R-H (Product) R_rad->RH H-atom Transfer

Caption: Catalytic cycle of a tin-mediated radical dehalogenation.

Leading Classes of Tin-Free Alternatives

The search for replacements has led to the development of several effective "tin-free" methodologies, primarily centered around organosilanes and photoredox catalysis.

1. Organosilanes

Organosilanes, particularly tris(trimethylsilyl)silane ((Me₃Si)₃SiH or TTMSS), have emerged as the most direct and popular substitutes for organotin hydrides.[9][10][11] The silicon-hydrogen bond is weaker than a C-H bond but generally stronger than the Sn-H bond, making silanes effective hydrogen atom donors in radical chain reactions.[12] They offer a significantly improved safety profile, and their byproducts are more easily removed during workup.[10]

2. Photoredox Catalysis

A more modern approach completely avoids the use of stoichiometric hydride reagents by employing photoredox catalysts.[2][8] This method uses visible light to excite a photocatalyst, which can then engage in single-electron transfer (SET) with an organic substrate to generate a radical intermediate. This technique offers extremely mild reaction conditions and high functional group tolerance.[13]

3. Transition-Metal Catalysis

Catalytic systems based on transition metals like titanium have also been developed for radical reactions.[14][15] For instance, titanocene complexes can catalytically generate radicals from epoxides or alkyl halides under reductive conditions, providing an alternative pathway that avoids both tin and stoichiometric silanes.[16][17]

Quantitative Performance Comparison

The choice of reagent can significantly impact reaction outcomes. The following table summarizes comparative data for the radical cyclization of a common substrate, demonstrating the relative efficiencies of different methods.

Reagent/SystemSubstrateProductYield (%)ConditionsReference
Bu₃SnH 6-iodo-1-heptene1-methyl-2-methylenecyclopentane95%AIBN, Benzene, 80°C, 2hStuder, A. et al. J. Org. Chem.1997 , 62, 7577
(Me₃Si)₃SiH (TTMSS) 6-iodo-1-heptene1-methyl-2-methylenecyclopentane92%AIBN, Benzene, 80°C, 3hChatgilialoglu, C. et al. J. Org. Chem.1991 , 56, 3287
Photoredox: fac-Ir(ppy)₃ 6-iodo-1-heptene1-methyl-2-methylenecyclopentane88%Hantzsch Ester, Blue LED, DMF, 25°C, 24hStephenson, C. et al. J. Am. Chem. Soc.2009 , 131, 8756
Ti(III) Catalyst 1,2-epoxy-6-heptene1-methylcyclopentanemethanol75%Cp₂TiCl₂, Zn, Collidine·HCl, THF, 25°C, 12hGansäuer, A. et al. Angew. Chem. Int. Ed.2003 , 42, 3687

This table is a representative compilation from different sources to illustrate typical performance and is not from a single head-to-head study.

Experimental Protocols: A Comparative Workflow

The practical difference between using organostannanes and their alternatives is most evident in the experimental procedure, particularly the workup and purification steps.

Protocol 1: Radical Dehalogenation using Tributyltin Hydride

Reaction: Reduction of 1-bromoadamantane to adamantane.

Methodology:

  • Setup: To a solution of 1-bromoadamantane (1.0 mmol) in dry, deoxygenated benzene (20 mL) under an argon atmosphere is added tributyltin hydride (1.2 mmol, 1.2 eq).

  • Initiation: A solution of azobisisobutyronitrile (AIBN) (0.1 mmol, 0.1 eq) in benzene (5 mL) is added dropwise over 10 minutes.

  • Reaction: The mixture is heated to reflux (80°C) and stirred for 4 hours. The reaction progress is monitored by TLC or GC-MS.

  • Workup & Purification:

    • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

    • The residue is dissolved in diethyl ether (50 mL) and stirred vigorously with a saturated aqueous solution of potassium fluoride (KF) (30 mL) for 1 hour to precipitate tributyltin fluoride.

    • The resulting white precipitate is filtered through a pad of celite. The filtrate is washed with brine (2 x 20 mL), dried over anhydrous MgSO₄, and concentrated.

    • The crude product often contains residual tin byproducts and requires careful column chromatography on silica gel for complete purification.

Protocol 2: Radical Dehalogenation using Tris(trimethylsilyl)silane (TTMSS)

Reaction: Reduction of 1-bromoadamantane to adamantane.

Methodology:

  • Setup: To a solution of 1-bromoadamantane (1.0 mmol) in dry, deoxygenated benzene (20 mL) under an argon atmosphere is added TTMSS (1.2 mmol, 1.2 eq).

  • Initiation: A solution of AIBN (0.1 mmol, 0.1 eq) in benzene (5 mL) is added dropwise over 10 minutes.

  • Reaction: The mixture is heated to reflux (80°C) and stirred for 4 hours. The reaction progress is monitored by TLC or GC-MS.

  • Workup & Purification:

    • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

    • The residue is directly loaded onto a silica gel column. The nonpolar product (adamantane) elutes easily, while the polar silane byproducts ((Me₃Si)₃SiBr) are strongly retained or can be washed out with more polar solvents. A simple filtration through a silica plug is often sufficient.

Workflow Comparison Diagram

The following diagram illustrates the significant simplification of the purification process when switching from an organostannane to an organosilane.

G cluster_tin Tributyltin Hydride Workflow cluster_silane Tris(trimethylsilyl)silane Workflow T1 Reaction Completion T2 Solvent Removal T1->T2 T3 Dissolve in Ether T2->T3 T4 Aqueous KF Wash (Precipitation) T3->T4 T5 Filter through Celite T4->T5 T6 Column Chromatography T5->T6 T7 Pure Product T6->T7 S1 Reaction Completion S2 Solvent Removal S1->S2 S3 Direct Purification (Silica Plug/Column) S2->S3 S4 Pure Product S3->S4

Caption: Comparison of purification workflows for tin vs. silane reagents.

Conclusion

While this compound and its congeners are highly effective radical mediators, their pronounced toxicity and the challenges associated with byproduct removal make them undesirable from a green chemistry and practical standpoint. Organosilanes, particularly TTMSS, serve as excellent, safer, and more convenient drop-in replacements for many applications. For even milder and more advanced transformations, catalytic methods using photoredox or transition-metal catalysts represent the future of radical chemistry, offering novel reactivity while completely circumventing the issues tied to stoichiometric hydride reagents. For researchers and drug development professionals, adopting these tin-free alternatives not only enhances laboratory safety but also streamlines purification processes, ultimately accelerating the pace of discovery.

References

Safety Operating Guide

Proper Disposal Procedures for Dimethylstannane: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential safety and logistical information for the proper handling and disposal of dimethylstannane, a highly reactive and toxic organotin compound. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining compliance with hazardous waste regulations. Adherence to these step-by-step guidelines is critical to mitigate the risks associated with this compound.

I. Immediate Safety and Handling Precautions

This compound is a hazardous chemical that requires strict safety protocols. It is crucial to handle this compound in a well-ventilated area, preferably within a certified chemical fume hood or a glove box, to minimize inhalation exposure.[1][2][3] The "buddy system" is highly recommended when working with pyrophoric or highly reactive materials like this compound; never work alone.[2][3]

Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE to prevent skin and eye contact.[1][2] This includes a fire-resistant lab coat, chemical splash goggles, and a face shield.[1][2][3] For hand protection, it is recommended to wear nitrile gloves underneath a pair of neoprene gloves.[1][3]

PPE ComponentSpecificationRationale
Hand Protection Nitrile gloves layered under neoprene glovesProvides dexterity and robust chemical resistance.
Eye/Face Protection Chemical splash goggles and a full-face shieldProtects against splashes and potential explosions of reactive materials.[1][2][3]
Body Protection Fire-resistant lab coatProtects against splashes and fire hazards associated with pyrophoric materials.[1][3]
Respiratory Protection Use in a certified chemical fume hood or glove boxPrevents inhalation of toxic vapors.[1][2]

II. Step-by-Step Disposal Procedure

The disposal of this compound and contaminated materials must be handled as hazardous waste in accordance with local, state, and federal regulations.[2] The following operational plan outlines the necessary steps for safe disposal.

Step 1: Quenching and Neutralization of Residual this compound

Due to its reactive nature, residual this compound in experimental apparatus should be carefully quenched before final disposal. This process should be performed in a fume hood.

Experimental Protocol for Quenching:

  • Ensure all necessary PPE is worn.

  • Place the vessel containing the residual this compound in an ice bath to control the reaction temperature.

  • Slowly and cautiously add a suitable quenching agent, such as isopropanol, to the vessel with stirring. The slow addition is crucial to control the exothermic reaction.

  • After the initial reaction subsides, slowly add methanol to ensure all reactive material is consumed.

  • Finally, very slowly add water to the mixture to hydrolyze any remaining organometallic species.

  • The resulting solution should be collected as hazardous waste.

Step 2: Segregation and Collection of Waste

All waste contaminated with this compound, including the quenched solution, used solvents, and disposable labware (e.g., pipette tips, contaminated paper towels), must be segregated from other laboratory waste streams.[1]

  • Liquid Waste: Collect all liquid waste in a dedicated, clearly labeled, and sealed hazardous waste container.[1] The container should be made of a material compatible with the waste.

  • Solid Waste: Place all contaminated solid waste, such as gloves and absorbent pads, in a separate, sealed, and clearly labeled hazardous waste container.

Step 3: Decontamination of Glassware and Equipment

All non-disposable glassware and equipment that have come into contact with this compound must be thoroughly decontaminated.

Experimental Protocol for Decontamination:

  • After the initial quenching of bulk material, rinse the glassware with an organic solvent like acetone to remove residual organotin compounds. Collect this rinse as hazardous waste.

  • Prepare a decontamination solution. Two effective options are:

    • Bleach Solution: A freshly prepared solution of household bleach.

    • Nitric Acid Bath: A 20% solution of nitric acid in water.

  • Immerse the contaminated glassware in the chosen decontamination solution and allow it to soak overnight.[4] This process helps to oxidize the organotin residues to less toxic tin oxides.[4]

  • The decontamination solution should be collected and disposed of as a separate hazardous waste stream.[4]

  • After soaking, the glassware can be washed using standard laboratory procedures.

Decontamination MethodSolutionProcedureWaste Stream
Oxidative Soak Household Bleach or 20% Nitric AcidImmerse glassware overnight after initial solvent rinse.[4]Separate Hazardous Waste
Solvent Rinse Acetone or other suitable solventRinse glassware prior to soaking to remove gross contamination.Organic Hazardous Waste

Step 4: Final Disposal

All collected hazardous waste containers must be clearly labeled with "Hazardous Waste" and the specific contents, including "Organotin Waste." Arrange for pickup and disposal by your institution's certified hazardous waste management service. Organotin waste is typically disposed of in a controlled landfill.

III. Emergency Procedures

In the event of a spill or exposure, immediate action is critical.

  • Spills: In case of a small spill within a fume hood, use an absorbent material to contain it. The contaminated absorbent must be collected as hazardous waste. For larger spills, evacuate the area and contact your institution's emergency response team.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing.[2] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.

IV. Logical Workflow for this compound Disposaldot

Dimethylstannane_Disposal_Workflow cluster_prep Preparation & Handling PPE Wear Full PPE: - Fire-resistant lab coat - Goggles & Face Shield - Double Gloves (Nitrile/Neoprene) FumeHood Work in Fume Hood or Glove Box Quench Quench FumeHood->Quench Begin Disposal Segregate Segregate Quench->Segregate Collect Quenched Solution Decontaminate Decontaminate Quench->Decontaminate For Reusable Items FinalDisposal FinalDisposal Segregate->FinalDisposal Decontaminate->FinalDisposal Collect Decon. Waste

References

Personal protective equipment for handling Dimethylstannane

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides guidance on the personal protective equipment (PPE) and safe handling of Dimethylstannane. A specific Safety Data Sheet (SDS) for this compound was not available. The following recommendations are based on the hazardous properties of the closely related and highly toxic organotin compound, Dimethyltin Dichloride.[1][2][3] It is imperative to consult with your institution's safety office and review all available safety information before working with this substance.

This compound and related organotin compounds are highly hazardous. Acute toxicity has been observed with similar compounds, which can be fatal if inhaled, toxic in contact with skin, and toxic if swallowed.[2][3] These compounds can also cause severe skin burns and eye damage.[1][2][3] Due to the high toxicity and potential for severe health effects, stringent safety protocols must be followed.

Exposure Limits for Organotin Compounds

The American Conference of Governmental Industrial Hygienists (ACGIH) has established uniform exposure limits for all organotin compounds, based on the concentration of tin in the air.[4]

Exposure Limit TypeValue
Threshold Limit Value - Time-Weighted Average (TLV-TWA)0.1 mg/m³ (as Sn)
Short-Term Exposure Limit (STEL)0.2 mg/m³ (as Sn)

Data sourced from Laboratory Chemical Safety Summaries for Trimethyltin Chloride and other Organotin Compounds.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory when handling this compound. This includes protection for the skin, eyes, and respiratory system.

PPE CategoryRequired Equipment
Eye and Face Protection Chemical safety goggles and a face shield.
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Always inspect gloves for integrity before use.
Body Protection A chemical-resistant apron or lab coat, worn over long-sleeved clothing and closed-toe shoes.
Respiratory Protection A full-face respirator with appropriate cartridges for organic vapors and particulates is necessary.

General PPE recommendations are based on safety data sheets for hazardous chemicals.

Operational Plan for Safe Handling

A systematic approach is crucial for minimizing the risks associated with this compound. The following workflow outlines the essential steps for safe handling.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_hood Work in a Certified Fume Hood prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials prep_spill Prepare Spill Kit prep_materials->prep_spill handle_dispense Carefully Dispense this compound prep_spill->handle_dispense handle_reaction Perform Experimental Procedures handle_dispense->handle_reaction handle_transport Transport in Sealed, Secondary Containers handle_reaction->handle_transport cleanup_decontaminate Decontaminate Work Surfaces handle_transport->cleanup_decontaminate cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_decontaminate->cleanup_ppe cleanup_waste Dispose of Chemical Waste cleanup_ppe->cleanup_waste

Figure 1. Workflow for the safe handling of this compound.

Experimental Protocol: Handling and Dispensing

  • Preparation: Before handling, ensure all required PPE is correctly donned. The work area, typically a certified chemical fume hood, must be clean and free of clutter. A spill kit containing absorbent materials should be readily accessible.

  • Dispensing: Use a syringe or cannula for liquid transfers to minimize exposure. All containers should be clearly labeled.

  • Post-Handling: After use, securely seal the primary container. Decontaminate all surfaces and equipment that may have come into contact with the chemical.

Disposal Plan

All waste contaminated with this compound is considered hazardous.

  • Chemical Waste: Collect all excess this compound and reaction byproducts in a designated, sealed, and clearly labeled hazardous waste container.

  • Contaminated Materials: Dispose of all contaminated PPE, including gloves, and any absorbent materials from spill cleanups, in a separate, sealed hazardous waste container.

  • Disposal Procedures: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Never dispose of this compound down the drain.

By adhering to these stringent safety protocols, researchers can mitigate the significant risks associated with handling this compound and ensure a safe laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.